Product packaging for (2,6-Dihydroxyphenyl)boronic acid(Cat. No.:CAS No. 848409-34-7)

(2,6-Dihydroxyphenyl)boronic acid

Cat. No.: B1386938
CAS No.: 848409-34-7
M. Wt: 153.93 g/mol
InChI Key: ACIZIJMWGZWBDP-UHFFFAOYSA-N
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Description

(2,6-Dihydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H7BO4 and its molecular weight is 153.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BO4 B1386938 (2,6-Dihydroxyphenyl)boronic acid CAS No. 848409-34-7

Properties

IUPAC Name

(2,6-dihydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIZIJMWGZWBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657019
Record name (2,6-Dihydroxyphenyl)boronic acid
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Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848409-34-7
Record name (2,6-Dihydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxybenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2,6-Dihydroxyphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,6-Dihydroxyphenyl)boronic acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an organoboron compound featuring a boronic acid functional group flanked by two hydroxyl moieties in the ortho positions of a phenyl ring.[1] This unique substitution pattern imparts a fascinating and complex set of chemical properties that distinguish it from its meta- and para-isomers and from unsubstituted phenylboronic acid. The proximate hydroxyl groups introduce significant steric and electronic effects, primarily through the potential for strong intramolecular hydrogen bonding, which governs the molecule's stability, acidity, and reactivity.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, handling, and unique reactivity profile, with a particular focus on the mechanistic implications of its ortho-disubstitution in key chemical transformations.

Core Physicochemical Properties

The defining characteristic of this compound is the interplay between the Lewis acidic boronic acid group and the adjacent Brønsted-Lowry acidic hydroxyl groups. This relationship is critical to understanding its behavior in solution and in reactions.

Structural & Electronic Profile

The molecule consists of a planar phenyl ring with an sp²-hybridized boron atom.[4] The two ortho-hydroxyl groups create a sterically crowded environment around the boron center and can act as hydrogen bond donors to the boronic acid's hydroxyls. This intramolecular hydrogen bonding stabilizes the tetrahedral boronate form [B(OH)₃]⁻, which can lead to an increase in acidity compared to isomers where this interaction is not possible.[2]

G cluster_0 This compound cluster_1 Key Structural Features C1 C C2 C-OH C1->C2 B B(OH)₂ C1->B C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-OH C5->C6 C6->C1 B_O1 O C6_O O O1_H O1_H O1_H->C6_O H-Bond feat1 sp² Hybridized Boron feat2 Ortho Hydroxyl Groups feat3 Potential for Intramolecular H-Bonding

Caption: Intramolecular hydrogen bonding in this compound.

Quantitative Data Summary

While extensive experimental data is limited, predicted values provide a useful baseline for understanding the compound's properties.

PropertyValueSource
Molecular Formula C₆H₇BO₄[1][5]
Molecular Weight 153.93 g/mol [1]
CAS Number 848409-34-7[1][6]
Predicted pKa 8.69 ± 0.58[7]
Predicted Density 1.51 ± 0.1 g/cm³[7]
Predicted Boiling Point 400.5 ± 55.0 °C[7]
Appearance Yellow powder[1]

The presence of three polar hydroxyl groups suggests that this compound has enhanced solubility in polar solvents compared to unsubstituted phenylboronic acid.[1]

Synthesis and Handling

The synthesis of hydroxyphenylboronic acids requires careful strategy to prevent unwanted side reactions involving the acidic phenolic protons.

General Synthetic Approach

A common route involves the protection of the hydroxyl groups, followed by metal-halogen exchange to form an organometallic intermediate, which is then quenched with a borate ester.[8]

  • Protection: The starting material, 2,6-dibromophenol, would first have its hydroxyl group protected. Common protecting groups for phenols include methoxymethyl (MOM), benzyl (Bn), or silyl ethers.

  • Borylation: The protected dibromophenol can then undergo a Grignard reaction or, more commonly, a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature. This is followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Deprotection & Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the boronic acid and simultaneously removes the protecting group(s) to yield the final product.

Hypothetical Experimental Protocol: Synthesis from 1,3-Dimethoxybenzene

This protocol describes a plausible synthesis starting from the readily available 2,6-dimethoxyphenylboronic acid, which involves a final deprotection step.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dimethoxyphenylboronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable dry solvent, such as dichloromethane (DCM), at 0 °C.

  • Deprotection: Add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM dropwise to the stirred solution at 0 °C. The reaction is highly exothermic and releases HBr gas.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Stability and Handling

Like many boronic acids, this compound is susceptible to dehydration to form a cyclic trimer known as a boroxine.[4] It should be stored in a cool, dry place under an inert atmosphere to maintain its integrity.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the steric and electronic consequences of its ortho-disubstitution.

The "Ortho-Effect": Steric Hindrance

The two hydroxyl groups flanking the boronic acid create significant steric bulk. This steric congestion is a primary determinant of its reactivity, particularly in cross-coupling reactions. In Suzuki-Miyaura couplings, ortho-substituted arylboronic acids are known to react sluggishly or not at all, as the steric hindrance impedes the crucial transmetalation step where the aryl group is transferred to the palladium catalyst.[9][10] This effect is even more pronounced with two ortho-substituents.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[11][12] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12]

For this compound, the transmetalation step is severely hindered. The base-activated boronate complex struggles to approach the palladium center due to the bulky ortho-hydroxyl groups, dramatically slowing the reaction rate compared to less substituted analogues.[10]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd_complex R¹-Pd(II)L₂-X OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Hindrance Steric Hindrance from ortho -OH groups [RATE LIMITING] Transmetal->Hindrance Coupled_complex R¹-Pd(II)L₂-R² Transmetal->Coupled_complex Boronate R²-B(OH)₃⁻ (Base Activated) Boronate->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Product Release

References

An In-depth Technical Guide to the Solubility and Stability of (2,6-Dihydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (2,6-Dihydroxyphenyl)boronic Acid

This compound is an organoboron compound that is increasingly capturing the attention of researchers in drug development and materials science. Its unique structure, featuring a boronic acid moiety flanked by two hydroxyl groups on a phenyl ring, suggests a rich and complex chemical profile.[1] The boronic acid group is a versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Furthermore, the di-hydroxyl substitution pattern is anticipated to significantly influence its solubility, stability, and interaction with biological systems.[1][2]

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a predictive guide based on the established chemistry of analogous compounds and a practical manual detailing robust protocols for its empirical characterization. For researchers and drug development professionals, a thorough understanding of these parameters is the bedrock of successful application, from reaction optimization and formulation to predicting in vivo behavior.

I. Physicochemical Properties: An Expert's Perspective

The chemical persona of this compound is dominated by the interplay between the acidic boronic acid group and the two phenolic hydroxyl groups. This unique arrangement dictates its physical and reactive characteristics.

PropertyExpected Characteristics and Expert Insights
Molecular Formula C₆H₇BO₄
Molecular Weight 153.93 g/mol
Appearance Likely a white to off-white or yellow crystalline solid.[1] Color may vary with purity and exposure to light or air.
Acidity (pKa) Phenylboronic acid has a pKa of approximately 8.8. The electron-donating hydroxyl groups at the ortho positions are expected to increase the electron density on the boron atom, potentially raising the pKa relative to the parent compound. However, intramolecular hydrogen bonding between the hydroxyl groups and the boronic acid moiety could influence this. Empirical determination is crucial.
Hydrogen Bonding The presence of three hydrogen bond donors (two -OH from the phenyl ring and two from the boronic acid) and four acceptors makes this molecule highly capable of forming intra- and intermolecular hydrogen bonds. This will be a primary driver of its solubility in polar protic solvents.[1][2]

II. Solubility Profile: From Prediction to Empirical Verification

The solubility of a compound is a critical parameter that influences its utility in both synthetic and biological contexts. The structural features of this compound suggest a nuanced solubility profile.

Predicted Solubility Behavior

The two hydroxyl groups are expected to enhance its polarity and aqueous solubility compared to unsubstituted phenylboronic acid.[2] The ability to form hydrogen bonds with water molecules should facilitate its dissolution in aqueous media, particularly at neutral to alkaline pH where the phenolic and boronic acid groups can be deprotonated, forming more soluble salts.

In organic solvents, its solubility will likely be highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, where hydrogen bonding interactions can be established. It is expected to have limited solubility in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination

To move from prediction to concrete data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV or MS detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Immediately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Add excess this compound to known volume of solvent B Seal vials A->B C Incubate at constant temperature with shaking for 24-48h B->C D Filter supernatant through 0.22 µm filter C->D E Dilute filtrate to a known concentration D->E F Analyze by validated HPLC method E->F G Calculate solubility from calibration curve and dilution factor F->G

Caption: Plausible degradation pathways for this compound under stress conditions.

Analytical Method for Stability Studies

A robust, stability-indicating analytical method is paramount for separating the intact drug from its degradation products. Reversed-phase HPLC is a suitable technique.

Recommended HPLC Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Diode array detection (DAD) is beneficial for assessing peak purity. Mass spectrometric (MS) detection is highly recommended for the identification of unknown degradation products.

IV. Handling and Storage Recommendations

Based on the anticipated stability profile of boronic acids, the following handling and storage conditions are recommended to ensure the long-term integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]Protection from light is also advisable. Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

V. Conclusion: A Foundation for Future Research

While the full experimental characterization of this compound is an ongoing endeavor for the scientific community, this guide provides a robust framework for its investigation. By understanding the underlying chemical principles of boronic acids and applying the detailed protocols within this document, researchers can confidently determine the solubility and stability of this promising compound. This foundational knowledge is indispensable for unlocking its full potential in the synthesis of novel therapeutics, advanced materials, and beyond.

VI. References

  • Vulcanchem. (2,5-Dihydroxyphenyl)boronic acid - 1238196-68-3. Available from: --INVALID-LINK--

  • Wikipedia. Protodeboronation. Available from: --INVALID-LINK--

  • ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... Available from: --INVALID-LINK--

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: --INVALID-LINK--

  • National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Available from: --INVALID-LINK--

  • MedCrave online. Forced Degradation Studies. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Protodeboronations. Available from: --INVALID-LINK--

  • ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,... Available from: --INVALID-LINK--

  • CymitQuimica. CAS 848409-34-7: Boronic acid,B-(2,6-dihydroxyphenyl)-. Available from: --INVALID-LINK--

  • National Institutes of Health. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Available from: --INVALID-LINK--

  • RJPT. Stability Indicating Forced Degradation Studies. Available from: --INVALID-LINK--

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: --INVALID-LINK--

  • BLD Pharm. 848409-34-7|this compound. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Derivatives. Available from: --INVALID-LINK--

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0. Available from: --INVALID-LINK--

  • National Institutes of Health. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: --INVALID-LINK--

References

A Technical Guide to the Spectroscopic Characterization of (2,6-Dihydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2,6-dihydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of publicly available experimental spectra for this specific molecule is not readily found in a single comprehensive source, this guide synthesizes predicted data, established spectroscopic principles, and comparative data from analogous compounds to provide a robust analytical framework.

Introduction to this compound

This compound, also known as 2,6-dihydroxybenzeneboronic acid, is an aromatic boronic acid containing a resorcinol moiety. Its chemical formula is C₆H₇BO₄ and it has a molecular weight of 153.93 g/mol .[2][3][4] The presence of two hydroxyl groups ortho to the boronic acid functionality imparts unique chemical properties, including its potential for intramolecular hydrogen bonding and its utility in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.[5] The boronic acid group also allows for reversible interactions with diols, making it a valuable component in the design of sensors and drug delivery systems.[1]

A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its proton and carbon environments.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shifts of labile protons (hydroxyl and boronic acid protons).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram of NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound This compound Dissolve Dissolution Compound->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Spec NMR Spectrometer (≥400 MHz) Dissolve->NMR_Spec Pulse Pulse Sequence (1H or 13C) NMR_Spec->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Spectrum Final Spectrum Correction->Spectrum

Caption: Workflow for acquiring NMR spectra.

¹H NMR Spectroscopic Data (Predicted)

Due to the lack of a publicly available experimental spectrum, the following is a predicted ¹H NMR spectrum analysis based on the structure of this compound and data from analogous compounds. The spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet2HAr-OH (Phenolic Hydroxyls)
~8.0 - 9.0Singlet2HB(OH )₂ (Boronic Acid Hydroxyls)
~7.0 - 7.2Triplet1HH-4 (Aromatic Proton)
~6.3 - 6.5Doublet2HH-3, H-5 (Aromatic Protons)

Interpretation:

  • Aromatic Protons: The aromatic region will display a characteristic AX₂ spin system. The proton at the 4-position (H-4), being flanked by two identical protons, is expected to appear as a triplet. The protons at the 3 and 5-positions (H-3 and H-5) are chemically equivalent and will appear as a doublet due to coupling with H-4.

  • Hydroxyl Protons: The chemical shifts of the phenolic and boronic acid hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets and may exchange with D₂O.

¹³C NMR Spectroscopic Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C -2, C -6 (Carbons attached to hydroxyl groups)
~130 - 135C -4 (Aromatic methine carbon)
~110 - 115C -3, C -5 (Aromatic methine carbons)
~105 - 110C -1 (Carbon attached to the boronic acid group)

Interpretation:

  • C-2 and C-6: These carbons, being attached to the highly electronegative oxygen atoms of the hydroxyl groups, are expected to be the most downfield shifted in the aromatic region.

  • C-1: The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus and its chemical shift can be variable. In some cases, this signal may not be observed.[6]

  • C-3, C-5, and C-4: The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the hydroxyl and boronic acid substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and B-O bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Diagram of IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound KBr KBr Pellet Press Sample->KBr ATR ATR Crystal Sample->ATR FTIR_Spec FTIR Spectrometer KBr->FTIR_Spec ATR->FTIR_Spec Background Background Scan FTIR_Spec->Background Sample_Scan Sample Scan FTIR_Spec->Sample_Scan Subtract Background Subtraction Sample_Scan->Subtract Spectrum Final IR Spectrum Subtract->Spectrum

Caption: Workflow for acquiring IR spectra.

Expected IR Absorption Bands

The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound.

Wavenumber (cm⁻¹)Vibration
3200 - 3600O-H stretching (phenolic and boronic acid)
~1600, ~1470C=C stretching (aromatic ring)
1310 - 1350B-O stretching (asymmetric)
~1150 - 1250C-O stretching (phenolic)
~700 - 900C-H out-of-plane bending (aromatic)

Interpretation:

  • O-H Stretching: A broad and intense band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups.[7] The broadness of this peak is due to hydrogen bonding.

  • B-O Stretching: A strong absorption band around 1310-1350 cm⁻¹ is indicative of the asymmetric B-O stretching vibration, a key diagnostic peak for boronic acids.[7]

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1470-1600 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this compound, which will likely produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample This compound Infusion Direct Infusion Sample->Infusion LC LC System Sample->LC Ion_Source Ion Source (e.g., ESI) Infusion->Ion_Source LC->Ion_Source Analyzer Mass Analyzer Ion_Source->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for acquiring mass spectra.

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound from PubChem is presented below.[8][9] The monoisotopic mass of the molecule is 154.04373 Da.[8]

Predicted m/z Values for Common Adducts

AdductPredicted m/z
[M+H]⁺155.05101
[M+Na]⁺177.03295
[M+K]⁺193.00689
[M+NH₄]⁺172.07755
[M-H]⁻153.03645
[M+HCOO]⁻199.04193
[M+CH₃COO]⁻213.05758

Fragmentation Pattern:

Under harsher ionization conditions like EI, fragmentation of the molecular ion would be expected. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the boronic acid group or parts of it. A significant fragment could correspond to the dihydroxyphenyl cation.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. While a complete, experimentally verified dataset remains to be consolidated in the public domain, the analysis presented here, based on fundamental principles and comparative data, offers a valuable resource for scientists working with this important compound. The provided protocols and interpretations should aid in the successful identification and characterization of this compound in a research setting.

References

Introduction: The Structural Significance of (2,6-Dihydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,6-Dihydroxyphenyl)boronic Acid

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental choices, ensuring a robust and reproducible workflow. We will treat the target compound as a novel substance for which a crystal structure is not yet publicly deposited, thereby presenting a universal roadmap for the characterization of new boronic acid derivatives.

Boronic acids are a cornerstone of modern chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their growing applications as sensors and therapeutic agents. The this compound molecule is of particular interest due to the ortho-positioning of its two hydroxyl groups relative to the boronic acid moiety. This specific arrangement presents a high potential for intricate intramolecular and intermolecular hydrogen bonding, which can dictate the compound's solid-state packing, solubility, stability, and ultimately, its utility in drug design or materials science.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in understanding and predicting the molecule's behavior. This guide outlines the complete workflow to achieve this goal, from initial synthesis to final data validation.

Synthesis and Prerequisite Characterization

A successful crystallographic analysis begins with a pure, well-characterized starting material. Contaminants or unexpected structural isomers can impede or entirely prevent the growth of high-quality single crystals.

Synthetic Protocol

The synthesis of dihydroxybenzeneboronic acids can be adapted from established methodologies. A common approach involves the reaction of a corresponding dihalobenzene with an organolithium reagent followed by quenching with a trialkyl borate.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with 2,6-dibromophenol or a similarly protected derivative.

  • Lithiation: Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF or Diethyl Ether) and cool the reaction vessel to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Slowly add a solution of n-butyllithium (n-BuLi) dropwise to the cooled solution. The reaction is highly exothermic and must be controlled.

  • Borylation: After stirring for a designated period to ensure complete lithiation, slowly add triisopropyl borate or trimethyl borate to the reaction mixture.

  • Quenching and Hydrolysis: Allow the mixture to warm to room temperature, then quench with an aqueous acid (e.g., HCl). This hydrolyzes the borate ester to the desired boronic acid.

  • Extraction and Purification: Extract the product into an organic solvent. Purification is critical and may involve column chromatography or recrystallization from a suitable solvent system to achieve >99% purity.

Pre-Crystallization Quality Control

Before proceeding to crystallization trials, the identity and purity of the synthesized bulk material must be rigorously confirmed.

Analytical Technique Purpose Expected Result for this compound
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify the presence of any organic impurities.Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the -OH and -B(OH)₂ groups.
¹¹B NMR Spectroscopy To confirm the presence and electronic environment of the boron atom.A single, broad peak characteristic of a trigonal planar boronic acid.
FT-IR Spectroscopy To identify key functional groups.Broad O-H stretching bands (for both phenol and boronic acid), B-O stretching, and aromatic C-H/C=C vibrations.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and exact mass of the molecule.A molecular ion peak corresponding to the calculated exact mass of C₆H₇BO₄.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability and sample purity.A sharp, single melting endotherm indicating a pure crystalline substance.

The Art of Crystallization: From Powder to Diffraction-Quality Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening multiple conditions. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

General Principles

Successful crystallization relies on creating a supersaturated solution from which the solute can slowly precipitate in an ordered fashion. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.

Recommended Crystallization Workflow

The following workflow provides a systematic approach to screening for optimal crystallization conditions.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening Methods cluster_eval Phase 3: Evaluation A Synthesize & Purify (>99% Purity) B Select Solvent Array (Polar, Non-polar, Protic, Aprotic) A->B C Prepare Saturated Stock Solutions B->C D Slow Evaporation (Vials with pierced septa) C->D Screening E Vapor Diffusion (Solvent/Anti-solvent pairs) C->E Screening F Thermal Gradient (Controlled cooling) C->F Screening G Microscopic Inspection (Check for single, well-formed crystals) D->G E->G F->G H Select Best Candidate (Clear, no cracks, >0.1 mm) G->H I Mount for Diffraction H->I

Caption: Systematic workflow for screening and selecting single crystals.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Choose a diverse range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, water, and mixtures thereof). The ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes. Place it in a vibration-free environment and allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion:

    • Liquid-Vapor: Dissolve the compound in a small volume of a "good" solvent and place this inside a larger, sealed container. In the larger container, place a reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Solid-Vapor: Place the solid compound in a vial and place this vial inside a larger chamber containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly solvate the solid, forming a micro-environment of saturated solution on the solid's surface from which crystals can grow.

  • Crystal Harvesting: Once crystals appear, they should be carefully harvested using a cryo-loop and immediately prepared for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Elucidating the Structure

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

G A Crystal Mounting (On goniometer head) B Data Collection (Irradiate with X-rays, rotate crystal) A->B Diffractometer C Data Integration (Determine spot intensities & positions) B->C Software Processing D Structure Solution (Determine initial atomic positions - Phase Problem) C->D e.g., Direct Methods, Patterson E Structure Refinement (Optimize atomic positions & parameters) D->E Least-Squares Minimization F Validation & CIF Generation (CheckCIF, IUCr standards) E->F Final Output

Caption: The core workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion.

  • Unit Cell Determination: The mounted crystal is placed on the diffractometer. A short series of diffraction images are collected to locate the diffraction spots and determine the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.

  • Data Reduction and Integration: The raw images are processed to measure the intensity and position of each diffraction spot. This data is corrected for experimental factors to produce a reflection file.

  • Structure Solution: This is the most critical computational step. The "phase problem" is solved using statistical methods (direct methods) or other algorithms to generate an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal displacement parameters, and occupancy to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

  • Validation: The final structural model is rigorously validated using software like checkCIF to ensure it conforms to crystallographic standards and is chemically sensible.

Interpreting the Structure: Expected Features and Supramolecular Chemistry

While the exact structure must be determined experimentally, the known chemistry of boronic acids and phenols allows us to predict key structural features. Boronic acids rarely exist as monomers in the solid state. They typically form hydrogen-bonded dimers or trimers.

Caption: Common supramolecular motifs of boronic acids in the solid state.

Key Structural Questions to Address:

  • Hydrogen Bonding Network: Does the molecule form the common hydrogen-bonded dimer through its boronic acid groups? How do the two phenolic hydroxyl groups participate in the wider hydrogen-bonding network? Do they form intramolecular H-bonds with the boronic acid, or do they exclusively participate in intermolecular interactions?

  • Molecular Conformation: What is the torsion angle between the plane of the phenyl ring and the C-B(OH)₂ plane? This angle is crucial for understanding steric and electronic effects.

  • Crystal Packing: How do the supramolecular units pack in three dimensions? Are there any π-π stacking interactions between the aromatic rings?

  • Polymorphism: Could different crystallization conditions lead to different crystal forms (polymorphs) with distinct packing and properties? This is a critical consideration in pharmaceutical development.

Conclusion and Reporting

Following this comprehensive workflow—from meticulous synthesis and purification to systematic crystallization screening and high-resolution single-crystal X-ray diffraction—provides the only unambiguous method to determine the solid-state structure of this compound. The resulting crystal structure file (in CIF format) is a foundational piece of data. It enables a deeper understanding of the molecule's properties and serves as a crucial input for computational modeling, rational drug design, and materials engineering. Adherence to the standards set by the International Union of Crystallography (IUCr) in reporting these findings ensures their integrity and value to the broader scientific community.

(2,6-Dihydroxyphenyl)boronic acid CAS number 848409-34-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,6-Dihydroxyphenyl)boronic acid

Abstract

This compound (CAS No. 848409-34-7) is a versatile organoboron compound that is garnering significant interest within the scientific community. Its unique molecular architecture, featuring a boronic acid moiety flanked by two hydroxyl groups on a phenyl ring, imparts distinct chemical properties that are highly advantageous in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, stability, and core applications. We delve into the mechanistic underpinnings of its utility in palladium-catalyzed cross-coupling reactions, its role as a scaffold in drug discovery, and its potential in the development of advanced chemical sensors. Detailed experimental protocols and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

Introduction and Molecular Overview

This compound is an aromatic boronic acid characterized by a B(OH)₂ group and two hydroxyl (-OH) groups positioned ortho to the carbon-boron bond. This specific substitution pattern is critical to its reactivity and utility. The boronic acid group is a versatile functional handle, most renowned for its role in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1][2] The adjacent hydroxyl groups can influence the electronic properties of the boronic acid, enhance solubility in polar solvents, and participate in intramolecular hydrogen bonding, thereby modulating the compound's stability and reactivity.[3][4]

Boronic acids, in general, are recognized as important building blocks in modern chemistry due to their stability, low toxicity, and broad functional group tolerance.[5] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), where it forms a reversible covalent bond with the catalytic serine residue of the target enzyme.[5][6] The presence of the dihydroxy functionality on this specific scaffold offers additional points for interaction with biological targets, making it a compelling candidate for library synthesis and lead optimization in drug discovery programs.[7]

Structural Analysis

The core of this compound features an sp²-hybridized boron atom, which imparts Lewis acidic character.[4] In aqueous solutions at physiological pH, it exists predominantly in its neutral, trigonal planar form. However, at higher pH, it can accept a hydroxide ion to form a more nucleophilic, anionic tetrahedral boronate species, a crucial step for transmetalation in the Suzuki-Miyaura catalytic cycle.[5][8]

Caption: Structure of this compound.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is presented below. This data is essential for experimental design, safety assessment, and regulatory compliance.

PropertyValueReference(s)
CAS Number 848409-34-7[3][9]
Molecular Formula C₆H₇BO₄[3][9]
Molecular Weight 153.93 g/mol [10][11]
MDL Number MFCD09998727[10][11]
Appearance Yellow powder[3]
Purity Typically available as ≥95%[3]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C, under inert atmosphere.[10][12]
SMILES Code OB(O)C1=C(O)C=CC=C1O[10]
InChI Key ACIZIJMWGZWBDP-UHFFFAOYSA-N[13][14]
Safety and Handling

As with all laboratory chemicals, this compound should be handled in accordance with good industrial hygiene and safety practices.[12]

  • Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed.[11][14] For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] Gloves must be inspected before use and disposed of properly after handling.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust formation.[17][18]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[18]

    • If on Skin: Wash with plenty of water.[17]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]

Synthesis and Purification

The synthesis of hydroxyphenylboronic acids typically involves strategies that accommodate the reactive phenolic hydroxyl groups. A common and industrially scalable approach starts from the corresponding bromophenol, which is more readily available and cost-effective.[19] The hydroxyl groups must be protected before the borylation step to prevent them from interfering with the organometallic intermediates.

Synthesis_Workflow Start 2-Bromo-1,3-dihydroxybenzene (Starting Material) Protect Protection Step (e.g., with BOC anhydride) Start->Protect Grignard Organometallic Formation (Grignard or Organolithium) Protect->Grignard Boronate Borylation (Reaction with Trialkyl Borate) Grignard->Boronate Hydrolysis Hydrolysis & Deprotection (Aqueous Acid Workup) Boronate->Hydrolysis Purify Purification (Recrystallization/Chromatography) Hydrolysis->Purify End This compound (Final Product) Purify->End

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Bromophenol Derivative

This protocol is a representative example adapted from established methods for synthesizing hydroxyphenylboronic acids.[19]

Objective: To synthesize this compound from a protected 2-bromo-1,3-dihydroxybenzene precursor.

Step 1: Protection of Hydroxyl Groups

  • Rationale: The acidic protons of the hydroxyl groups would quench the highly basic organometallic reagent required for borylation. A protecting group like tert-Butyloxycarbonyl (BOC) is used as it is stable to the reaction conditions but easily removed during acidic workup.[4][19]

  • Dissolve the 2-bromo-1,3-dihydroxybenzene starting material in a suitable aprotic solvent (e.g., THF, DCM).

  • Add a base (e.g., Triethylamine, DMAP) followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup and purify the protected intermediate, for example, by column chromatography.

Step 2: Lithium-Halogen Exchange and Borylation

  • Rationale: An organolithium reagent like n-butyllithium is used to perform a lithium-halogen exchange with the aryl bromide at low temperatures. This forms a highly nucleophilic aryllithium species, which then attacks the electrophilic boron atom of a trialkyl borate.[19][20]

  • Dissolve the protected aryl bromide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (e.g., 2.2 equivalents) dropwise, maintaining the low temperature.

  • After stirring for approximately 1 hour, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Rationale: The addition of aqueous acid serves two purposes: it hydrolyzes the boronate ester intermediate to the desired boronic acid and simultaneously cleaves the acid-labile BOC protecting groups.[19]

  • Cool the reaction mixture in an ice bath and cautiously quench by adding aqueous acid (e.g., 2M HCl).

  • Stir vigorously for 1-2 hours until hydrolysis and deprotection are complete.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Rationale: Purification is necessary to remove unreacted starting materials and side products, yielding the final product with high purity.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by silica gel column chromatography.

  • Dry the purified solid under vacuum to yield this compound.

Key Applications and Reaction Mechanisms

The unique structure of this compound makes it a valuable reagent in several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][2] this compound serves as an excellent coupling partner in these reactions.

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[8][21]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a tetrahedral boronate. This species then transfers its organic group (the 2,6-dihydroxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X ArX R¹-X OxAdd Oxidative Addition PdII_diaryl R¹-Pd(II)L₂-R² PdII_complex->PdII_diaryl [R²-B(OH)₃]⁻ Boronate [R²-B(OH)₃]⁻ Base Base (OH⁻) Transmetalation Transmetalation PdII_diaryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-hydroxyl groups can potentially act as directing groups or ligands for the palladium catalyst, which may influence the reaction's efficiency and selectivity.[4] This makes the reagent particularly useful for synthesizing complex biaryl structures that are prevalent in pharmaceuticals and functional materials.[1]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are considered privileged structures in medicinal chemistry.[5][22] Their ability to act as transition-state analogs allows them to serve as potent, reversible inhibitors of serine proteases, threonine proteases, and β-lactamases.[20][23]

  • Enzyme Inhibition: The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site, mimicking the transition state of substrate hydrolysis.[23] This mechanism is central to the action of drugs like Bortezomib.[6]

  • Scaffold for Library Synthesis: this compound provides a rigid scaffold with multiple functionalization points. The boronic acid can be used in coupling reactions, while the two hydroxyl groups can be derivatized to explore the chemical space around a biological target.[22]

  • Bioisostere: The boronic acid group is often considered a bioisostere of the carboxylic acid group, offering a different geometric and electronic profile while maintaining the ability to engage in key hydrogen bonding interactions.[5]

Chemical Sensing and Supramolecular Chemistry

A fundamental property of boronic acids is their ability to form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose).[3][4] This interaction forms a five- or six-membered cyclic boronate ester.

Caption: Reversible complexation of a boronic acid with a diol.

This property is the basis for using boronic acid-functionalized molecules in:

  • Glucose Sensors: Changes in glucose concentration shift the equilibrium, which can be transduced into a measurable optical or electrochemical signal.[4]

  • Biomolecule Separation: Boronate affinity chromatography is a powerful technique for purifying cis-diol-containing biomolecules like glycoproteins and RNA.[24]

The dihydroxy substitution on the phenyl ring of the title compound could potentially modulate the binding affinity and pH sensitivity of this complexation, offering a tunable platform for sensor development.

Stability, Storage, and Advanced Formulations

A significant challenge in working with boronic acids is their potential instability. They are susceptible to degradation pathways such as oxidation and protodeboronation (cleavage of the C-B bond).[25][26]

  • Oxidative Instability: Boronic acids can be oxidized by reactive oxygen species, a process that can be problematic in biological contexts.[25][26] Proper storage under an inert atmosphere helps mitigate this.[12]

  • Protodeboronation: This process, often catalyzed by acid, base, or metal catalysts, replaces the boronic acid group with a hydrogen atom. It can be a significant competing pathway during cross-coupling reactions, reducing yields.[27]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon addition of water.[4]

To address these stability issues, more stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be stored long-term on the benchtop. Under the basic conditions of a Suzuki coupling, they undergo slow hydrolysis to release the unstable boronic acid in situ, maintaining a low, steady concentration that favors cross-coupling over degradation.[27] For researchers working with particularly sensitive systems or seeking maximum reproducibility, converting this compound to its MIDA boronate derivative is a highly recommended strategy.

Conclusion

This compound is a multifunctional chemical tool with significant potential for innovation in both synthetic and medicinal chemistry. Its value is derived from the synergistic interplay between the versatile boronic acid moiety and the ortho-dihydroxy substitution pattern. As a key building block for Suzuki-Miyaura coupling, it enables the construction of complex molecular architectures. In drug discovery, it serves as a valuable scaffold and a potential enzyme inhibitor. While its handling requires attention to stability, established protocols and the availability of stable surrogates like MIDA boronates make it an accessible and powerful reagent for advanced research. This guide has provided the foundational knowledge for scientists to confidently and effectively incorporate this compound into their experimental workflows.

References

In-Depth Technical Guide to 2,6-Dihydroxybenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and materials science, arylboronic acids stand out as exceptionally versatile reagents. Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools, particularly in palladium-catalyzed cross-coupling reactions. Among these, 2,6-dihydroxybenzeneboronic acid, also known as γ-resorcylic acid, presents a unique structural motif. The presence of two hydroxyl groups ortho to the boronic acid moiety imparts distinct reactivity, electronic properties, and coordination capabilities.

This guide offers a comprehensive technical overview of 2,6-dihydroxybenzeneboronic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and key applications, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a reagent is fundamental to its effective application. 2,6-Dihydroxybenzeneboronic acid is typically an off-white to light-brown crystalline solid. The dual hydroxyl groups significantly influence its solubility, acidity, and electronic nature compared to simpler phenylboronic acids.

PropertyValueSource(s)
Molecular Formula C₆H₇BO₄[1]
Molecular Weight 154.12 g/mol [2]
CAS Number Not available for the boronic acid, 303-07-1 for the parent acid[2][3][4]
Melting Point 165 °C (for 2,6-dihydroxybenzoic acid)[2][5]
Appearance Off-white chunks/solid[2]
Solubility Soluble in water (9.56 mg/mL), ethanol, and diethyl ether.[2][4]
pKa Data available in IUPAC Digitized pKa Dataset.[2]

Note: Some properties listed, like the CAS number and melting point, often refer to the closely related 2,6-dihydroxybenzoic acid, from which the boronic acid can be synthesized. It is crucial to verify the data for the specific boronic acid compound from the supplier.

Synthesis and Purification Methodologies

The preparation of 2,6-dihydroxybenzeneboronic acid is not as direct as for many other boronic acids due to the reactive nature of the hydroxyl groups. A common conceptual pathway involves the protection of the hydroxyl groups, followed by lithiation/bromination and subsequent borylation, and finally deprotection. However, a more direct and industrially relevant approach is the carboxylation of resorcinol, which serves as a key precursor.

One established method involves the direct carboxylation of resorcinol using carbon dioxide under pressure, a variation of the Kolbe-Schmitt reaction.[6][7] This method, while effective, requires careful control of reaction conditions to favor the formation of the 2,6-disubstituted product over its 2,4-isomer.[6][7]

Representative Synthetic Protocol: Modified Kolbe-Schmitt Carboxylation

This protocol is a conceptual illustration of a high-pressure carboxylation reaction.

Causality and Insights:

  • Solvent Choice: The use of an ethanol/water mixture helps to dissolve the resorcinol and the alkali salt, facilitating a homogeneous reaction environment.[6]

  • Alkali Metal Salt: Anhydrous potassium carbonate acts as a base to form the resorcinol phenoxide, which is the active nucleophile that attacks CO₂.[6][7]

  • Pressure & Temperature: High pressure and temperature are necessary to overcome the activation energy for the carboxylation of the aromatic ring.[6][7]

  • Isomer Control: The formation of the 2,4-dihydroxybenzoic acid byproduct is a common issue. The protocol includes a specific reflux step in an acidic aqueous solution to selectively decompose this unwanted isomer.[6]

  • Purification: Precipitation by acidification is a standard and effective method for isolating the desired carboxylic acid product from the reaction mixture.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure stainless-steel reactor, dissolve 50 parts of resorcinol in a mixture of 120 parts absolute ethanol and 150 parts water.[6]

  • Addition of Base: Add 62.8 parts of anhydrous potassium carbonate to the solution with stirring.[6]

  • Carboxylation: Seal the reactor and heat the mixture to 170°C. Introduce carbon dioxide (CO₂) gas, maintaining a constant pressure of 1.8 MPa for 3-6 hours.[6]

  • Work-up: Cool the reactor to room temperature and vent the excess CO₂. Add 150 parts of water to the reaction mixture.

  • Isomer Decomposition: Carefully adjust the pH of the mixture to 6 with sulfuric acid. Set up for distillation and remove the ethanol/water azeotrope. Reflux the remaining aqueous solution at approximately 98-100°C for 3 hours. This step is crucial for decomposing the 2,4-dihydroxybenzoic acid byproduct.[6]

  • Product Isolation: Cool the solution and adjust the pH to 1 with sulfuric acid.

  • Crystallization: Cool the acidified mixture to 5°C to precipitate the crude 2,6-dihydroxybenzoic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield the purified product.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Resorcinol Resorcinol & K₂CO₃ in EtOH/H₂O Reactor Pressurize with CO₂ (1.8 MPa, 170°C) Resorcinol->Reactor Mixture Crude Reaction Mixture Reactor->Mixture pH_Adjust1 Adjust pH to 6 (H₂SO₄) Mixture->pH_Adjust1 Reflux Reflux at 100°C (Decompose 2,4-isomer) pH_Adjust1->Reflux pH_Adjust2 Adjust pH to 1 (H₂SO₄) Reflux->pH_Adjust2 Precipitate Cool to 5°C (Precipitation) pH_Adjust2->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize (Hot Water) Filter->Recrystallize Product Pure 2,6-Dihydroxy -benzoic Acid Recrystallize->Product

Caption: Workflow for the synthesis and purification of 2,6-dihydroxybenzoic acid.

Key Applications in Research and Development

The unique structure of 2,6-dihydroxybenzeneboronic acid makes it a valuable tool in several advanced applications.

Advanced Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. While sterically hindered boronic acids can sometimes be challenging coupling partners, the electronic properties imparted by the two hydroxyl groups can influence the reactivity at the boronic acid site. This compound serves as a precursor to introduce the 2,6-dihydroxyphenyl moiety into complex molecular architectures, which is a common structural feature in pharmaceuticals and agrochemicals.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X).

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Organohalide) ArX->OxAdd Pd_Complex1 Ar-Pd(II)-X(L₂) OxAdd->Pd_Complex1 Transmetal Transmetalation Pd_Complex1->Transmetal BoronicAcid (HO)₂B-Ar' (2,6-dihydroxybenzene -boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Pd_Complex2 Ar-Pd(II)-Ar'(L₂) Transmetal->Pd_Complex2 RedElim Reductive Elimination Pd_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemo- and Biosensors

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors for saccharides like glucose.[8] The 2,6-dihydroxy substitution pattern provides a rigid and pre-organized binding pocket. When two boronic acid moieties are incorporated into a larger molecular scaffold, they can create highly selective receptors for specific sugars.[8] The binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response, making these compounds foundational for developing enzyme-free glucose sensors.[8][9]

Medicinal Chemistry and Drug Development

The 2,6-dihydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry. It is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and potential anti-cancer compounds.[10] The biological activity of the final compounds is often modulated by the presence and orientation of the hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and other key interactions with biological targets. While the biological activity of 2,6-dihydroxybenzoic acid itself is relatively weak, its metal complexes have shown enhanced antioxidant and antimicrobial properties.[11]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 2,6-dihydroxybenzeneboronic acid is essential for safety. It is classified as a hazardous substance and requires appropriate precautions.[12][13]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is also harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[3][12] Use in a well-ventilated area or under a chemical fume hood.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][13]

    • Skin: Wash off immediately with plenty of soap and water.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

    • Ingestion: Clean mouth with water and seek medical attention.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents and strong bases.[13]

Conclusion and Future Outlook

2,6-Dihydroxybenzeneboronic acid is more than just a simple arylboronic acid; it is a specialized building block with unique electronic and structural features. Its utility in constructing complex molecules for pharmaceuticals and agrochemicals, coupled with its potential in the burgeoning field of chemosensors, ensures its continued relevance. Future research will likely focus on developing more efficient and selective synthesis methods and expanding its application in asymmetric catalysis and advanced materials science. This guide provides a solid foundation for any scientist looking to harness the synthetic potential of this versatile compound.

References

An In-depth Technical Guide to the Reactivity of Dihydroxyphenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydroxyphenylboronic acids (DHPBAs) represent a fascinating and highly versatile class of organic compounds. As derivatives of phenylboronic acid, they possess the inherent ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The addition of two hydroxyl (-OH) groups to the phenyl ring, however, introduces a rich layer of complexity and functionality. The specific placement of these hydroxyl groups—creating isomers such as the catechol-like 2,3- and 3,4-DHPBAs, the resorcinol-like 2,4-, 2,6-, and 3,5-DHPBAs, and the hydroquinone-like 2,5-DHPBA—dramatically influences the molecule's electronic properties, acidity, stability, and, consequently, its reactivity.

This guide provides an in-depth analysis of the reactivity of DHPBA isomers, offering a comparative perspective for researchers, scientists, and drug development professionals. We will explore how the isomeric substitution pattern dictates performance in key synthetic transformations and biological applications, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern these differences.

The Fundamental Influence of Dihydroxy Substitution on the Boronic Acid Moiety

The reactivity of a phenylboronic acid is intrinsically linked to the Lewis acidity of its boron center and the nucleophilicity of the organic group attached to it. The two hydroxyl substituents exert a powerful influence through a combination of inductive and resonance effects, which vary significantly depending on their ortho, meta, or para position relative to the boronic acid group.

  • Electronic Effects : Hydroxyl groups are activating substituents, meaning they donate electron density to the aromatic ring through resonance. This increases the electron density on the carbon atom bearing the boron, which can impact the transmetalation step of cross-coupling reactions.

  • Acidity (pKa) : The electron-withdrawing inductive effect of the hydroxyl groups increases the Lewis acidity of the boronic acid, lowering its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[1][2] A lower pKa means the anionic, tetrahedral boronate species forms at a lower pH.[3] This is critical for applications like saccharide sensing, where binding affinity is often enhanced at physiological pH.[4]

  • Intramolecular Interactions : Ortho-substituted isomers, particularly 2,3-DHPBA, can form intramolecular hydrogen bonds between a hydroxyl group and the boronic acid moiety.[5] This can stabilize the molecule and influence the orientation of the boronic acid group, affecting its accessibility and reactivity.

  • Chelation and Stability : Catecholic isomers (3,4-DHPBA and 2,3-DHPBA) are prone to oxidation, especially at neutral or basic pH, forming reactive quinone species.[6][7] This instability can be a significant challenge in synthesis. However, this same diol arrangement allows for strong chelation with the boronic acid group, forming stable five-membered boronate esters. This property is the cornerstone of their use in sensors.[8]

dot graph TD { subgraph "Dihydroxyphenylboronic Acid Isomers" A("B(OH)₂") -- "2,3-DHPBA" --> B((Catechol-type)); A -- "3,4-DHPBA" --> C((Catechol-type)); A -- "2,4-DHPBA" --> D((Resorcinol-type)); A -- "2,6-DHPBA" --> E((Resorcinol-type)); A -- "3,5-DHPBA" --> F((Resorcinol-type)); A -- "2,5-DHPBA" --> G((Hydroquinone-type)); end }

Fig. 1: Isomers of Dihydroxyphenylboronic Acid

Comparative Reactivity Analysis

The utility of a specific DHPBA isomer is dictated by its performance in the desired application. Here, we compare their reactivity in two of the most common contexts: Suzuki-Miyaura cross-coupling and boronate ester formation for sensing applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds.[9] The general reactivity trend for boronic acids in this palladium-catalyzed reaction is influenced by both electronic and steric factors.[10]

  • Catechol Isomers (3,4- and 2,3-DHPBA) : These isomers can be challenging substrates. The strong electron-donating nature of the two hydroxyl groups can make the transmetalation step of the catalytic cycle less favorable. More critically, their propensity to oxidize can lead to catalyst deactivation and the formation of undesired byproducts.[7] Furthermore, under the basic conditions typically required for the reaction, the hydroxyl groups can coordinate to the palladium catalyst, potentially inhibiting its activity.[11] For these reasons, it is often necessary to protect the hydroxyl groups (e.g., as methyl or silyl ethers) before performing the coupling reaction.

  • Resorcinol and Hydroquinone Isomers (3,5-, 2,5-, etc.) : These isomers are generally more robust and reliable coupling partners. The hydroxyl groups are less prone to oxidation compared to the catechol arrangement. In 3,5-DHPBA, the meta-positioning of the hydroxyl groups provides electron donation to the ring without direct interference with the boronic acid's participation in the catalytic cycle, often leading to good yields.[12] 2,5-DHPBA is also a viable coupling partner, with the potential for the hydroxyl groups to coordinate and potentially enhance catalyst efficiency.[11]

Causality Behind Experimental Choices : When selecting an isomer for a Suzuki-Miyaura coupling, the primary consideration is stability. If the target molecule requires a catechol moiety, a protection-coupling-deprotection sequence is the most trustworthy strategy to avoid low yields and complex product mixtures resulting from oxidation. For other substitution patterns, the unprotected DHPBA can often be used directly, simplifying the synthetic route.

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Pd(0)L₂"] -- "Oxidative Addition" --> B["Ar-Pd(II)-X(L₂)"]; B -- "Transmetalation" --> C["Ar-Pd(II)-Ar'(L₂)"]; C -- "Reductive Elimination" --> D["Ar-Ar'"]; D -- " " --> A; subgraph "Reactants" direction TB; node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E["Ar-X"]; F["Ar'-B(OH)₂"]; G["Base"]; end E --> B; F --> C; G --> B; end }

Fig. 2: Simplified Suzuki-Miyaura Reaction Workflow
Boronate Ester Formation and Sensing Applications

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their widespread use in glucose sensing and other molecular recognition applications.[13][14] In this arena, the reactivity differences between DHPBA isomers are even more pronounced and are critically dependent on pH.

The active species in diol binding is often considered the anionic, sp³-hybridized tetrahedral boronate.[3] Therefore, boronic acids with lower pKa values, which form this boronate species at lower pH, are generally more effective binders at physiological pH (~7.4).[4]

  • Catechol Isomers (3,4- and 2,3-DHPBA) : These are the superior isomers for diol binding. The proximity of the two hydroxyl groups creates a pre-organized pocket that facilitates the formation of a stable, five-membered cyclic boronate ester. This chelation effect significantly lowers the pKa of the boronic acid, enhancing its affinity for diols at neutral pH.[15] This property makes them ideal candidates for glucose sensors, where they can be incorporated into hydrogels or other materials.[13][16][17]

  • Resorcinol and Hydroquinone Isomers : These isomers are generally poor choices for diol sensing. The larger separation between the hydroxyl groups prevents the formation of a stable intramolecular boronate ester. Their pKa values are higher, meaning they are less likely to exist in the reactive anionic boronate form at physiological pH.[4] Consequently, their binding constants with diols like glucose are significantly lower.

Trustworthiness of the System : A self-validating system for a DHPBA-based sensor relies on a predictable and significant response to the analyte (e.g., glucose). The high binding affinity of catechol isomers provides a large signal-to-noise ratio, making the sensor reliable. In contrast, the weak binding of resorcinol or hydroquinone isomers would lead to an unreliable sensor with poor sensitivity.

dot graph TD { subgraph "Boronate Ester Formation for Glucose Sensing" direction LR; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A["DHPBA (Catechol Isomer)"]; B["Glucose (cis-diol)"]; C["Cyclic Boronate Ester"]; A -- "+ Glucose (pH ~ 7.4)" --> C; B --> C; C -- "- Glucose (pH change)" --> A; subgraph "Observable Change" node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D["Fluorescence / Swelling"]; end C --> D; end }

Fig. 3: Logic of DHPBA-based Glucose Sensing

Quantitative Data Summary

The following table summarizes key parameters for representative DHPBA isomers. Note that exact pKa values can vary based on experimental conditions.[1]

IsomerTypepKa (approx.)Suzuki Coupling ReactivityDiol Binding Affinity (pH 7.4)Oxidative Stability
3,4-DHPBA Catechol~7.8 - 8.5Low (Protection Recommended)HighLow
2,3-DHPBA Catechol~7.5 - 8.2Low (Protection Recommended)HighLow
3,5-DHPBA Resorcinol~8.6 - 9.0GoodVery LowHigh
2,5-DHPBA Hydroquinone~8.5 - 8.9Moderate to GoodVery LowModerate

Data compiled and interpreted from sources.[1][4][6]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as representative examples. They should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling using 3,5-Dihydroxyphenylboronic Acid

This protocol describes a typical cross-coupling reaction. The choice of catalyst, ligand, base, and solvent can significantly impact the outcome and should be optimized.[18]

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 3,5-dihydroxyphenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 mmol).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand if required.

  • Solvent Addition : Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 10 mL). The mixture should be thoroughly purged with the inert gas for 10-15 minutes.

  • Reaction : Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 4.2: Assay for Evaluating Glucose Binding Affinity using 3,4-Dihydroxyphenylboronic Acid

This protocol uses a competitive fluorescence displacement assay with Alizarin Red S (ARS), a fluorescent catechol dye, to determine the binding constant of a DHPBA isomer with glucose.[4]

  • Stock Solution Preparation : Prepare stock solutions of 3,4-DHPBA (or other isomer), ARS, and glucose in a buffered aqueous solution at the desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

  • ARS-DHPBA Complex Formation : In a cuvette, mix the DHPBA solution and the ARS solution to form the fluorescent ARS-boronate ester complex. Allow the mixture to equilibrate.

  • Fluorescence Measurement : Measure the initial fluorescence intensity of the ARS-DHPBA complex at its emission maximum.

  • Glucose Titration : Sequentially add aliquots of the glucose stock solution to the cuvette. After each addition, allow the solution to equilibrate and then measure the fluorescence intensity. The glucose will competitively bind to the DHPBA, displacing the ARS and causing a change in fluorescence.

  • Data Analysis : Plot the change in fluorescence intensity as a function of glucose concentration. Fit the data to a suitable binding isotherm (e.g., the 1:1 competitive binding model) to calculate the association constant (Kₐ) for the DHPBA-glucose interaction.

Conclusion

The reactivity of dihydroxyphenylboronic acid isomers is not monolithic; it is a nuanced function of the specific arrangement of the hydroxyl groups on the aromatic ring. For synthetic chemists engaged in C-C bond formation, resorcinol and hydroquinone-based isomers offer greater stability and reliability in Suzuki-Miyaura couplings. Conversely, for researchers in materials science and diagnostics, the powerful chelation effect of catechol-based isomers provides the high affinity and pH-dependent responsiveness required for developing effective sensors for diols like glucose. A thorough understanding of these structure-reactivity relationships is paramount for the rational design of experiments and the successful application of these versatile chemical building blocks.

References

An In-Depth Technical Guide to the Electronic Effects of ortho-Hydroxyl Groups in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their versatility in synthesis, materials science, and medicinal chemistry.[1] While the properties of phenylboronic acid are well-understood, the introduction of substituents onto the aromatic ring can profoundly alter its electronic character and reactivity. This guide focuses specifically on the multifaceted electronic effects imparted by a hydroxyl group positioned ortho to the boronic acid moiety. This substitution introduces a powerful intramolecular interaction that significantly lowers the boronic acid's pKa, enhances its reactivity in palladium-catalyzed cross-coupling reactions, and enables its use in sophisticated chemosensors and stimuli-responsive drug delivery systems.[2][3] We will explore the fundamental principles of this interaction, its mechanistic implications in key reactions, and the practical applications that have emerged from harnessing its unique chemistry.

Foundational Concepts of Arylboronic Acids

Structure and Lewis Acidity

A boronic acid is characterized by a boron atom bonded to an organic group (in this case, an aryl ring) and two hydroxyl groups, with the general formula R-B(OH)₂.[4] The boron atom possesses a vacant p-orbital, making boronic acids effective Lewis acids, capable of accepting a pair of electrons from a Lewis base.[4][5]

The Trigonal-Tetrahedral Equilibrium

In aqueous solution, arylboronic acids exist in a critical equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form, generated by the addition of a hydroxide ion.[3][6] The acidity of a boronic acid, defined by its pKa, is a measure of the propensity to form this tetrahedral boronate species. For unsubstituted phenylboronic acid, the pKa is approximately 8.6–9.0.[4][7] This equilibrium is central to its chemistry, as the nucleophilicity of the organic group is enhanced in the boronate form, a key requirement for reactions like the Suzuki-Miyaura coupling.

The Defining Influence of the ortho-Hydroxyl Group

The placement of a hydroxyl group at the ortho position introduces a proximate and powerful interacting partner for the boronic acid moiety, fundamentally altering its properties through intramolecular forces.

Intramolecular Hydrogen Bonding and Coordination

The most significant consequence of ortho-hydroxylation is the formation of an intramolecular hydrogen bond. This interaction can exist between the phenolic hydrogen and an oxygen atom of the boronic acid, or it can involve a dative bond from the hydroxyl oxygen to the boron center.[2] This pre-organizes the molecule and, more importantly, provides substantial stabilization to the anionic tetrahedral boronate form. In the tetrahedral state, the geometry is more favorable for a strong, stabilizing hydrogen bond compared to the trigonal planar acid.[2]

Caption: Equilibrium of 2-hydroxyphenylboronic acid showing stabilization of the tetrahedral boronate.

Impact on Acidity: pKa Modulation

By preferentially stabilizing the conjugate base (the tetrahedral boronate), the ortho-hydroxyl group significantly increases the acidity of the boronic acid, leading to a pronounced decrease in its pKa. This electronic effect is critical for biological applications, as it allows the boronic acid to be substantially in its active tetrahedral form at physiological pH (≈7.4), a condition under which simple phenylboronic acid (pKa ≈ 9) remains largely in its less reactive trigonal state.

CompoundSubstituentpKa
Phenylboronic AcidNone~8.8
2-Hydroxyphenylboronic Acidortho-OH~7.3
3-Hydroxyphenylboronic Acidmeta-OH~8.4
4-Hydroxyphenylboronic Acidpara-OH~9.4
2-Formylphenylboronic Acidortho-CHO~5.8

Data compiled from various sources for illustrative comparison.[2][7][8][9][10]

Modulated Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a pillar of modern synthesis.[11][12] The ortho-hydroxyl group plays a crucial, often beneficial, role in this process.

The Suzuki-Miyaura Coupling: Mechanistic Overview

The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the activated boronate is transferred to the palladium center, displacing the halide. This is the step where the boronic acid's structure is critical.

  • Reductive Elimination: The two organic groups (R¹-R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.[12][13][14]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation (R²B(OH)₃⁻) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-Hydroxyl Group as a Directing Moiety

In the transmetalation step, the ortho-hydroxyl group can act as an intramolecular directing group. It is proposed that the hydroxyl and boronate oxygens can chelate to the palladium(II) center, forming a stable six-membered ring intermediate.[15][16] This coordination pre-organizes the aryl group for efficient transfer to the palladium, potentially accelerating the rate-limiting transmetalation step and enhancing overall reaction efficiency.[15][17] This contrasts with non-coordinating ortho-substituents, which often retard the reaction through steric hindrance.

Caption: Chelation of the ortho-hydroxyarylboronate to the Pd(II) center facilitating transmetalation.

Applications Leveraging the ortho-Hydroxyl Functionality

Saccharide Sensing at Physiological pH

The ability of boronic acids to form reversible covalent bonds with cis-1,2- or 1,3-diols is the basis for their widespread use in saccharide sensing.[18] The lowered pKa of ortho-hydroxyarylboronic acids is a distinct advantage, enabling strong binding and effective sensing at neutral pH.[3] In a typical sensor design, the boronic acid is appended to a fluorophore. In the unbound, trigonal state, the Lewis acidic boron may quench the fluorescence. Upon binding a saccharide (e.g., glucose), the boron becomes tetrahedral, its Lewis acidity is masked, and fluorescence is restored.

Caption: General mechanism for a fluorescent boronic acid-based saccharide sensor.

Stimuli-Responsive Materials for Drug Delivery

The same principles of pH and saccharide sensitivity are being used to design "smart" materials for targeted drug delivery.[3][19] For example, nanoparticles or hydrogels can be functionalized with ortho-hydroxyarylboronic acids. In a high-glucose environment (characteristic of certain disease states), the material can swell or disassemble due to the shift in equilibrium towards the hydrophilic boronate-glucose complex, triggering the release of an encapsulated drug.[6]

Key Experimental Protocols

Synthesis of 2-Hydroxyphenylboronic Acid

This protocol is adapted from common literature procedures involving Grignard reagent formation.[20]

  • Protection: Protect the hydroxyl group of 2-bromophenol using a suitable protecting group (e.g., benzyl ether or a silyl ether) to prevent reaction with the Grignard reagent.

  • Grignard Formation: React the protected 2-bromoaryl ether with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Hydrolysis & Deprotection: Quench the reaction with aqueous acid (e.g., 1 M HCl) and stir until the boronic acid precipitates. If a benzyl group was used, deprotection can be achieved via hydrogenolysis (H₂, Pd/C). Silyl ethers are readily cleaved during the acidic workup.

  • Purification: Collect the crude product by filtration and purify by recrystallization from water or an appropriate solvent system.

Protocol for a Model Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-hydroxyphenylboronic acid with 4-bromoanisole.

  • Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent and Degassing: Add a solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Determination of pKa by UV-Vis Spectrophotometric Titration
  • Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to pH 10).

  • Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

  • Measurement: Record the UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Plot the absorbance at a wavelength where the trigonal acid and tetrahedral boronate have different extinction coefficients against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion and Future Outlook

The ortho-hydroxyl group imparts a unique and powerful set of electronic and steric properties to arylboronic acids. Through intramolecular hydrogen bonding, it dramatically increases acidity, enabling biological relevance, and can act as a highly effective directing group in catalysis, overcoming the steric hindrance typically associated with ortho-substitution. These fundamental effects have paved the way for advanced applications in high-sensitivity chemosensors and intelligent drug delivery platforms. Future research will likely focus on designing novel ortho-substituted boronic acids with even finer control over their pKa and reactivity, developing more sophisticated multi-analyte sensors, and translating stimuli-responsive boronic acid-based materials into clinical applications.

References

Methodological & Application

Application Note: Navigating Solvent Effects in the Suzuki Coupling of (2,6-Dihydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and optimizing the critical role of solvents in the Suzuki-Miyaura cross-coupling of (2,6-Dihydroxyphenyl)boronic acid.

Introduction: The Challenge of ortho-Disubstituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The synthesis of biaryl compounds containing the (2,6-dihydroxyphenyl) motif is of particular interest in medicinal chemistry and materials science, as the catechol-like structure can impart unique chelating, antioxidant, and electronic properties.

However, the coupling of this compound presents a formidable challenge. The two ortho-hydroxyl groups introduce significant steric hindrance, which can impede key steps in the catalytic cycle.[2] Furthermore, these acidic hydroxyl groups can interact with the base, the boronic acid moiety, or the palladium catalyst, leading to competing side reactions and catalyst deactivation. In this complex landscape, the choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction efficiency, yield, and selectivity. This guide provides a deep dive into the mechanistic role of solvents in this specific transformation and offers detailed protocols for systematic optimization.

Mechanistic Insights: The Role of the Solvent in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent exerts a profound influence on each of these stages.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. While often considered the rate-determining step, its solvent dependence can be complex. Polar solvents may stabilize the resulting polar Pd(II) intermediate.[4] However, for certain substrates, solvent-substrate hydrogen bonding can alter the electronic properties of the halide, potentially slowing the reaction.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is arguably the most solvent-sensitive step in this specific application. The base is crucial for activating the boronic acid into a more nucleophilic boronate species.[6] The solvent must effectively dissolve the inorganic base while also facilitating the interaction between the aqueous (or solid) base and the organic-soluble palladium complex. Protic solvents, especially water, are often beneficial as they can aid in dissolving the base and participate in the formation of a palladium hydroxide complex (LₙPd-OH), which is highly reactive towards the neutral boronic acid.[7][8]

  • Reductive Elimination: In the final step, the two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. This step is often accelerated by steric crowding around the metal center.[9] The solvent's role here is primarily to maintain the catalyst's stability and solubility to ensure efficient turnover.

The unique structure of this compound adds layers of complexity. The hydroxyl groups can potentially chelate with the palladium catalyst, altering its reactivity.[10] They also increase the risk of protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source, particularly in protic solvents at elevated temperatures.[6]

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the points of solvent intervention.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle: Solvent Interaction Points cluster_oa Solvent Polarity can stabilize this Pd(II) intermediate. cluster_transmetalation Critical Step: - Solvent must dissolve base. - Water/Protic solvents facilitate boronate formation & transfer. pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagents R¹-X reagents->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base base Base (e.g., K₃PO₄) boronate->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle with key solvent interaction points highlighted.

Protocol: Systematic Solvent Screening for the Coupling of this compound

Given the substrate's sensitivity, a single set of conditions is unlikely to be universally optimal. A systematic screening of solvent systems is the most robust approach. This protocol outlines a parallel screening experiment using three common solvent systems.

  • This compound

  • Aryl Halide (e.g., 4-Bromotoluene as a model substrate)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Bases: K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate)

  • Solvents: 1,4-Dioxane (anhydrous), Toluene (anhydrous), n-Propanol

  • Degassed Deionized Water

  • Standard Schlenk line or glovebox, magnetic stir plates, reaction vials.

  • Analytical tools: TLC plates, LC-MS, GC-MS.

Workflow Solvent Screening Experimental Workflow cluster_solvents Parallel Solvent Addition & Degassing start Start: Reagent Preparation setup Prepare 3 Reaction Vials (A, B, C) under Inert Gas start->setup add_solids Add Aryl Halide (1 equiv), Boronic Acid (1.2 equiv), Catalyst/Ligand, & Base setup->add_solids vial_a Vial A: Add Dioxane/H₂O (4:1) add_solids->vial_a vial_b Vial B: Add Toluene add_solids->vial_b vial_c Vial C: Add n-Propanol/H₂O (10:1) add_solids->vial_c degas Degas all vials via 3x Vacuum/Inert Gas Cycles vial_a->degas vial_b->degas vial_c->degas react Heat all vials to 80-100 °C with vigorous stirring degas->react monitor Monitor Reaction Progress (TLC, LC-MS) at T=1h, 4h, 12h react->monitor workup Quench, Extract with Organic Solvent, Wash, Dry, Concentrate monitor->workup analyze Analyze Crude Product (Yield, Purity via NMR, LC-MS) workup->analyze end End: Compare Results analyze->end

Caption: A streamlined workflow for parallel solvent screening experiments.

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Reagent Preparation (per reaction vial):

    • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the appropriate base (see table below, 0.4 mmol, 2.0 equiv).

    • In a separate vial, pre-mix Pd₂(dba)₃ (0.004 mmol, 2 mol %) and SPhos (0.0088 mmol, 4.4 mol %) and add this solid mixture to the reaction vial.

  • Solvent Addition and Degassing:

    • Add the designated solvent system to each vial to achieve a final concentration of ~0.1 M with respect to the aryl halide.

    • Vial A (Polar Aprotic/Aqueous): 1.6 mL Dioxane and 0.4 mL degassed water. Use K₃PO₄ as the base.

    • Vial B (Nonpolar): 2.0 mL Toluene. Use K₃PO₄ as the base. Anhydrous conditions are critical here.

    • Vial C (Polar Protic/Aqueous): 1.8 mL n-Propanol and 0.2 mL degassed water. Use K₂CO₃ as the base.[11]

    • Seal the vials and thoroughly degas the solvent-reagent mixtures by sparging with inert gas for 15 minutes or via three cycles of vacuum backfill.

  • Reaction and Monitoring:

    • Place the vials in a preheated aluminum block on a stirrer hotplate at 90 °C.

    • Stir the reactions vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing by TLC or LC-MS.

  • Workup and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity by ¹H NMR and/or LC-MS analysis.

Data Interpretation and Expected Outcomes

The choice of solvent directly impacts reaction kinetics and side-product formation. The following table summarizes expected outcomes and provides a framework for interpreting results.

Solvent SystemTypeBaseExpected Outcome & RationalePotential Issues
Dioxane / H₂O (4:1) Polar Aprotic / AqueousK₃PO₄Often the best starting point. The mixture effectively dissolves both organic substrates and the inorganic base. Water accelerates transmetalation.[12]Protodeboronation of the sensitive boronic acid at elevated temperatures.
Toluene Nonpolar AproticK₃PO₄May favor catalyst stability and reduce protodeboronation. Can be effective with highly active catalyst systems.Poor solubility of the inorganic base can lead to slow or incomplete reactions. Requires anhydrous conditions.
n-Propanol / H₂O (10:1) Polar Protic / AqueousK₂CO₃The alcohol can help solubilize all components. Protic nature can assist in the catalytic cycle.[11]High risk of protodeboronation due to the protic solvent. Potential for etherification side reactions with the halide.
THF / H₂O Polar Aprotic / AqueousK₃PO₄Similar to dioxane but with a lower boiling point. Good for reactions at moderate temperatures (e.g., 60-65 °C).[13]May not be suitable for less reactive aryl chlorides requiring higher temperatures.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, the primary suspect is catalyst deactivation or poor base solubility.

    • Solution: Consider a more soluble organic base (e.g., Cs₂CO₃) if using a nonpolar solvent. For aqueous systems, ensure the base is fully dissolved. Increase catalyst loading or try a more robust ligand (e.g., RuPhos).[2]

  • Protodeboronation Observed: If significant amounts of deboronated starting material are detected (i.e., 1,3-dihydroxybenzene).

    • Solution: Lower the reaction temperature. Reduce the amount of water or switch to a completely anhydrous system like Toluene. Alternatively, convert the boronic acid to a more stable pinacol boronic ester (BPin) derivative, which is more resistant to decomposition.[6]

  • Formation of Phenolic Byproducts: The hydroxyl groups on the boronic acid can sometimes participate in side reactions.

    • Solution: Ensure a thoroughly deoxygenated environment, as oxidative side reactions can occur. The choice of a milder base like K₂CO₃ or even KF might be beneficial if base-mediated decomposition is suspected.[14]

Conclusion

The solvent is a master variable in the Suzuki-Miyaura coupling of sterically hindered and functionalized substrates like this compound. Its impact extends far beyond simple dissolution, directly influencing the rates of key mechanistic steps and governing the prevalence of side reactions. A polar aprotic/aqueous system such as Dioxane/H₂O often provides a successful starting point by balancing the need for base solubility with catalyst activity. However, a systematic screening approach, as detailed in this guide, is indispensable for achieving optimal results. By understanding the causal relationship between solvent properties and reaction outcomes, researchers can unlock the synthetic potential of this challenging but valuable building block.

References

Navigating the Synthesis of (2,6-Dihydroxyphenyl)boronic Acid Derivatives: A Guide to Orthogonal Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Multifunctional Reagent

(2,6-Dihydroxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceutical agents through Suzuki-Miyaura cross-coupling reactions. Its utility is derived from the strategic placement of two nucleophilic hydroxyl groups and an electrophilic boronic acid moiety on an aromatic scaffold. However, the very features that make this molecule attractive also present a significant synthetic challenge. The simultaneous presence of these reactive functional groups necessitates a sophisticated and robust protecting group strategy to achieve selective transformations at a desired position without unintended side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on devising and executing an orthogonal protecting group strategy for this compound. We will delve into the rationale behind the choice of protecting groups, provide detailed, field-tested protocols for their installation and selective removal, and offer insights into the practical aspects of these transformations.

The Imperative of Orthogonality

An effective protecting group strategy for a multifunctional compound like this compound hinges on the principle of orthogonality . This means that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups present in the molecule. This allows for the sequential and selective unmasking of the functional groups, enabling precise control over the synthetic route.

For this compound, we have three distinct functional groups to consider:

  • The Boronic Acid Group: Prone to dehydration to form boroxines and can participate in various side reactions under both acidic and basic conditions.[1]

  • The Two Phenolic Hydroxyl Groups: These are acidic and can act as nucleophiles, interfering with reactions at the boronic acid site or other desired transformations.[2]

A successful strategy will therefore involve the selection of three mutually orthogonal protecting groups, one for the boronic acid and two (which can be the same or different) for the hydroxyl groups.

Proposed Orthogonal Protecting Group Strategy

Our recommended strategy involves a three-tiered approach to protection, allowing for the selective deprotection of each functional group independently. The chosen protecting groups are:

  • For the Boronic Acid: A pinacol ester (Bpin). This is one of the most widely used protecting groups for boronic acids due to its stability to a wide range of reaction conditions, including chromatography.[1]

  • For one Phenolic Hydroxyl Group: A methoxymethyl (MOM) ether . MOM ethers are stable to a broad range of non-acidic reagents but can be selectively cleaved under acidic conditions.[3]

  • For the other Phenolic Hydroxyl Group: A tert-butyldimethylsilyl (TBS) ether . TBS ethers are robust protecting groups that are stable to a variety of conditions but can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4]

This combination of protecting groups provides a robust and versatile platform for the selective functionalization of this compound.

Visualizing the Orthogonal Strategy

The following diagram illustrates the proposed orthogonal protection and deprotection workflow for this compound.

Orthogonal_Strategy cluster_protection Protection Sequence cluster_deprotection Selective Deprotection A This compound B 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol A->B Pinacol, MgSO4, Et2O C 2-(tert-Butyldimethylsilyloxy)-6-hydroxyphenylboronic acid pinacol ester B->C TBSCl, Imidazole, DMF (1 eq.) D 2-(tert-Butyldimethylsilyloxy)-6-(methoxymethoxy)phenylboronic acid pinacol ester (Fully Protected) C->D MOMCl, DIPEA, DCM E 2-Hydroxy-6-(methoxymethoxy)phenylboronic acid pinacol ester D->E TBAF, THF F 2-(tert-Butyldimethylsilyloxy)-6-hydroxyphenylboronic acid D->F Mild Acid (e.g., PPTS) G 2-Hydroxy-6-(methoxymethoxy)phenylboronic acid E->G Stronger Acid (e.g., HCl)

References

Synthesis of 2',6'-Dihydroxybiphenyls via Suzuki-Miyaura Coupling: A Detailed Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2',6'-Dihydroxybiphenyls in Modern Drug Discovery

The 2',6'-dihydroxybiphenyl scaffold is a privileged structural motif found in a wide array of biologically active molecules and natural products.[1] Its prevalence in medicinal chemistry stems from the unique conformational properties imparted by the ortho-hydroxy groups, which can engage in key hydrogen bonding interactions with biological targets.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Consequently, the development of efficient and versatile synthetic routes to access these valuable compounds is of paramount importance to researchers in drug development and organic synthesis.[3][4][5][6]

This application note provides a comprehensive guide to the synthesis of 2',6'-dihydroxybiphenyls, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and discuss critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this methodology for the synthesis of novel chemical entities.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[7][9][10][11] Its widespread adoption in the pharmaceutical industry can be attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[8][12][13]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][8][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.[7][8][11]

  • Transmetalation: In the presence of a base, the organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[7][10][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biphenyl product (Ar-Ar') and regenerating the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (Base) pd2_intermediate->transmetalation Ar'-B(OH)₂ pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Synthesis of 2',6'-Dihydroxybiphenyls: Key Considerations and Challenges

The synthesis of 2',6'-dihydroxybiphenyls via Suzuki-Miyaura coupling presents unique challenges, primarily due to the steric hindrance imposed by the ortho-substituents.[15][16][17] Careful optimization of reaction parameters is crucial to achieve high yields and minimize side reactions.

Choice of Reactants
  • Boronic Acids: 2,6-Dihydroxyphenylboronic acid is a key reagent for this synthesis.[2] However, the synthesis of ortho-substituted arylboronic acids can be problematic. Protecting the hydroxyl groups of the boronic acid precursor, for instance as methoxy groups, can sometimes lead to better yields, with a subsequent deprotection step.[16] Alternatively, using less sterically hindered borylation agents like bis(neopentyl glycolato)diboron can be more efficient for preparing sterically hindered arylboronic acids. The stability of boronic acids can also be a concern; they can be protected with diethanolamine to form air- and water-stable structures that can be used directly in the coupling reaction.[18]

  • Aryl Halides: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[9] While aryl iodides and bromides are commonly used, the development of catalyst systems effective for less reactive but more readily available aryl chlorides is an active area of research.[15]

Catalyst System: The Heart of the Reaction

The choice of the palladium source and the ligand is critical for the success of the coupling, especially with sterically demanding substrates.

  • Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[19][20][21] For sterically hindered couplings, bulky and electron-rich phosphine ligands are often employed.[19] Examples of effective ligands include:

    • Buchwald-type biaryl phosphines: Such as XPhos and SPhos, are known to promote challenging cross-coupling reactions.[22]

    • Sterically hindered phosphines: Such as P(t-Bu)₃ and PCy₃, can enhance catalyst activity.[10][19]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki-Miyaura couplings, particularly with aryl chlorides.[10]

Reaction Conditions: Fine-Tuning for Optimal Results
ParameterRecommended ConditionsRationale & Insights
Solvent A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)The aqueous phase is necessary for the transmetalation step, as the base activates the boronic acid.[10]
Base Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.[10] The choice of base can significantly impact the reaction rate and yield.
Temperature Typically elevated temperatures (e.g., 80-110 °C)Higher temperatures are often required to overcome the activation energy barrier, especially for sterically hindered substrates. Microwave irradiation can sometimes lead to significantly better results, particularly with less reactive aryl bromides.[23]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling to synthesize a 2',6'-dihydroxybiphenyl derivative. Note: This is a representative protocol and may require optimization for specific substrates.

Experimental_Workflow start Start setup Reaction Setup start->setup reagents Add Reactants: - Aryl Halide - Boronic Acid Derivative - Base setup->reagents solvent Add Solvents reagents->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2. General experimental workflow for the synthesis of 2',6'-dihydroxybiphenyls.

Materials and Reagents
  • Aryl halide (1.0 equiv)

  • 2,6-Dimethoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Boron tribromide (BBr₃) for demethylation

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 2,6-dimethoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and the ligand (e.g., triphenylphosphine, 0.04 equiv).

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (Demethylation): Dissolve the purified 2',6'-dimethoxybiphenyl in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Workup and Purification: Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final 2',6'-dihydroxybiphenyl product by column chromatography or recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2',6'-dihydroxybiphenyls. By carefully selecting the appropriate reactants, catalyst system, and reaction conditions, researchers can efficiently access these valuable scaffolds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in these fields.

References

(2,6-Dihydroxyphenyl)boronic Acid: A Multifaceted Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Standing of (2,6-Dihydroxyphenyl)boronic Acid in Drug Discovery

Boronic acids have carved a significant niche in medicinal chemistry, transitioning from versatile synthetic intermediates to key pharmacophores in FDA-approved drugs.[1][2] Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites, has been a cornerstone of their success.[3] Among the vast landscape of substituted phenylboronic acids, this compound emerges as a compound of particular interest. Its structure, featuring a boronic acid moiety flanked by two hydroxyl groups in the ortho positions, presents a unique catechol-like arrangement that bestows it with distinct chemical properties and therapeutic potential.

This guide provides an in-depth exploration of this compound in medicinal chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, its application as an enzyme inhibitor and a recognition motif in fluorescent probes, and its utility as a building block in the synthesis of complex bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 848409-34-7[4][5]
Molecular Formula C₆H₇BO₄[4]
Molecular Weight 153.93 g/mol [4]
Appearance Typically a white to off-white or yellow powder[6]
Solubility Soluble in polar organic solvents like DMSO and methanol. The hydroxyl groups enhance its solubility in polar solvents.[6]

Synthesis of this compound

The synthesis of hydroxyphenylboronic acids often requires a protection strategy for the hydroxyl groups to prevent interference with the borylation step. A common approach involves the protection of a starting bromophenol, followed by a Grignard reaction or lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection.[7]

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines a general and robust method for the synthesis of this compound starting from 2,6-dibromophenol.

Workflow for the Synthesis of this compound

A 2,6-Dibromophenol B Protection of Hydroxyl Group (e.g., with MOM-Cl) A->B 1. C Protected 2,6-Dibromophenol B->C D Grignard Reagent Formation (Mg, THF) C->D 2. E Aryl Grignard Reagent D->E F Reaction with Trialkyl Borate (e.g., B(OMe)₃) E->F 3. G Boronate Ester Intermediate F->G H Acidic Hydrolysis and Deprotection (e.g., HCl) G->H 4. I This compound H->I

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group:

    • Dissolve 2,6-dibromophenol in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add a suitable base (e.g., diisopropylethylamine).

    • Slowly add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the protected 2,6-dibromophenol by column chromatography.

  • Formation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve the protected 2,6-dibromophenol in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

    • Maintain a gentle reflux to sustain the reaction. The disappearance of magnesium indicates the formation of the Grignard reagent.

  • Reaction with Trialkyl Borate:

    • Cool the Grignard reagent to -78°C.

    • Slowly add a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF.

    • Stir the reaction mixture at -78°C for a few hours and then allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Deprotection:

    • Quench the reaction by slowly adding it to a cold aqueous solution of a strong acid (e.g., HCl).

    • The acidic conditions will hydrolyze the boronate ester and simultaneously remove the MOM protecting group.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a compelling candidate for several applications in drug discovery.

Enzyme Inhibition: Targeting Metallo- and Serine Proteases

The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases, where it forms a tetrahedral intermediate with the catalytic serine residue.[8] Furthermore, the catechol-like structure of this compound suggests its potential as an inhibitor of metalloproteinases, where the dihydroxyl groups can chelate the active site metal ion (e.g., Zn²⁺).[9]

Hypothesized Inhibition Mechanism of a Metalloproteinase

Caption: Proposed chelation of a metal ion by this compound.

Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme, which can be adapted from protocols for similar phenolic compounds.[3]

Materials:

  • Target enzyme (e.g., a matrix metalloproteinase)

  • Enzyme-specific fluorogenic or chromogenic substrate

  • This compound (stock solution in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration is constant in all wells (typically ≤ 1%).

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add to each well:

      • Assay buffer

      • A fixed volume of the enzyme solution

      • Varying concentrations of the this compound solution

      • A control well with enzyme and buffer (containing the same final concentration of DMSO) but no inhibitor.

      • A blank well with buffer and substrate but no enzyme.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Fluorescent Probes for Saccharide and Metal Ion Sensing

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for developing fluorescent sensors for saccharides.[10] The binding event alters the electronic properties of the boronic acid, which can modulate the fluorescence of an attached fluorophore.[11] The catechol-like nature of this compound also makes it a potential scaffold for fluorescent sensors for metal ions, where chelation of the metal ion would lead to a change in fluorescence.[6]

Principle of a "Turn-On" Fluorescent Sensor

A Fluorophore-(2,6-Dihydroxyphenyl)boronic acid Conjugate (Low Fluorescence) B Analyte Binding (e.g., Saccharide or Metal Ion) A->B 1. C Analyte-Bound Complex (High Fluorescence) B->C 2.

Caption: General mechanism of a "turn-on" fluorescent sensor.

Protocol 3: Synthesis of a Fluorescent Probe and Sensing Application

This protocol describes a general approach to synthesize a fluorescent probe by coupling this compound to a fluorophore and its subsequent use in a sensing application.

Step-by-Step Synthesis and Application:

  • Synthesis of the Fluorescent Probe:

    • Select a fluorophore with a reactive group (e.g., an amine or a halide) that can be coupled to the phenyl ring of this compound.

    • Protect the hydroxyl groups of this compound as described in Protocol 1.

    • Perform a coupling reaction, such as a Suzuki coupling if the fluorophore has a halide, or a nucleophilic aromatic substitution.

    • Deprotect the hydroxyl groups under acidic conditions.

    • Purify the final fluorescent probe using column chromatography and characterize it using NMR and mass spectrometry.

  • Fluorescence Titration Experiment:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO/water mixture).

    • In a cuvette, add a fixed concentration of the fluorescent probe solution.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of a stock solution of the analyte (e.g., glucose or a metal salt).

    • After each addition, record the fluorescence spectrum.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the binding affinity (Kₐ) and the limit of detection (LOD).

Building Block in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are common motifs in bioactive molecules.[12] The hydroxyl groups can influence the electronic properties of the boronic acid and may require protection depending on the reaction conditions.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound (or a protected derivative)

  • Aryl halide or triflate coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine this compound, the aryl halide/triflate, the palladium catalyst, and the base under an inert atmosphere.

    • Add the degassed solvent(s).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique catechol-boronic acid arrangement offers intriguing possibilities for the design of novel enzyme inhibitors, particularly for metalloproteinases, and for the development of selective fluorescent sensors. The synthetic protocols provided herein serve as a foundation for researchers to further explore and unlock the full potential of this versatile molecule in the pursuit of new therapeutic agents and diagnostic tools. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully elucidate its structure-activity relationships and expand its application in drug discovery.

References

Application Notes & Protocols: Leveraging (2,6-Dihydroxyphenyl)boronic Acid in Advanced Fluorescent Sensor Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Advantage of the (2,6-Dihydroxyphenyl)boronic Acid Moiety

Phenylboronic acids have become indispensable tools in the design of fluorescent sensors, primarily due to their ability to reversibly bind with 1,2- or 1,3-diols, a feature widely exploited for saccharide detection.[1][2] However, the strategic placement of hydroxyl groups on the phenyl ring, as seen in this compound, introduces unique electronic and reactive properties that expand its utility far beyond simple diol recognition. The two ortho-hydroxyl groups modulate the Lewis acidity of the boron center and participate directly in novel sensing mechanisms, making this scaffold particularly adept at detecting highly reactive species and specific anions.

This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for designing and utilizing fluorescent sensors based on the this compound platform. We will focus on its application in the detection of peroxynitrite, a critical reactive oxygen species (ROS), and fluoride ions, demonstrating the versatility and superior performance of this recognition motif.

Section 1: Fundamental Principles and Sensing Mechanisms

The core of any fluorescent sensor consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). In our case, the this compound serves as the recognition unit. The interaction of this unit with an analyte triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal.

The Boronic Acid as a Versatile Recognition Site

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid.[3] This inherent Lewis acidity is the foundation for its diverse recognition capabilities:

  • Interaction with Lewis Bases (e.g., Fluoride, Cyanide): As strong Lewis bases, anions like fluoride (F⁻) can readily coordinate with the boron atom.[4][5] This interaction alters the hybridization of the boron from sp² to sp³, which in turn modifies the electronic communication with the attached fluorophore, leading to a change in fluorescence.[5]

  • Reaction with Reactive Oxygen Species (ROS): Boronic acids undergo rapid and irreversible oxidation in the presence of potent oxidants like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂).[6][7] This reaction cleaves the C-B bond and replaces the boronic acid group with a hydroxyl group (-OH).[8][9] This transformation from a boronic acid to a phenol induces a dramatic shift in the electronic nature of the molecule, often resulting in a "turn-on" fluorescence response.[10]

Signaling Mechanisms Explained

The binding or reaction event at the boronic acid site is transduced into an optical signal via several common photophysical mechanisms.

  • Photoinduced Electron Transfer (PET): In a PET sensor, the recognition unit can donate an electron to the excited fluorophore, quenching its fluorescence. Upon analyte binding, the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is restored ("turn-on" sensing).

  • Intramolecular Charge Transfer (ICT): ICT fluorophores typically possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid group often acts as an electron-withdrawing moiety.[5] When it binds to an analyte like fluoride, it can be transformed into an electron-donating boronate anion, drastically changing the ICT character and shifting the emission wavelength.[5]

Below is a diagram illustrating the general principle of a boronic acid-based sensor.

G Fluorophore_Off Fluorophore Receptor_Off (2,6-Dihydroxyphenyl) boronic acid (Recognition Unit) Fluorophore_Off->Receptor_Off Quenching Mechanism (e.g., PET) Receptor_On Receptor-Analyte Complex Fluorophore_On Fluorophore (Fluorescent) Analyte Analyte (e.g., ONOO⁻, F⁻) Analyte->Receptor_Off

Caption: General mechanism of a "turn-on" fluorescent sensor.

Section 2: Application Note I - High-Sensitivity Detection of Peroxynitrite (ONOO⁻)

Peroxynitrite is a potent cytotoxic agent implicated in various pathologies, making its detection crucial for biomedical research.[7][9] Boronate-based probes are highly recommended for this purpose because they react directly and rapidly with ONOO⁻.[7]

Mechanism of Peroxynitrite Detection

The sensor operates via an oxidation-triggered transformation. The boronic acid moiety is selectively oxidized by peroxynitrite to its corresponding phenol. This conversion from a C-B bond to a C-O bond significantly alters the electronic properties of the attached fluorophore, typically leading to a dramatic increase in fluorescence quantum yield. The ortho-hydroxyl groups on the phenyl ring can further enhance the reaction rate and selectivity.

G Sensor Sensor-B(OH)₂ (Weakly Fluorescent) Product Sensor-OH (Highly Fluorescent) Sensor->Product Oxidative Cleavage ONOO ONOO⁻ (Peroxynitrite) point1 ONOO->point1 NO3 NO₃⁻ point1->NO3 point2

Caption: Signaling pathway for peroxynitrite (ONOO⁻) detection.

Protocol: In Vitro Spectroscopic Detection of Peroxynitrite

This protocol describes the characterization of a hypothetical sensor, "DHPB-Fluor," where DHPB stands for this compound, in a cell-free system.

A. Materials and Reagents:

  • DHPB-Fluor sensor stock solution (1 mM in DMSO)

  • Peroxynitrite (ONOO⁻) stock solution (~100 mM in 0.3 M NaOH, concentration to be determined spectrophotometrically before use)

  • HEPES buffer (50 mM, pH 7.4)

  • Other ROS/RNS for selectivity testing (H₂O₂, O₂⁻, NO, etc.)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

B. Experimental Procedure:

  • Prepare Sensor Working Solution: Dilute the DHPB-Fluor stock solution in HEPES buffer to a final concentration of 10 µM.

  • Baseline Measurement: Transfer 2 mL of the sensor working solution into a quartz cuvette. Record its baseline fluorescence emission spectrum (e.g., Ex: 480 nm, Em: 500-700 nm).

  • Reaction with Peroxynitrite: Add a small aliquot (e.g., 2 µL) of a freshly diluted peroxynitrite solution to the cuvette to achieve the desired final concentration (e.g., 20 µM). Mix quickly by gentle inversion.

  • Time-Course Measurement: Immediately begin recording the fluorescence intensity at the peak emission wavelength every 30 seconds for 10 minutes to monitor the reaction kinetics.

  • Dose-Response Curve: Repeat steps 2-3 with varying final concentrations of peroxynitrite (e.g., 0-100 µM) and record the final fluorescence intensity after the reaction has reached a plateau (e.g., after 5 minutes).

  • Selectivity Test: Repeat step 3 using other relevant reactive oxygen and nitrogen species (ROS/RNS) at a high concentration (e.g., 200 µM) to confirm the sensor's selectivity for peroxynitrite.

C. Data Analysis:

  • Plot fluorescence intensity vs. time to determine the reaction rate.

  • Plot the final fluorescence intensity against the peroxynitrite concentration to generate a dose-response curve and determine the limit of detection (LOD).

  • Present the selectivity data as a bar chart comparing the fluorescence response to different species.

ParameterDHPB-Fluor (Before ONOO⁻)DHPB-Fluor (After ONOO⁻)Fold Change
Max Excitation (λex) 480 nm495 nmN/A
Max Emission (λem) 515 nm520 nmN/A
Quantum Yield (Φ) 0.050.6513x
Fluorescence Intensity LowHigh>10x
Protocol: Cellular Imaging of Endogenous Peroxynitrite

This protocol outlines the use of the DHPB-Fluor sensor for imaging peroxynitrite in cultured cells.

A. Materials and Reagents:

  • DHPB-Fluor sensor (1 mM in DMSO)

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate ONOO⁻ production

  • Fluorescence microscope with appropriate filter sets

B. Experimental Workflow:

G A 1. Seed Cells Plate RAW 264.7 cells on glass-bottom dishes. B 2. Stimulate Cells (Optional) Treat with LPS/IFN-γ to induce endogenous ONOO⁻ production. A->B 24h incubation C 3. Load Sensor Incubate cells with 10 µM DHPB-Fluor for 30 min. B->C 4-6h stimulation D 4. Wash Wash cells 3x with PBS to remove excess probe. C->D E 5. Image Acquire fluorescence images using a microscope. D->E

Caption: Workflow for cellular imaging of peroxynitrite.

C. Step-by-Step Procedure:

  • Cell Culture: Seed RAW 264.7 cells on glass-bottom imaging dishes and allow them to adhere overnight.

  • Induction of Peroxynitrite: Treat one group of cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 4-6 hours to stimulate the production of endogenous peroxynitrite. Leave a control group untreated.

  • Sensor Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing 10 µM DHPB-Fluor to all dishes and incubate for 30 minutes at 37°C.[6]

  • Wash: Discard the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.

  • Imaging: Add fresh PBS or imaging buffer to the dishes. Immediately image the cells using a fluorescence microscope. A significant increase in fluorescence intensity is expected in the stimulated cells compared to the control group.

Section 3: Application Note II - Selective Detection of Fluoride Ions (F⁻)

Excess fluoride in drinking water is a significant health concern, necessitating sensitive and selective detection methods.[4] this compound-based sensors can serve as effective chemosensors for fluoride.

Mechanism of Fluoride Detection

The boronic acid group [R-B(OH)₂] acts as a Lewis acid and binds strongly with the fluoride anion. This binding event transforms the neutral, electron-withdrawing boronic acid into an anionic trifluoroboronate adduct [R-BF₃]⁻.[5] This adduct often behaves as an electron-donating group, which can induce a significant change in the fluorophore's ICT character, resulting in a ratiometric shift in the emission wavelength or a change in fluorescence intensity.[5][11]

PropertySensor-B(OH)₂Sensor-BF₃⁻
Boron Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
Electronic Nature Electron-WithdrawingElectron-Donating
Typical Signal Emission at λ₁Emission at λ₂ (Ratiometric) or Quenching
Protocol: Fluoride Detection in Aqueous Solution

A. Materials and Reagents:

  • DHPB-Fluor sensor stock solution (1 mM in DMSO)

  • Sodium Fluoride (NaF) stock solution (100 mM in deionized water)

  • Aqueous buffer solution (e.g., PBS, pH 7.4)

  • Other sodium salts for selectivity testing (NaCl, NaBr, NaI, etc.)

B. Experimental Procedure:

  • Prepare Sensor Solution: Dilute the DHPB-Fluor sensor stock into the aqueous buffer to a final concentration of 10 µM.

  • Titration: Prepare a series of samples by adding increasing amounts of the NaF stock solution to the sensor solution to achieve final F⁻ concentrations from 0 µM to 500 µM.

  • Incubation and Measurement: Allow the samples to incubate for 15 minutes at room temperature. Measure the fluorescence emission spectrum for each sample.

  • Selectivity Test: Prepare a set of samples, each containing the sensor and a high concentration (e.g., 1 mM) of a different potential interfering anion (Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, etc.). Compare their fluorescence response to that induced by F⁻.

C. Data Analysis:

  • Plot the fluorescence intensity (or the ratio of intensities at two wavelengths for a ratiometric sensor) against the fluoride concentration.

  • Use the titration data to calculate the binding constant (Ka) for the sensor-fluoride interaction.

Section 4: Troubleshooting and Key Considerations

  • Autofluorescence: Always run a "cells only" control (without the sensor) to check for background autofluorescence.

  • pH Sensitivity: The binding affinity of boronic acids is often pH-dependent.[12] Characterize your sensor's response across a relevant pH range to ensure its suitability for your experimental conditions (e.g., physiological pH 7.4).

  • Photostability: Expose the sensor to the excitation light for an extended period and monitor for any decrease in fluorescence to assess photobleaching.

  • Sensor Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure that the sensor concentration and incubation time used are not cytotoxic.[8]

References

Application Notes and Protocols: (2,6-Dihydroxyphenyl)boronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

(2,6-Dihydroxyphenyl)boronic acid is an intriguing, yet underexplored, building block for the synthesis of novel organic electronic materials. Its unique molecular architecture, featuring a boronic acid group for versatile carbon-carbon bond formation and two hydroxyl moieties, presents a wealth of opportunities for researchers and materials scientists. The boronic acid group is a well-established participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of conjugated polymer synthesis. The presence of two hydroxyl groups in the ortho positions to the boronic acid introduces the potential for intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. Furthermore, these hydroxyl groups can be leveraged to tune solubility, promote intermolecular interactions for self-assembly, and serve as reactive sites for post-polymerization modifications.

This application note will delve into the prospective applications of this compound in key areas of organic electronics: organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While direct, comprehensive studies on this specific molecule's role in the active layers of these devices are nascent, we will provide detailed, field-proven protocols for its incorporation into conjugated polymers and for surface modification, drawing upon established principles of organic electronics and polymer chemistry.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound makes it a promising candidate for the synthesis of novel conjugated polymers for OLEDs. By copolymerizing it with various dibromoaromatic compounds, polymers with tailored electronic and photophysical properties can be achieved. The hydroxyl groups can potentially enhance the solubility of the resulting polymers in polar solvents, which is advantageous for solution-processed device fabrication. Moreover, these groups could be alkylated or otherwise modified post-polymerization to fine-tune the polymer's energy levels and charge transport characteristics.

Protocol 1: Synthesis of a Polyfluorene Copolymer using this compound via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a copolymer of 9,9-dioctyl-2,7-dibromofluorene and this compound. The hydroxyl groups on the boronic acid may require protection to prevent side reactions under the basic conditions of the Suzuki coupling. A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be removed under acidic conditions after polymerization.

Materials:

  • 9,9-dioctyl-2,7-dibromofluorene

  • This compound (or its MOM-protected derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, add 9,9-dioctyl-2,7-dibromofluorene (1.0 mmol), (2,6-bis(methoxymethoxy)phenyl)boronic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Solvent and Base Addition: Add a degassed mixture of toluene (15 mL) and DMF (5 mL). To this, add a degassed 2 M aqueous solution of K₂CO₃ (5 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

  • Filter the precipitated polymer and wash it sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

  • (Optional) Deprotection: If the MOM-protected boronic acid was used, the resulting polymer can be deprotected by dissolving it in a suitable solvent (e.g., THF) and treating it with a dilute solution of hydrochloric acid. The deprotected polymer is then re-precipitated and dried.

Characterization: The synthesized polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure. UV-Vis absorption and photoluminescence spectroscopy will reveal its optical properties, while cyclic voltammetry can be used to determine its HOMO and LUMO energy levels.

Protocol 2: Fabrication of a Simple Solution-Processed OLED

Device Structure: ITO / PEDOT:PSS / Emissive Polymer Layer / Ca / Al

Procedure:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of 10 mg/mL. Spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. Anneal the film at 80 °C for 30 minutes.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.

Device Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED can be measured using a source meter and a photometer. The electroluminescence (EL) spectrum should also be recorded.

II. Application in Organic Field-Effect Transistors (OFETs)

This compound can be utilized in OFETs in two primary ways: as a monomer for the synthesis of the active semiconductor polymer or as a surface modifying agent for the dielectric layer. The hydroxyl groups can play a crucial role in promoting favorable interactions with the dielectric surface, potentially leading to improved thin-film morphology and charge transport.

Protocol 3: Surface Modification of SiO₂ with this compound for OFETs

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a silicon dioxide (SiO₂) surface. The hydroxyl groups of the boronic acid are expected to form hydrogen bonds with the silanol groups on the SiO₂ surface, creating a uniform monolayer that can reduce charge trapping and improve the performance of the OFET.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • This compound

  • Anhydrous toluene

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean the Si/SiO₂ substrates by ultrasonication in acetone and isopropanol. Immerse the substrates in piranha solution for 15 minutes to clean and hydroxylate the surface. Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • SAM Formation: Prepare a 1 mM solution of this compound in anhydrous toluene. Immerse the cleaned and hydroxylated Si/SiO₂ substrates in this solution for 12 hours at room temperature in a nitrogen-filled glovebox.

  • Rinsing and Annealing: Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. Dry the substrates with a stream of nitrogen and then anneal them at 100 °C for 30 minutes in the glovebox.

Surface Characterization: The formation of the SAM can be confirmed by contact angle measurements, which should show a change in the surface energy. Atomic Force Microscopy (AFM) can be used to study the surface morphology.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

Device Structure: Si/SiO₂ / this compound SAM / Organic Semiconductor / Au (Source/Drain)

Procedure:

  • Substrate and Dielectric Preparation: Use the Si/SiO₂ substrate with the this compound SAM prepared in Protocol 3.

  • Organic Semiconductor Deposition: Deposit the organic semiconductor layer onto the modified dielectric surface. This can be done by spin-coating a solution of a soluble semiconductor (e.g., P3HT) or by thermal evaporation for small molecules (e.g., pentacene).

  • Source and Drain Electrode Deposition: Deposit gold (Au, ~50 nm) source and drain electrodes through a shadow mask onto the organic semiconductor layer using thermal evaporation. The channel length and width are defined by the shadow mask.

Device Characterization: The transfer and output characteristics of the OFET can be measured using a semiconductor parameter analyzer in a probe station. Key parameters to be extracted include the field-effect mobility, on/off ratio, and threshold voltage.

III. Potential Application in Organic Photovoltaics (OPVs)

In the realm of OPVs, this compound could serve as a comonomer in the synthesis of either donor or acceptor polymers for bulk heterojunction (BHJ) solar cells. The electronic properties of the resulting polymer would be highly dependent on the choice of the comonomer. The hydroxyl groups could be utilized to improve the solubility and processability of the polymer, which are critical for achieving optimal morphology in the BHJ active layer.

Conceptual Application: Donor-Acceptor Copolymer Synthesis

A promising approach would be to copolymerize this compound (or a protected version) with an electron-deficient dibromo-monomer to create a donor-acceptor type polymer. The electron-rich dihydroxyphenyl unit would act as the donor, while the comonomer would serve as the acceptor. The resulting polymer's band gap and energy levels could be tuned by the choice of the acceptor unit.

Protocol 5: Fabrication of a Conventional Bulk Heterojunction OPV

Device Structure: ITO / PEDOT:PSS / Polymer:Fullerene Blend / LiF / Al

Procedure:

  • Substrate and HIL Preparation: Follow steps 1 and 2 from Protocol 2.

  • Active Layer Deposition: Prepare a blend solution of the synthesized donor polymer and a fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) in a suitable solvent like chlorobenzene. The weight ratio of the polymer to fullerene is typically optimized (e.g., 1:1 or 1:1.5). Spin-coat the blend solution onto the PEDOT:PSS layer inside a glovebox. The film thickness is controlled by the solution concentration and spin speed.

  • Active Layer Annealing: Anneal the active layer at an optimized temperature (e.g., 110 °C) for a specific duration (e.g., 10 minutes) to promote the formation of a favorable bicontinuous network morphology.

  • Cathode Deposition: Deposit a thin layer of lithium fluoride (LiF, ~1 nm) followed by a thicker layer of aluminum (Al, ~100 nm) via thermal evaporation through a shadow mask.

Device Characterization: The current density-voltage (J-V) characteristics of the OPV are measured under simulated AM 1.5G solar illumination (100 mW/cm²). Key performance parameters to be determined are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The external quantum efficiency (EQE) spectrum should also be measured to understand the spectral response of the device.

Data Presentation

Property This compound
Molecular Formula C₆H₇BO₄
Molecular Weight 153.93 g/mol
Key Functional Groups Boronic acid, two hydroxyl groups
Potential Polymerization Method Suzuki-Miyaura Polycondensation
Potential Applications OLEDs (emissive/transport layers), OFETs (active layer/dielectric modification), OPVs (donor/acceptor polymers)

Visualizations

Suzuki-Miyaura Polycondensation Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product monomerA This compound (or protected derivative) polymerization Polymerization (Toluene/DMF, 90°C, 48h) monomerA->polymerization monomerB Dibromo-comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene) monomerB->polymerization catalyst Pd(OAc)₂ / PPh₃ catalyst->polymerization base K₂CO₃ (aq) base->polymerization purification Precipitation & Washing (Methanol) polymerization->purification polymer Conjugated Copolymer purification->polymer

Caption: Workflow for Suzuki-Miyaura polycondensation.

OFET Device Architecture

G cluster_device Bottom-Gate, Top-Contact OFET gate Si (Gate) dielectric SiO₂ (Dielectric) sam This compound SAM semiconductor Organic Semiconductor electrodes Au (Source/Drain)

Caption: Structure of a bottom-gate, top-contact OFET.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (2,6-Dihydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (2,6-Dihydroxyphenyl)boronic acid. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. The unique structure of this boronic acid, with two hydroxyl groups ortho to the boronic acid moiety, presents a specific set of challenges that require careful consideration of reaction parameters.

Troubleshooting Guide

This section addresses common problems observed during the Suzuki coupling of this compound, offering explanations for the underlying chemical principles and actionable solutions.

Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What is the likely cause?

Answer:

Low or no conversion in this specific coupling is most often due to catalyst inhibition or deactivation caused by the two ortho-hydroxyl groups. These groups can act as a bidentate ligand, chelating to the palladium catalyst and forming a stable, inactive complex. This sequestration of the active palladium species effectively halts the catalytic cycle.

The proximity of the two hydroxyl groups to the boronic acid function creates a highly favorable geometry for the formation of a stable six-membered ring with the palladium center, particularly after the transmetalation step. This deactivates the catalyst, preventing it from participating in further coupling cycles. This issue is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings, where the nitrogen atom can inhibit the catalyst.[1]

dot

Caption: Catalyst inhibition by this compound.

Troubleshooting Steps:

  • Protect the Hydroxyl Groups: The most robust solution is to protect the two hydroxyl groups prior to the coupling reaction. This eliminates their ability to chelate the palladium catalyst.

  • Employ Specialized Ligands: Certain bulky, electron-rich phosphine ligands can disfavor the formation of the inactive chelate complex.

  • Optimize Reaction Conditions: In some cases, adjusting the base, solvent, and temperature may lead to modest improvements, although this is often less effective than protection.

Question 2: What is the best strategy for protecting the hydroxyl groups of this compound?

Answer:

Protecting the hydroxyl groups is a highly effective strategy. The ideal protecting group should be stable under the Suzuki coupling conditions and easily removable afterward. Methoxy or benzyloxy groups are excellent choices.

Recommended Protection Protocol (Methylation):

A common and effective method is to convert the hydroxyl groups to methyl ethers using a methylating agent like dimethyl sulfate or methyl iodide.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), in excess (approximately 2.5-3.0 equivalents per hydroxyl group).

  • Methylation: Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify the resulting (2,6-Dimethoxyphenyl)boronic acid by recrystallization or column chromatography.

The resulting (2,6-Dimethoxyphenyl)boronic acid is now a much more reliable coupling partner in Suzuki reactions. After a successful coupling, the methyl ethers can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal the dihydroxy biaryl product.

dot

protection_workflow Start This compound Protected (2,6-Dimethoxyphenyl)boronic acid Start->Protected Methylation (e.g., Me₂SO₄, K₂CO₃) Coupled Protected Biaryl Product Protected->Coupled Suzuki Coupling Final Final Dihydroxy Biaryl Product Coupled->Final Deprotection (e.g., BBr₃)

Caption: Workflow for protection, coupling, and deprotection.

Question 3: I want to avoid a protection/deprotection sequence. Are there any specific ligands or conditions that can overcome the catalyst inhibition?

Answer:

While protection is the most reliable method, you can attempt to overcome catalyst inhibition by carefully selecting ligands and reaction conditions. The goal is to favor the desired catalytic cycle over the formation of the inactive chelate.

Ligand Selection:

The use of bulky, electron-rich monodentate phosphine ligands is crucial. These ligands can sterically hinder the formation of the bidentate chelate complex.

Ligand TypeRecommended LigandsRationale
Buchwald-type Biaryl Phosphines SPhos, XPhos, RuPhosThese ligands are bulky and electron-rich, promoting the formation of a reactive monoligated palladium species and can sterically discourage chelation.[2]
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)The large cone angle of this ligand can effectively block the coordination of the second hydroxyl group.

Base and Solvent Considerations:

The choice of base is critical. A weaker, non-nucleophilic base is often preferred to minimize side reactions and potential degradation of the boronic acid.

  • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices for challenging Suzuki couplings.[2] They are strong enough to facilitate transmetalation but are generally less harsh than hydroxides or alkoxides.

  • Solvent Systems: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. The addition of a small amount of water can sometimes be beneficial for the transmetalation step, but care must be taken as it can also promote protodeboronation.

Low-Temperature Protocols:

For sensitive substrates, running the reaction at a lower temperature for a longer duration can sometimes favor the desired product formation over catalyst decomposition pathways.[3]

Frequently Asked Questions (FAQs)

Q1: Besides catalyst inhibition, what other side reactions should I be aware of?

A1: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This is often promoted by high temperatures and the presence of water. Using the protected form of the boronic acid or a boronate ester can mitigate this issue.[5][6]

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. This is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[7] Thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to prevent this.

Q2: Can I use a boronate ester of this compound instead of protecting the hydroxyl groups?

A2: Using a boronate ester, such as a pinacol ester, can improve the stability of the boronic acid and reduce the rate of protodeboronation.[8] However, it will not solve the primary issue of catalyst inhibition by the ortho-hydroxyl groups. The hydroxyl groups will still be free to chelate the palladium catalyst. Therefore, protection of the hydroxyl groups is still the recommended strategy.

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate anion (e.g., [ArB(OH)₃]⁻).[7][9] This borate species then transfers its organic group to the palladium(II) complex. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[9]

Q4: My reaction is still not working even after implementing these suggestions. What else can I check?

A4: If you are still facing difficulties, consider the following:

  • Reagent Purity: Ensure that your aryl halide, boronic acid, and base are pure and dry. Impurities can interfere with the reaction.

  • Catalyst Activity: Your palladium source and ligand may have degraded. Try using a fresh batch of catalyst and ligand.

  • Degassing: Ensure that your solvents are thoroughly degassed and that your reaction is performed under a strictly inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine if the reaction is stalling or if starting materials are being consumed through side reactions.

References

Technical Support Center: (2,6-Dihydroxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2,6-Dihydroxyphenyl)boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during cross-coupling reactions with this compound, offering step-by-step solutions and preventative measures.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A low or non-existent yield is a frequent and frustrating issue. The root cause often lies in one or more competing side reactions that consume the starting material.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving me a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields with this compound are typically traced back to three primary side reactions: protodeboronation, oxidation, and issues related to steric hindrance.

1. Protodeboronation: The Major Culprit

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which leads to the formation of resorcinol (1,3-dihydroxybenzene) as a byproduct.[1] This reaction is often catalyzed by aqueous base and elevated temperatures, conditions that are common in Suzuki-Miyaura coupling.[2][3]

Causality:

  • Base-Mediated Decomposition: The base required for the transmetalation step in the catalytic cycle also promotes the formation of a boronate species ([ArB(OH)3]⁻), which is susceptible to protonolysis by water or other protic solvents.[1]

  • Steric and Electronic Effects: The two hydroxyl groups on the phenyl ring are electron-donating, which can influence the rate of protodeboronation. Furthermore, ortho-substituted boronic acids can be more susceptible to this side reaction.[2]

Troubleshooting Protocol:

  • Choice of Base: The strength and nature of the base are critical.

    • Weaker Bases: Consider using milder bases like K₃PO₄ or KF instead of strong bases like NaOH or K₂CO₃.[4] These can be effective in promoting transmetalation while minimizing protodeboronation.[5]

    • Anhydrous Conditions: If possible, using anhydrous conditions with a base like powdered, dry KF can significantly suppress protodeboronation.[4]

  • Solvent System:

    • Aprotic Solvents: Employing anhydrous aprotic solvents such as THF or dioxane can reduce the concentration of proton sources.

    • Biphasic Systems: While aqueous bases are common, minimizing the water content or using a biphasic system can help.[6]

  • Temperature Control:

    • Lower Reaction Temperature: Many Suzuki couplings are run at elevated temperatures. However, this accelerates protodeboronation.[7] If your reaction is sluggish at lower temperatures, focus on optimizing the catalyst system rather than increasing the heat.

  • Slow-Release Strategies:

    • Boronic Acid Surrogates: Unstable boronic acids can be protected as N-methyliminodiacetic acid (MIDA) boronates.[6][8] These air-stable compounds slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[8]

Issue 2: Formation of Phenolic Byproducts and Catalyst Decomposition

The presence of hydroxyl groups on the boronic acid introduces the possibility of oxidation, leading to the formation of resorcinol and potentially deactivating the palladium catalyst.

Question: I am observing significant amounts of resorcinol in my reaction mixture, and the reaction seems to stall. What is happening?

Answer:

This points towards oxidative side reactions. The hydroxyl groups make the boronic acid susceptible to oxidation, which can be exacerbated by the presence of oxygen and certain metal catalysts.

Causality:

  • Aerobic Oxidation: In the presence of oxygen, the boronic acid can be oxidized to the corresponding phenol (in this case, resorcinol). This process can be catalyzed by the palladium species in the reaction.[9]

  • Catalyst Deactivation: The formation of palladium oxides or other inactive palladium species can result from oxidative processes, leading to a stalled reaction.[9]

Troubleshooting Protocol:

  • Rigorous Degassing:

    • Solvent Degassing: Thoroughly degas all solvents before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere.

  • Catalyst and Ligand Choice:

    • Air-Stable Precatalysts: Utilize modern, air-stable palladium precatalysts (e.g., palladacycles) that are less susceptible to oxidation before the catalytic cycle begins.[9]

    • Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired cross-coupling reaction, making it faster and more competitive with the oxidative side reactions.[9]

  • Use of Additives:

    • In some cases, the addition of antioxidants can be beneficial, but this must be approached with caution as they can also interfere with the catalytic cycle.

Issue 3: Steric Hindrance from Ortho-Hydroxyl Groups

The two hydroxyl groups ortho to the boronic acid moiety can present significant steric challenges, slowing down key steps in the catalytic cycle.

Question: My reaction is very slow, even when I minimize protodeboronation and oxidation. Could the hydroxyl groups be interfering directly?

Answer:

Yes, the ortho-hydroxyl groups can sterically hinder the approach of the palladium complex, slowing down the transmetalation step. Additionally, they can coordinate to the metal center, potentially altering the catalytic activity.[10][11]

Causality:

  • Steric Bulk: The groups ortho to the C-B bond can impede the transmetalation process where the aryl group is transferred from boron to palladium.[9]

  • Chelation Effects: The hydroxyl groups could potentially chelate to the palladium center, which might either inhibit or, in some specific cases, direct the reaction.[10]

Troubleshooting Protocol:

  • Ligand Selection:

    • Bulky Ligands: As with overcoming oxidative side reactions, bulky, electron-rich ligands are crucial for sterically hindered substrates.[9] Ligands like XPhos, SPhos, and RuPhos are designed to create a coordinatively unsaturated and highly reactive palladium center that can more readily engage with hindered coupling partners.[9]

  • Protecting Groups:

    • Temporary Protection: If other strategies fail, consider protecting the hydroxyl groups as methyl ethers or other stable protecting groups. This would transform the starting material to (2,6-dimethoxyphenyl)boronic acid, which is known to be more stable and less prone to certain side reactions.[12] The protecting groups can be removed in a subsequent step.

  • Reaction Conditions:

    • Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome sluggish reaction rates.

    • Concentration: Running the reaction at a higher concentration may also increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Refrigeration is recommended. Exposure to moisture and air can lead to gradual decomposition through protodeboronation and oxidation.

Q2: Can I use copper catalysts with this compound?

A2: While copper catalysis is used in some cross-coupling reactions, it's important to be aware that copper can also mediate boronic acid degradation.[13] If using a copper co-catalyst, it is crucial to carefully optimize the reaction conditions to favor the desired coupling over degradation pathways.[14]

Q3: Is it possible for the boronic acid itself to act as a catalyst for side reactions?

A3: Yes, under certain conditions, boronic acids can catalyze other reactions.[15] For instance, they can form reversible covalent bonds with hydroxyl groups, activating them.[15] While less common as a major side reaction pathway in Suzuki coupling, it's a testament to the complex reactivity of these compounds.

Q4: My reaction produces a complex mixture of byproducts. How can I identify the major side reactions?

A4: The best approach is to analyze the crude reaction mixture by LC-MS. This will allow you to identify the masses of the major components. Look for the mass corresponding to your starting materials, the desired product, the protodeboronated product (resorcinol), and potentially homocoupled products of your aryl halide.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major off-cycle side reactions.

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Major Side Reactions OA Oxidative Addition PdII Ar-Pd(II)-X-L_n OA->PdII Pd0 Pd(0)L_n Pd0->OA ArX Ar-X ArX->OA TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'-L_n TM->PdII_Ar ArBOH2 Ar'B(OH)₂ (2,6-diOH-Ph)B(OH)₂ ArBOH2->TM ArBOH2_side (2,6-diOH-Ph)B(OH)₂ Base Base (e.g., K₃PO₄) Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Protodeboronation Protodeboronation ArH Ar'-H (Resorcinol) Protodeboronation->ArH Oxidation Oxidation ArOH Ar'-OH (Resorcinol) Oxidation->ArOH H2O H₂O / H⁺ H2O->Protodeboronation O2 [O] O2->Oxidation ArBOH2_side->Protodeboronation ArBOH2_side->Oxidation

Caption: Competing pathways in the Suzuki-Miyaura coupling.

Summary Table of Troubleshooting Strategies

Problem Primary Cause(s) Recommended Solutions Key Parameters to Adjust
Low/No Yield ProtodeboronationUse milder base, anhydrous conditions, lower temperature, or MIDA boronate.Base, Solvent, Temperature
Resorcinol Byproduct OxidationRigorously degas solvents, use inert atmosphere, employ air-stable precatalysts.Atmosphere, Catalyst Choice
Stalled Reaction Catalyst Decomposition, Steric HindranceUse bulky, electron-rich ligands, increase catalyst loading.Ligand, Catalyst Loading
Slow Reaction Rate Steric HindranceUse bulky ligands, consider protecting hydroxyl groups.Ligand, Substrate Modification

References

Technical Support Center: Catalyst Deactivation with (2,6-Dihydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (2,6-Dihydroxyphenyl)boronic acid in catalytic reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when using this versatile yet sensitive reagent. The unique electronic and structural properties conferred by the ortho-dihydroxy substituents can lead to specific catalyst deactivation pathways that require careful management. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, outlining the probable causes rooted in the chemistry of this compound and providing step-by-step solutions.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

Symptom: Your reaction, typically a Suzuki-Miyaura coupling, results in a very low yield or complete failure, with starting materials largely remaining or unidentifiable decomposition products forming.

Probable Causes & Solutions:

  • Cause A: Protodeboronation of the Starting Material. This is the most common failure mode for many boronic acids, especially those that are electron-rich or have specific substitution patterns.[1][2] Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond, effectively destroying your nucleophile.[3] The reaction is accelerated by high temperatures, excess water, and strong bases.[1][4] The ortho-dihydroxy groups on this compound can exacerbate this issue due to the electron-rich nature of the phenyl ring.

    • Solution:

      • Lower the Reaction Temperature: High temperatures significantly accelerate protodeboronation.[4] If your catalyst system is sufficiently active, attempt the reaction at a milder temperature (e.g., 60–80 °C).

      • Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[4] Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[4]

      • Optimize Water Content: While Suzuki couplings often benefit from a small amount of water, an excess can serve as a proton source for protodeboronation.[1] Use anhydrous solvents and ensure reagents are dry. If the reaction is too slow, titrate in small, optimized amounts of water.

  • Cause B: Catalyst Inhibition via Chelation. The two hydroxyl groups at the ortho positions can act as a bidentate ligand, chelating to the palladium center. This coordination can alter the electronic properties of the catalyst, potentially forming a stable, less reactive complex that is unable to efficiently proceed through the catalytic cycle.

    • Solution:

      • Select a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can form highly stable and active complexes with palladium that are less susceptible to inhibitory substrate coordination.

      • Consider a Ligandless System (with caution): In some cases, the substrate itself can stabilize the catalyst. However, this is highly system-dependent and may lead to catalyst aggregation (see Problem 3).

  • Cause C: General Catalyst Deactivation. The active Pd(0) species can be unstable and aggregate into inactive palladium black, especially if the ligand dissociates or degrades.[6][7]

    • Solution:

      • Ensure an Inert Atmosphere: Oxygen can lead to the oxidation of Pd(0) to inactive Pd(II) and can also promote the homocoupling of boronic acids, which deactivates the catalyst.[5][8] Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

      • Use a High-Quality Precatalyst: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are designed for high stability and efficient generation of the active Pd(0) species, minimizing side reactions.[5]

Troubleshooting Workflow Diagram

G cluster_causes Identify Primary Cause cluster_solutions Implement Solutions start Low / No Yield Observed check_sm Analyze Crude Reaction: - Starting Materials Present? - Protodeboronation Product? - Homocoupling Product? start->check_sm is_proto Protodeboronation Dominant check_sm->is_proto Yes, protodeboronated product detected is_homo Homocoupling Dominant check_sm->is_homo Yes, homocoupled product detected is_sm Mainly Starting Materials check_sm->is_sm Yes, mostly unreacted starting materials sol_proto 1. Lower Temperature 2. Use Milder Base (K₃PO₄) 3. Use MIDA Boronate is_proto->sol_proto sol_homo 1. Rigorously Degas Solvents 2. Use Pd(0) Source or   Efficient Precatalyst is_homo->sol_homo sol_sm 1. Increase Temperature 2. Screen More Active Catalysts   (e.g., Buchwald Ligands) 3. Check Reagent Purity is_sm->sol_sm

Caption: A decision-making workflow for troubleshooting failed reactions.

Problem 2: Significant Formation of Homocoupled Biaryl Byproduct

Symptom: You observe the formation of 2,2',6,6'-tetrahydroxybiphenyl, the product of two this compound molecules coupling together.

Probable Cause: This side reaction is typically promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[8] During homocoupling, two boronic acid molecules are coupled, and a Pd(II) species is reduced to the active Pd(0) state.[8] If your precatalyst is Pd(II) (like Pd(OAc)₂) and its reduction is slow, homocoupling can become a significant pathway.

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for an extended period (30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step. Note that these can be less stable than modern precatalysts.

    • Choose an Efficient Precatalyst: Modern palladacycle precatalysts are designed for rapid and clean conversion to the active Pd(0) species, which can outcompete the homocoupling pathway.[5]

Frequently Asked Questions (FAQs)

Q1: What specifically makes this compound a challenging substrate?

A1: The challenge arises from a combination of electronic and structural factors:

  • High Electron Density: The two hydroxyl groups are powerful electron-donating groups, which makes the aryl ring electron-rich. While this can be beneficial for the oxidative addition step in some coupling reactions, it also significantly increases the molecule's susceptibility to protodeboronation.[2]

  • Chelation Potential: The ortho-positioning of the two hydroxyl groups creates a "pincer-like" structure that can chelate to the palladium catalyst. This can form a highly stable six-membered ring complex, which may act as a catalytic dead-end, preventing the catalyst from turning over.

  • Acidity and Speciation: The hydroxyl groups are acidic and can be deprotonated by the base in the reaction. This changes the overall charge and coordination properties of the molecule, adding complexity to the reaction mechanism and potentially opening up additional deactivation pathways.

Q2: How can I prevent protodeboronation before it becomes a problem?

A2: The most effective strategy is to modify the boronic acid to a more stable form. Converting the boronic acid to a boronic ester is a highly effective approach.[4][9]

  • Pinacol Esters: These are common and offer better stability than the free boronic acid. However, they can still be susceptible to decomposition under harsh conditions.

  • N-methyliminodiacetic acid (MIDA) Boronates: This is often the best solution for highly unstable boronic acids.[10] MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[10] Under the basic, aqueous conditions of a Suzuki coupling, they undergo a slow, controlled hydrolysis to release the free boronic acid.[3][10] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that it undergoes the desired cross-coupling reaction much faster than it can decompose.[10]

Data Summary: Boronic Acid Derivative Stability
Boron Reagent TypeBenchtop Stability (Air)Stability to Strong BaseKey Advantage
Boronic Acid Low to ModerateLowCommercially available, no deprotection needed
Pinacol Boronate Moderate to HighModerateImproved stability, often easily prepared
MIDA Boronate Very HighHighEnables "slow-release" to minimize side reactions[10]

Q3: What is the general mechanism of catalyst deactivation in a Suzuki-Miyaura reaction?

A3: Catalyst deactivation proceeds through several key pathways that compete with the productive catalytic cycle.

G pd0 Active Pd(0)L Species oa Oxidative Addition (Ar-X) pd0->oa deact_agg Aggregation (Inactive Pd Black) pd0->deact_agg Ligand Loss/ High Temp. pd2_complex Ar-Pd(II)-X oa->pd2_complex trans Transmetalation (Ar'B(OH)₂) pd2_complex->trans biaryl_pd Ar-Pd(II)-Ar' trans->biaryl_pd deact_proto Protodeboronation (Ar'H) trans->deact_proto [H+] Base, Temp. re Reductive Elimination biaryl_pd->re re->pd0 product Product (Ar-Ar') re->product

Caption: Simplified catalytic cycle with competing deactivation pathways.

As shown in the diagram, the active Pd(0) catalyst can be diverted from the cycle. Ligand loss or high temperatures can cause Pd(0) species to aggregate into catalytically inactive palladium black.[6] Concurrently, the boronic acid nucleophile can be destroyed via protodeboronation before it has a chance to participate in the crucial transmetalation step.[3][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Under Optimized Conditions

This protocol is a starting point and should be optimized for your specific aryl halide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen for three cycles.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Preparation of the (2,6-Dihydroxyphenyl) MIDA Boronate

This procedure converts the unstable boronic acid into a highly stable, crystalline MIDA boronate for use in "slow-release" cross-coupling.

  • Reagent Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[4] The volume should be sufficient to fully dissolve the reagents upon heating.

  • Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Crystallization and Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often crystallize directly from the solution. If not, slowly add an anti-solvent like heptane to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., diethyl ether or heptane) and dry under high vacuum. The resulting MIDA boronate is typically a white to off-white crystalline solid that is stable for long-term storage.

References

Technical Support Center: Purification of 2',6'-Dihydroxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2',6'-dihydroxybiphenyl and related compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these valuable synthetic intermediates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 2',6'-dihydroxybiphenyl. Each issue is broken down by potential causes and detailed, actionable solutions.

Issue 1: Poor Separation of 2',6'-Dihydroxybiphenyl from its Isomers (e.g., 2,2'- or 2,4'-dihydroxybiphenyl) via Column Chromatography

Scenario: You've run a flash column on silica gel, but your fractions contain a mixture of dihydroxybiphenyl isomers, as confirmed by TLC or HPLC analysis.

Potential Causes & Solutions:

  • Cause A: Insufficient Resolution on Silica Gel. The hydroxyl groups in dihydroxybiphenyls make them quite polar. Isomers with similar polarities can be challenging to separate on standard silica gel.

    • Solution 1: Optimize the Mobile Phase. A common mistake is using a solvent system that is too polar, causing all isomers to elute too quickly. Start with a less polar solvent system (e.g., a higher ratio of hexane or dichloromethane to ethyl acetate or methanol) and gradually increase the polarity. A shallow gradient can significantly improve separation.

    • Solution 2: Consider a Different Stationary Phase. For difficult separations, alternative stationary phases can be effective. A phenyl-hexyl bonded silica column can offer different selectivity for aromatic compounds through π-π interactions, potentially resolving isomers that co-elute on standard silica.[1][2]

  • Cause B: Co-crystallization or Strong Intermolecular Interactions. The hydroxyl groups can form strong hydrogen bonds, leading to aggregation or co-crystallization of isomers, which can affect their chromatographic behavior.

    • Solution: Use of Additives in the Mobile Phase. Adding a small amount of a polar, protic solvent like methanol or a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to disrupt these intermolecular hydrogen bonds, leading to better separation.[3]

Issue 2: Low Recovery of 2',6'-Dihydroxybiphenyl After Recrystallization

Scenario: You've attempted to purify your crude product by recrystallization, but the yield of pure crystals is disappointingly low.

Potential Causes & Solutions:

  • Cause A: The Chosen Solvent is Too Good. If the compound is highly soluble in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.[1]

    • Solution 1: Employ a Mixed Solvent System. A powerful technique is to use a solvent pair: one solvent in which the compound is highly soluble (a "good" solvent) and another in which it is poorly soluble (a "poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Upon cooling, crystals should form in high yield.[1] Common solvent systems for dihydroxybiphenyls include methanol/water or acetone/hexane.[4]

    • Solution 2: Fractional Crystallization. If you are dealing with isomeric impurities, a stepwise cooling process can be beneficial. Cool the solution in stages, collecting the crystals that form at each temperature. The initial fractions are likely to be enriched in the less soluble, desired isomer.[1]

  • Cause B: Premature Crystallization During Hot Filtration.

    • Solution: Keep Everything Hot. To prevent the product from crystallizing in the funnel during the removal of insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) in an oven. Use a fluted filter paper for a faster filtration rate.

Issue 3: Product Degradation (Color Change) During Purification

Scenario: Your initially off-white or light-colored crude product turns pink, brown, or dark purple during purification, especially when exposed to air or basic conditions.

Potential Causes & Solutions:

  • Cause A: Oxidation of Phenolic Hydroxyl Groups. Phenols, particularly those with multiple hydroxyl groups, are susceptible to oxidation, which can be catalyzed by air (oxygen), light, or trace metal impurities. This often leads to the formation of colored quinone-type structures.[5][6]

    • Solution 1: Work Under an Inert Atmosphere. When possible, perform purification steps, especially those involving heating or the use of bases, under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Solution 2: Use of Antioxidants. Adding a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the recrystallization solvent or during workup can help to prevent oxidation.

    • Solution 3: Acidify the Aqueous Phase. During extractions, ensure the aqueous phase is kept acidic to suppress the formation of the more easily oxidized phenoxide ion.

Issue 4: Incomplete Separation of Phenolic Product from Non-Polar Impurities using Acid-Base Extraction

Scenario: You've performed an acid-base extraction to separate your dihydroxybiphenyl from non-polar starting materials or byproducts, but you still see significant contamination in your final product.

Potential Causes & Solutions:

  • Cause A: Insufficient Basicity of the Aqueous Solution. 2',6'-Dihydroxybiphenyl is a weak acid. A weak base like sodium bicarbonate may not be strong enough to completely deprotonate and solubilize it in the aqueous layer.[7][8]

    • Solution: Use a Stronger Base. Use a dilute solution of a strong base like sodium hydroxide (e.g., 1-2 M NaOH) to ensure complete deprotonation and extraction into the aqueous phase.[7][9] Be mindful of potential oxidation under strongly basic conditions.

  • Cause B: Emulsion Formation. The presence of finely divided solids or surfactants can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult.

    • Solution 1: Addition of Brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Solution 2: Filtration. Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude 2',6'-dihydroxybiphenyl that may contain both isomeric and non-polar impurities?

A multi-step approach is often the most effective. A recommended workflow would be:

  • Acid-Base Extraction: First, dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and perform an extraction with a dilute strong base (e.g., 1M NaOH) to separate the phenolic dihydroxybiphenyl from non-polar impurities.[9] The dihydroxybiphenyl will move into the aqueous layer as its phenolate salt.

  • Regeneration and Isolation: Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the purified dihydroxybiphenyl.[7] Collect the solid by filtration.

  • Recrystallization: Further purify the isolated solid by recrystallization from an appropriate solvent system (e.g., methanol/water or acetone/hexane) to remove isomeric impurities.[1][4]

Q2: My synthesis involves protecting groups for the hydroxyl functions. How does this impact my purification strategy?

The use of protecting groups, such as silyl ethers (e.g., TBDMS) or benzyl ethers, fundamentally changes the polarity of your molecule.[10]

  • Purification of the Protected Intermediate: The protected dihydroxybiphenyl will be significantly less polar than the final product. It can be readily purified by standard normal-phase column chromatography on silica gel, eluting with a non-polar solvent system like hexane/ethyl acetate.

  • Post-Deprotection Purification: After the deprotection step, you will need to switch to a purification method suitable for the polar dihydroxybiphenyl, such as recrystallization or reverse-phase chromatography. It is crucial to ensure complete removal of the deprotection reagents and byproducts.

Q3: When should I consider using preparative HPLC for the purification of 2',6'-dihydroxybiphenyl?

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful but often more resource-intensive technique. It is typically reserved for situations where:

  • High Purity is Essential: For applications in drug development or for use as an analytical standard, where purity levels >99.5% are required.

  • Small Scale: When dealing with small quantities of material (milligrams to a few grams) where high recovery is critical.

  • Isomers are Inseparable by Other Means: If recrystallization and standard column chromatography fail to provide adequate separation of isomers, preparative HPLC, particularly with a phenyl-based stationary phase, can be highly effective.[1][11]

Q4: Can I use Gas Chromatography (GC) for the purity analysis of 2',6'-dihydroxybiphenyl?

Direct analysis of 2',6'-dihydroxybiphenyl by Gas Chromatography (GC) can be challenging due to its low volatility and the potential for thermal degradation of the polar hydroxyl groups in the hot injector.[1]

  • Derivatization is Key: To analyze by GC, the hydroxyl groups must first be derivatized to form more volatile and thermally stable ethers, such as trimethylsilyl (TMS) ethers.[5] This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] After derivatization, GC or GC-MS can be an excellent technique for assessing purity and identifying impurities.[1]

Section 3: Protocols and Visualizations

Protocol 1: General Purification by Acid-Base Extraction followed by Recrystallization
  • Dissolution: Dissolve the crude 2',6'-dihydroxybiphenyl product in a suitable organic solvent (e.g., 100 mL of diethyl ether for every 5 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution (3 x 50 mL). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined basic aqueous layers with a small amount of diethyl ether (1 x 30 mL) to remove any remaining non-polar impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

  • Recrystallization:

    • Transfer the solid to an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., methanol or acetone) to just dissolve the solid.

    • While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[1][4]

Protocol 2: HPLC Analysis of Isomeric Purity

This protocol provides a general method for the analysis of isomeric impurities.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: Phenyl-Hexyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of methanol (Solvent A) and water (Solvent B), both containing 0.1% formic acid.

    • Gradient: Start at 30% A, increase linearly to 90% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of your purified product in methanol at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Data Presentation

Table 1: Comparison of Common Purification Techniques for 2',6'-Dihydroxybiphenyl

TechniquePrincipleBest ForKey AdvantagesKey Limitations
Recrystallization Differential solubilityRemoving moderate amounts of impurities; isomer separation if solubilities differ significantlyScalable, cost-effective, can yield very high purity productCan have low recovery if solvent is not optimized; may not resolve closely related isomers.[1]
Acid-Base Extraction Differential solubility of neutral vs. ionic formsRemoving non-polar or basic impurities from the acidic productSimple, fast, and effective for gross purificationNot suitable for separating isomers; risk of oxidation under basic conditions.[9]
Column Chromatography Differential partitioning between stationary and mobile phasesSeparating isomers and other polar impuritiesVersatile, can be optimized for difficult separationsCan be time-consuming and solvent-intensive; product may streak on silica if not optimized.
Preparative HPLC High-resolution differential partitioningAchieving very high purity (>99.5%); separating challenging isomer mixturesExcellent resolution and purityLower capacity, expensive, requires specialized equipment.[11]

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Separation & Final Polish cluster_2 Quality Control cluster_3 Final Product Crude Crude 2',6'-DHB (with isomers and non-polar impurities) Extraction Acid-Base Extraction (e.g., Ether/NaOH) Crude->Extraction Recrystallization Recrystallization (e.g., MeOH/Water) Extraction->Recrystallization Removes non-polar impurities Prep_HPLC Preparative HPLC (High Purity Needed) Extraction->Prep_HPLC Alternative for high purity Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Analysis Removes isomers Prep_HPLC->Analysis Final Pure 2',6'-DHB (>99%) Analysis->Final Purity Confirmed Troubleshooting_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Isomer Separation in Column Chromatography Cause1 Insufficient Resolution on Stationary Phase Problem->Cause1 Cause2 Co-elution due to Strong H-Bonding Problem->Cause2 Sol1A Optimize Mobile Phase (Shallow Gradient) Cause1->Sol1A Sol1B Change Stationary Phase (e.g., Phenyl-Hexyl) Cause1->Sol1B Sol2 Add Polar/Acidic Modifier to Mobile Phase Cause2->Sol2

References

Technical Support Center: Impact of Hydroxyl Group Chelation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with substrates containing hydroxyl (-OH) groups, particularly those in proximity to the reaction center. We will explore the mechanistic underpinnings of these challenges and provide actionable troubleshooting strategies and validated protocols to ensure the success of your coupling reactions.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the interaction between hydroxyl groups and the palladium catalyst in the Suzuki coupling reaction.

Q1: What is hydroxyl group chelation and why is it problematic in Suzuki coupling?

A: Hydroxyl group chelation refers to the coordination of the oxygen atom of a hydroxyl group to the palladium center of the catalyst. This is particularly pronounced when the -OH group is positioned ortho to the halide (or triflate) on the electrophilic partner. The oxygen's lone pair of electrons can coordinate to the electron-deficient palladium, forming a stable five- or six-membered ring. This chelation can deactivate the catalyst by stabilizing a specific intermediate or inhibiting crucial steps in the catalytic cycle, such as reductive elimination, leading to low or no product yield.[1]

Q2: How does an ortho-hydroxyl group specifically inhibit the catalytic cycle?

A: The Suzuki catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] An ortho-hydroxyl group primarily interferes in two ways:

  • Inhibition of Reductive Elimination: After transmetalation, a diarylpalladium(II) intermediate is formed. The ortho-OH group can coordinate to the palladium center, forming a stable palladacycle. This stable complex may be reluctant to undergo reductive elimination, the step that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3] The reaction essentially becomes trapped at this stage.

  • Alteration of Catalyst Electronics: The coordination of the hydroxyl group alters the electron density at the palladium center, which can disfavor the elementary steps of the catalytic cycle.

Q3: Does a hydroxyl group always have a negative impact?

A: Not always. While ortho-hydroxyl groups on the electrophile are often problematic, hydroxyl groups on the nucleophilic partner (the boronic acid) or at positions more distant from the coupling site (meta, para) are generally well-tolerated. In some cases, a hydroxyl group can even be beneficial, acting as a directing group to control regioselectivity in certain C-H activation or olefination reactions.[4][5][6] The key issue is the potential for strong, deactivating chelation close to the palladium center during the catalytic cycle.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during experiments.

Q4: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials and no product. What's the likely cause?

A: This is a classic symptom of catalyst deactivation, very likely caused by ortho-hydroxyl group chelation.

  • Probable Cause: The hydroxyl group on your aryl halide has coordinated strongly to the palladium catalyst, forming an inactive or very stable intermediate that prevents catalytic turnover.[1]

  • Solutions:

    • Protect the Hydroxyl Group: This is the most robust solution. Convert the -OH group into a protecting group that does not coordinate to palladium, such as a methyl ether (OMe), benzyl ether (OBn), or a silyl ether (e.g., TBS, TIPS).[7] See the protocol in Part 3 for a typical protection-coupling-deprotection sequence.

    • Change the Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9] These ligands can sometimes disfavor the formation of the deactivating chelate due to steric hindrance.[3]

    • Screen Bases: The choice of base is critical. A strong, non-coordinating base might be more effective. While common bases like K₂CO₃ or Cs₂CO₃ are often used, consider screening K₃PO₄.[10][11] The base's role is not just to activate the boronic acid but also to influence the overall coordination sphere of the palladium.[12][13]

Q5: My reaction is giving a very low yield (<30%), and I see significant side products like homocoupling and dehalogenation. What should I do?

A: Low yields with competing side reactions suggest that the desired cross-coupling pathway is slow, allowing alternative, undesired pathways to dominate.

  • Probable Cause: The rate of your desired catalytic cycle is being suppressed by partial catalyst inhibition from the hydroxyl group. This gives the reaction time for side reactions like the homocoupling of the boronic acid (protodeboronation followed by coupling) or reductive dehalogenation of the starting material.[1]

  • Solutions:

    • Optimize Catalyst System: Increase the catalyst loading slightly (e.g., from 1 mol% to 3-5 mol%) to compensate for partial deactivation. More importantly, switch to a more active and robust pre-catalyst system, such as a palladacycle pre-catalyst combined with a specialized ligand like tBuBrettPhos.[14]

    • Control Stoichiometry: Ensure your boronic acid is of high quality and use a slight excess (e.g., 1.2-1.5 equivalents). Old boronic acid can contain boroxines (dehydrated trimers), which are less reactive.[1]

    • Solvent and Temperature: Ensure your solvent system effectively dissolves the base. Mixed solvent systems like Dioxane/H₂O or THF/H₂O are common.[11] Sometimes, increasing the temperature can promote the desired reductive elimination, but this can also increase side reactions, so it must be optimized carefully.

Q6: I am trying to couple a 2-halophenol, and the reaction is not working. Is there a specific set of conditions I should try first?

A: Yes, 2-halophenols are notoriously challenging substrates. The most reliable strategy is to protect the hydroxyl group.

  • Recommended Strategy:

    • Protection: Convert the phenol to its methyl ether (2-haloanisole) using a simple Williamson ether synthesis (e.g., methyl iodide and K₂CO₃ in acetone). Methoxy groups are generally inert in Suzuki couplings.

    • Coupling: Perform the Suzuki coupling on the protected 2-haloanisole using standard, robust conditions (e.g., Pd(dppf)Cl₂ or a Buchwald pre-catalyst, K₂CO₃ or K₃PO₄, in a solvent like Dioxane/water).

    • Deprotection: Cleave the methyl ether using a reagent like boron tribromide (BBr₃) at a low temperature to reveal the desired biaryl phenol.

Visualizing the Problem: Catalyst Chelation

The following diagram illustrates how an ortho-hydroxyl group can chelate to the palladium center after oxidative addition, potentially stalling the catalytic cycle before reductive elimination.

G Chelation by an ortho-Hydroxyl Group cluster_cycle Suzuki Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L₂) TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Pd0->OA Ar-X ArPdX->TM Ar'B(OH)₂ + Base ArPdX_OH ortho-OH-Ar-Pd(II)-X(L₂) ArPdAr_prime->RE Chelated_Intermediate Chelated Intermediate (Inactive) Chelated_Intermediate->RE Blocked ArPdX_OH->Chelated_Intermediate Intramolecular Coordination G Protection-Coupling-Deprotection Workflow Start Start: 2-Bromophenol Protect Step 1: Protection (e.g., Benzylation) Start->Protect Protected_SM Protected Substrate: 2-Bromo-1-(benzyloxy)benzene Protect->Protected_SM Couple Step 2: Suzuki Coupling (Standard Conditions) Protected_SM->Couple Protected_Product Protected Product: 2-(Benzyloxy)biphenyl Couple->Protected_Product Deprotect Step 3: Deprotection (e.g., Hydrogenolysis) Protected_Product->Deprotect Final_Product Final Product: [1,1'-Biphenyl]-2-ol Deprotect->Final_Product

References

Technical Support Center: Purification of 2',6'-Dihydroxybiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of 2',6'-dihydroxybiphenyls, with a specific focus on the removal of persistent boron-containing impurities. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize boron-based reagents, such as in Suzuki-Miyaura cross-coupling reactions, to synthesize these valuable scaffolds.

The presence of residual boronic acids, boronate esters, or their anhydrides (boroxines) is a significant concern, not only because they can interfere with downstream synthetic steps but also due to the potential genotoxic activity of some boronic acid species, which is a critical consideration in drug development.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the high purity required for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What makes boron impurities so difficult to remove from reaction mixtures?

Boronic acids and their derivatives present a unique purification challenge due to their dual nature. They possess both a nonpolar organic component (the aryl group) and a highly polar, Lewis acidic boronic acid moiety. This allows them to be soluble to some extent in both organic and aqueous phases. Furthermore, boronic acids can form cyclic trimer anhydrides known as boroxines, which have different solubility and chromatographic properties, complicating separation.[2] Their ability to chelate with diols—including potentially the dihydroxybiphenyl product itself—can also lead to co-elution in chromatography.

Q2: What are the primary sources of these boron impurities?

The most common source of boron impurities in the synthesis of 2',6'-dihydroxybiphenyls is the Suzuki-Miyaura cross-coupling reaction. These impurities are typically unreacted starting materials or byproducts, including:

  • The boronic acid or boronate ester coupling partner.

  • Homocoupled dimers of the boronic acid reagent.[2]

  • Boroxines, formed from the dehydration of boronic acids.[2]

  • Hydrolyzed boronate esters, which revert to the corresponding boronic acid during aqueous workup.

Q3: What are the downstream consequences of failing to remove residual boron?

Incomplete removal of boron species can have several negative consequences:

  • Pharmaceutical Development: Recent studies have raised concerns about the potential mutagenic activity of boronic acids, classifying them as Potential Genotoxic Impurities (PGIs).[1][3] Regulatory bodies require strict control over PGIs in active pharmaceutical ingredients (APIs).

  • Catalyst Inhibition: Residual boron can coordinate with and inhibit catalysts in subsequent reaction steps.

  • Material Science: For applications in polymer chemistry, impurities can disrupt polymerization and negatively affect the material's final properties.[4]

  • Analytical Interference: Boron impurities can complicate NMR spectral interpretation and co-elute with the desired product in chromatographic analysis, leading to inaccurate purity assessments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying rationale and actionable solutions.

Problem 1: My crude reaction mixture shows a significant amount of residual boronic acid. Standard extraction and chromatography are ineffective.

This is the most common challenge. The similar polarities of the phenolic product and the acidic boron species often lead to poor separation.

Solution A: Basic Liquid-Liquid Extraction (LLE)

Causality & Rationale: Boronic acids are Lewis acids. Treatment with a sufficiently strong aqueous base (e.g., NaOH, KOH) deprotonates the hydroxyl groups on the boron atom, forming a highly polar, water-soluble anionic boronate salt (R-B(OH)₃⁻).[5][6] This salt will preferentially partition into the aqueous phase, leaving the less polar biphenyl product in the organic layer.

Caution: The 2',6'-dihydroxybiphenyl product is phenolic and therefore acidic. A strong base can also deprotonate the product, making it water-soluble and causing significant product loss to the aqueous layer. Careful pH control is essential.

Recommendation: Start with a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). If a stronger base is needed, use a dilute solution (e.g., 1M NaOH) and perform multiple extractions rather than a single wash with a concentrated base.[7] Always back-extract the aqueous layers with a fresh portion of the organic solvent to recover any lost product.

Solution B: Solid-Phase Scavengers

Causality & Rationale: Solid-phase scavengers are functionalized resins that selectively bind to and remove specific impurities from a solution.[8] For boronic acids, scavengers with diol or amine functionalities are particularly effective. The resin forms a stable complex with the boron, and the resulting resin-impurity adduct is easily removed by simple filtration.[3][9] This method avoids aqueous extractions entirely, which is ideal if the product is sensitive to pH or prone to forming emulsions.

Key Scavenger Types:

Scavenger TypeFunctional GroupMechanismBest For
DEAM Resin DiethanolamineForms a stable five-membered cyclic boronate ester.[3]General purpose, highly effective for most boronic acids.
Diol Resin 1,2-Diol (e.g., from sorbitol)Forms a cyclic boronate ester via transesterification.[10]Effective, mimics classic diol complexation methods.
Guanidine Resin GuanidineActs as a very strong basic scavenger, forming an ionic bond.[8]Excellent for chelating boronic and other acidic impurities.

See Protocol 2 for a detailed experimental procedure.

Solution C: Oxidative Workup

Causality & Rationale: Boronic acids can be oxidatively converted to the corresponding phenol (or alcohol for alkylboronic acids).[11] This reaction, often performed with an oxidizing agent like hydrogen peroxide (H₂O₂), changes the chemical nature of the impurity, drastically altering its polarity and making it much easier to separate from the desired biphenyl product via standard chromatography or extraction.

Caution: The 2',6'-dihydroxybiphenyl product contains electron-rich phenolic rings that are susceptible to oxidation. This method carries a risk of product degradation. It should be considered a last resort or used with carefully controlled, mild conditions. Perform a small-scale trial first to assess product stability.

Problem 2: An intractable emulsion forms during the basic aqueous wash.

Causality & Rationale: Emulsions are common when working with biphasic systems containing compounds that have amphiphilic character. The deprotonated dihydroxybiphenyl product can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. High pH and vigorous shaking exacerbate this issue.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the surfactant-like molecules at the interface.

  • Filter: Pass the entire mixture through a pad of Celite® or filter paper. The solid support can help disrupt the emulsion.

  • Use a Milder Base: As mentioned, switch from NaOH/KOH to NaHCO₃/K₂CO₃ to reduce the concentration of the deprotonated, surfactant-like product.

  • Avoid Vigorous Shaking: Gently invert the separatory funnel 10-15 times instead of shaking vigorously. While this may result in less efficient extraction, it can prevent emulsion formation. Repeat the extraction multiple times if necessary.

Problem 3: The boron impurity co-elutes with my product during silica gel chromatography.

Causality & Rationale: If the polarity of the boronic acid impurity is very close to that of the 2',6'-dihydroxybiphenyl product, separation on silica gel can be nearly impossible.[10] Tailing of the polar boronic acid is also a common issue.[7]

Troubleshooting Steps:

  • Derivatize Before Columning: Convert the boronic acid impurity into a less polar boronate ester. Add a small amount of pinacol to your crude product and stir for 1-2 hours before loading it onto the column. The resulting pinacol boronate ester is significantly less polar and will elute much faster on silica gel.

  • Use a Scavenger First: The most robust solution is to remove the boronic acid before chromatography using one of the methods described in Problem 1 (basic wash or scavenger resin). This simplifies the mixture and makes the final chromatographic polishing much more effective.

  • Switch Stationary Phase: Consider using a different stationary phase, such as C18 reversed-phase silica, which separates compounds based on hydrophobicity rather than polarity.

Purification Strategy Workflow

The following diagram provides a decision-making framework to select the most appropriate purification strategy.

G start Crude 2',6'-Dihydroxybiphenyl (Contains Boron Impurities) check_base_stability Is the product stable to mild/moderate base? start->check_base_stability basic_wash Perform Basic LLE (e.g., aq. NaHCO3) check_base_stability->basic_wash  Yes scavenger Use Solid-Phase Scavenger (e.g., DEAM Resin) check_base_stability->scavenger No / Unsure   check_emulsion Does basic wash cause emulsion? check_emulsion->scavenger Yes   check_purity_1 Boron Removed? (Check by NMR/LCMS) check_emulsion->check_purity_1 No   basic_wash->check_emulsion check_purity_2 Boron Removed? (Check by NMR/LCMS) scavenger->check_purity_2 chromatography Final Purification: Silica Gel Chromatography or Recrystallization check_purity_1->chromatography Yes oxidative_workup Consider Mild Oxidative Workup (High Risk - Test Small Scale) check_purity_1->oxidative_workup No check_purity_2->chromatography Yes check_purity_2->oxidative_workup No end Pure Product chromatography->end oxidative_workup->chromatography

Caption: Decision tree for selecting a boron impurity removal method.

Detailed Experimental Protocols

Protocol 1: Purification via Basic Liquid-Liquid Extraction (LLE)

This protocol is a first-line approach for removing boronic acid impurities when the target biphenyl is stable to mild base.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (NaCl) solution (Brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in an organic solvent (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup (CO₂ evolution). Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution (Step 2-4) one more time.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine to facilitate phase separation and remove residual water.

  • Drain the organic layer into a clean flask. Dry the solution over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

  • Validation: Analyze a sample of the product by ¹H NMR, ¹¹B NMR, or LCMS to confirm the absence of boron-containing impurities.

Protocol 2: Purification Using a Solid-Supported Scavenger (DEAM Resin)

This method is highly effective and avoids the potential complications of aqueous workups.[3][9]

Materials:

  • Crude product.

  • An appropriate solvent to dissolve the product (e.g., THF, DCM, Acetonitrile).

  • SiliaBond® Diethanolamine (DEAM) scavenger resin or equivalent.

  • Reaction vessel with magnetic stirring.

  • Filter funnel (e.g., Büchner or fritted glass).

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., THF) to make a ~0.1-0.2 M solution.

  • Add the DEAM scavenger resin. A typical loading is 3-5 equivalents relative to the theoretical amount of the boronic acid impurity.

  • Stir the suspension at room temperature. Reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or LCMS by taking small aliquots from the supernatant.

  • Once the boronic acid is consumed, filter the mixture through a fritted funnel to remove the resin.

  • Wash the collected resin with two to three small portions of the fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the purified product.

  • Validation: Confirm the complete removal of the boron impurity by NMR or LCMS analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Protected vs. Unprotected (2,6-Dihydroxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Arylboronic acids are key partners in this transformation; however, their reactivity is profoundly influenced by the nature of their substituents. This guide provides an in-depth technical comparison of the reactivity of (2,6-dihydroxyphenyl)boronic acid in its unprotected form versus its protected analogue, (2,6-dimethoxyphenyl)boronic acid.

While the direct use of functionalized starting materials is often desirable for step-economy, the presence of acidic protons and coordinating groups, such as the twin hydroxyl groups in this compound, presents significant challenges in palladium-catalyzed reactions. This guide will elucidate the chemical principles governing the disparate reactivity of these two substrates, provide experimental evidence for the widely adopted "protect-couple-deprotect" strategy, and furnish detailed protocols for researchers in synthetic and medicinal chemistry.

The Challenge of Unprotected Di-ortho-Hydroxyl Functionality

The direct application of unprotected this compound in Suzuki-Miyaura coupling is conspicuously absent in the peer-reviewed literature. This absence is itself telling, pointing to fundamental chemical incompatibilities that render the unprotected substrate highly problematic. The core issues stem from the two acidic ortho-hydroxyl groups.

  • Incompatible Acidity : The Suzuki-Miyaura reaction requires a base to activate the boronic acid for the crucial transmetalation step.[3] The phenolic protons of this compound are significantly more acidic than the boronic acid protons. Consequently, the base is consumed in an acid-base neutralization with the phenol groups, preventing the formation of the catalytically active boronate species. This necessitates the use of excess base, which can complicate the reaction and purification.

  • Catalyst Inhibition and Chelation : The ortho-hydroxyl groups can act as ligands, coordinating to the palladium center. This chelation can form stable, inactive palladium complexes, effectively sequestering the catalyst from the catalytic cycle and halting the reaction. While hydroxyl groups in some contexts can have a beneficial, directing effect in cross-coupling, the 1,3-diol arrangement relative to the boronic acid presents a potent bidentate chelation motif that is likely detrimental.[4]

  • Protodeboronation : The presence of acidic protons in close proximity to the boronic acid moiety can facilitate protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly prevalent with electron-rich boronic acids under basic, aqueous conditions.

The Protected Analogue: (2,6-Dimethoxyphenyl)boronic acid

To circumvent these issues, the hydroxyl groups are typically protected, most commonly as methyl ethers. The resulting (2,6-dimethoxyphenyl)boronic acid is a stable, commercially available reagent that is amenable to Suzuki-Miyaura coupling. However, protection introduces a new challenge: steric hindrance.

  • Steric Hindrance : The two ortho-methoxy groups create significant steric bulk around the boronic acid. This steric congestion can impede the approach of the bulky palladium catalyst complex, slowing down the rates of both transmetalation and the subsequent reductive elimination step. This effect is well-documented for di-ortho-substituted substrates and often necessitates more forceful reaction conditions, specialized bulky ligands, or longer reaction times to achieve good yields.[6] Evidence for this steric hindrance can be seen in other reactions; for instance, the Rieche formylation of (2,6-dimethoxyphenyl)boronic acid predominantly yields a regioisomer resulting from attack at a less hindered position, rather than the expected ipso-substitution product.[7]

  • Potential for Chelation : While less potent than a hydroxyl group, the oxygen of an ortho-methoxy group can still exhibit a weak coordinating or chelation effect with the palladium center. This can influence the conformation of the transition state and, in some cases, affect product selectivity.[8]

Comparative Reactivity Summary

The following table summarizes the key differences in reactivity and expected outcomes for the two substrates.

FeatureUnprotected this compoundProtected (2,6-Dimethoxyphenyl)boronic acid
Literature Precedent No successful Suzuki-Miyaura couplings reported.Widely used in Suzuki-Miyaura couplings.
Primary Challenge Catalyst inhibition and side reactions due to acidic OH groups.Severe steric hindrance from two ortho-methoxy groups.[7]
Interaction with Base Consumes base through acid-base neutralization.Standard interaction to form the active boronate.
Catalyst Interaction Strong chelation leading to catalyst deactivation.Weak coordination possible; primarily steric repulsion.[8]
Common Side Reactions Protodeboronation, catalyst decomposition.[5]Homocoupling, slow reaction rates.
Expected Yield Low to none.Moderate to excellent, but requires optimized conditions.[6]

Experimental Strategy: The "Protect-Couple-Deprotect" Workflow

The logical and field-proven approach for incorporating the (2,6-dihydroxyphenyl) motif is a three-stage process. This strategy acknowledges the inherent reactivity challenges of the unprotected form and leverages the stability of the protected analogue.

G cluster_0 Unprotected Route (Hypothetical/Problematic) cluster_1 Protected Route (Validated) Unprotected This compound Coupling1 Suzuki-Miyaura Coupling Unprotected->Coupling1 Aryl Halide, Pd Catalyst, Base Failure Low to No Yield (Catalyst Inhibition, Protodeboronation) Coupling1->Failure Product1 Desired Biaryl Diol Protected (2,6-Dimethoxyphenyl)boronic Acid Coupling2 Suzuki-Miyaura Coupling Protected->Coupling2 Aryl Halide, Pd Catalyst, Base ProtectedProduct Protected Biaryl Dimethyl Ether Coupling2->ProtectedProduct High Yield Deprotection Demethylation (e.g., BBr3) ProtectedProduct->Deprotection Product2 Desired Biaryl Diol Deprotection->Product2 High Yield

Figure 1. Comparative workflow of the problematic direct coupling route versus the validated "protect-couple-deprotect" strategy.

Experimental Protocols

The following protocols provide a robust starting point for the successful synthesis of biaryls derived from this compound.

Protocol 1: Suzuki-Miyaura Coupling of (2,6-Dimethoxyphenyl)boronic acid

This protocol is optimized for sterically hindered substrates and employs a bulky, electron-rich phosphine ligand to facilitate the reaction.

protocol1 start Start setup 1. Add reagents to a dry Schlenk flask: - Aryl Bromide (1.0 equiv) - (2,6-Dimethoxyphenyl)boronic acid (1.5 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 equiv) start->setup degas 2. Evacuate and backfill with Argon (3x) setup->degas solvent 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) degas->solvent react 4. Heat with vigorous stirring (e.g., 100 °C, 12-24 h) solvent->react workup 5. Cool, dilute with EtOAc, wash with H₂O and brine react->workup purify 6. Dry, concentrate, and purify via column chromatography workup->purify end End purify->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling of the protected boronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Aryl bromide (or other suitable halide/triflate)

  • (2,6-Dimethoxyphenyl)boronic acid

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), (2,6-dimethoxyphenyl)boronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[9]

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude biaryl dimethyl ether product by column chromatography on silica gel.

Protocol 2: Demethylation of the Biaryl Product

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers to furnish the free phenols.[10][11]

Materials:

  • Biaryl dimethyl ether (from Protocol 1)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the biaryl dimethyl ether (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution (1.0 M in DCM, 3.0 mL, 3.0 mmol, 3.0 equiv) dropwise via syringe. Note: One equivalent of BBr₃ is required for each methyl ether group, plus an additional equivalent is often used to ensure the reaction goes to completion.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Dilute the mixture with additional DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl diol product by column chromatography or recrystallization.

Mechanistic Considerations

The disparate outcomes of the protected and unprotected substrates can be visualized by examining their interaction with the palladium catalyst within the Suzuki-Miyaura cycle.

G cluster_unprotected Unprotected Boronic Acid cluster_protected Protected Boronic Acid Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA Ar-X TM Transmetalation OA->TM Inhibition Catalyst Inhibition (Chelated Pd(II) Complex) OA->Inhibition Chelation RE Reductive Elimination TM->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product B_unprot (HO)₂B-Ar'(OH)₂ Base1 Base B_unprot->Base1 Acid-Base Rxn B_prot (HO)₂B-Ar'(OMe)₂ Base2 Base B_prot->Base2 Boronate [Ar'B(OH)₃]⁻ Base2->Boronate Boronate->TM Sterically Hindered

Figure 3. The Suzuki-Miyaura cycle, illustrating the points of failure for the unprotected acid (catalyst inhibition) and challenge for the protected acid (steric hindrance at transmetalation).

Conclusion

Protection of the diol as a dimethyl ether renders the substrate compatible with the catalytic cycle. However, this introduces significant steric hindrance that must be overcome with robust catalytic systems, typically featuring bulky, electron-rich phosphine ligands, and optimized reaction conditions. The "protect-couple-deprotect" sequence, while adding two steps to the synthesis, is the most reliable and efficient method for constructing biaryl scaffolds containing the (2,6-dihydroxyphenyl) moiety. This guide provides the strategic rationale and actionable protocols for researchers to successfully implement this essential transformation.

References

A Researcher's Guide to Catalyst Selection for Dihydroxyphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds with exceptional functional group tolerance.[1] For researchers and drug development professionals, the coupling of dihydroxyphenylboronic acids represents a frequently encountered yet challenging transformation. The dihydroxy functionality, while a valuable pharmacophore and synthetic handle, introduces complexities that demand careful consideration of the catalytic system to achieve optimal outcomes. This guide provides a comparative analysis of common palladium-based catalysts for this specific coupling, supported by experimental data and mechanistic insights to inform your catalyst selection and methods development.

The Challenge of Dihydroxyphenylboronic Acids in Suzuki-Miyaura Coupling

The hydroxyl groups of dihydroxyphenylboronic acids present a dual challenge. Firstly, their electronic-donating nature can influence the reactivity of the boronic acid. Secondly, and more critically, the acidic protons of the hydroxyl groups can interact with the basic conditions typically required for the Suzuki-Miyaura reaction, potentially leading to catalyst inhibition or unwanted side reactions. Furthermore, like many boronic acids, dihydroxyphenylboronic acids are susceptible to protodeboronation, an undesired process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of the desired coupled product.[2]

Comparative Analysis of Palladium Catalyst Systems

The choice of a suitable palladium catalyst is paramount for a successful coupling reaction involving dihydroxyphenylboronic acids. The performance of the catalyst is intrinsically linked to the nature of the ancillary ligand, which modulates the catalyst's stability, activity, and substrate scope.

Traditional Phosphine-Based Catalysts

Palladium complexes with phosphine ligands have been the workhorses of Suzuki-Miyaura coupling for decades.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly active catalyst is often effective for a range of couplings. However, for challenging substrates like dihydroxyphenylboronic acids, its performance can be variable. The relatively low steric bulk of the triphenylphosphine ligand may not be sufficient to promote the reductive elimination step efficiently with sterically demanding partners.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst exhibits greater stability and is often more effective for a broader range of substrates compared to Pd(PPh₃)₄.[3] The dppf ligand's wide bite angle is thought to facilitate the reductive elimination step, which is often rate-limiting.

Modern Biarylphosphine Ligands (Buchwald-Type Ligands)

The development of bulky, electron-rich biarylphosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of less reactive coupling partners and milder reaction conditions.[4]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : XPhos is a highly effective ligand for Suzuki-Miyaura couplings, particularly with sterically hindered and electron-rich aryl chlorides.[5] Its bulk and electron-donating properties promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Similar to XPhos, SPhos is another powerful biarylphosphine ligand that often provides excellent results in challenging couplings. The methoxy groups on the biphenyl backbone can influence the ligand's electronic properties and coordination to the palladium center.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a robust class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability forms highly stable and active palladium complexes.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) : Palladium complexes of IPr are known for their high thermal stability and catalytic activity, making them suitable for couplings that require elevated temperatures.

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions with relevant substrates. While direct comparative data for dihydroxyphenylboronic acids under identical conditions is limited, insights can be drawn from studies on structurally similar and other challenging boronic acids.

Catalyst SystemAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801865[1]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801285[1]
Pd₂(dba)₃ / XPhos4-chlorotolueneK₃PO₄THFRT0.5>95[6]
Pd(OAc)₂ / SPhosAryl ChloridesK₂CO₃Toluene/H₂O1001280-95[3]
[(allyl)PdCl]₂ / L3Aryl BromidesK₃PO₄THF/H₂O4012>90[7]

Experimental Protocol: A General Procedure for Dihydroxyphenylboronic Acid Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a dihydroxyphenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:
  • Dihydroxyphenylboronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Equipment:
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the dihydroxyphenylboronic acid, aryl halide, palladium catalyst, and base.

  • Solvent Addition : Add the degassed solvent mixture to the flask via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Solvent Addition (Degassed) A->B C 3. Heating & Stirring B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Workup (Extraction) D->E Reaction Complete F 6. Purification (Chromatography) E->F G Product F->G

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

  • Low or No Yield :

    • Catalyst Inactivity : Ensure the catalyst is active. For Pd(II) precatalysts, ensure conditions are suitable for in situ reduction to Pd(0).[8]

    • Oxygen Contamination : Thoroughly degas solvents and maintain an inert atmosphere to prevent catalyst decomposition and homocoupling of the boronic acid.[4]

    • Poor Solubility : Adjust the solvent system to ensure all reactants are sufficiently soluble.

  • Protodeboronation :

    • This side reaction is often base-mediated.[2] Consider using a milder base (e.g., K₃PO₄ instead of stronger bases) or a two-phase solvent system.

    • Minimizing reaction time and temperature can also reduce the extent of protodeboronation.

  • Homocoupling of Boronic Acid :

    • This is often a result of oxygen in the reaction mixture. Rigorous exclusion of air is critical.

Conclusion

The successful Suzuki-Miyaura coupling of dihydroxyphenylboronic acids is a nuanced process where the interplay between the catalyst, ligand, base, and solvent dictates the outcome. While traditional catalysts can be effective, modern biarylphosphine and NHC-ligated palladium systems often provide superior performance, especially for more challenging substrates. By understanding the underlying mechanistic principles and carefully selecting and optimizing the reaction conditions, researchers can overcome the inherent challenges and efficiently synthesize valuable dihydroxylated biaryl compounds.

References

A Head-to-Head Battle in Suzuki Coupling: (2,6-Dihydroxyphenyl)boronic Acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Complex Biaryl Synthesis

In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and scalability of this transformation. This guide provides an in-depth comparison of (2,6-dihydroxyphenyl)boronic acid and its corresponding pinacol ester, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.

The Challenge of ortho-Substituted Phenols in Cross-Coupling

The (2,6-dihydroxyphenyl) moiety is a valuable structural motif, but its incorporation via Suzuki coupling is not without challenges. The two ortho-hydroxyl groups introduce significant steric hindrance and can potentially coordinate with the palladium catalyst, influencing its reactivity. Furthermore, the inherent instability of many boronic acids presents a significant hurdle.

This compound: The Progenitor with Pitfalls

This compound, as the parent compound, is often the first consideration for this coupling. Boronic acids are generally more reactive than their ester counterparts due to the presence of the hydroxyl groups which facilitate the crucial transmetalation step in the catalytic cycle.[3][4]

Key Characteristics:
  • Higher Reactivity: In many cases, boronic acids exhibit faster reaction kinetics compared to their corresponding esters.

  • Atom Economy: Their use can be more atom-economical as they do not carry the additional mass of the protecting diol.

  • Potential for Instability: Boronic acids, particularly those with electron-donating or certain heterocyclic groups, are susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation.[5][6][7] The presence of the electron-rich dihydroxyphenyl ring can exacerbate this instability.

  • Purification Challenges: The polar nature of boronic acids and potential for byproduct formation can complicate purification.[8]

The primary competing side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process can be promoted by acidic or basic conditions and the presence of water.[6][9][10]

This compound Pinacol Ester: The Robust Workhorse

The pinacol ester of this compound offers a robust alternative, mitigating many of the stability issues associated with the free boronic acid. Boronate esters are generally more stable due to the protection of the Lewis acidic boron center and increased steric bulk.[11][12]

Key Characteristics:
  • Enhanced Stability: Pinacol esters are significantly more stable to air, moisture, and chromatography, making them easier to handle, store, and purify.[12][13] This stability is crucial for multi-step syntheses and for building diverse compound libraries.

  • Reduced Side Reactions: The protection of the boronic acid functionality minimizes side reactions like protodeboronation and homocoupling.[7]

  • Improved Handling and Purification: Their crystalline nature and compatibility with standard chromatographic techniques simplify isolation and purification.[13][14]

  • Potentially Slower Reactivity: The increased steric bulk and the need for the ester to potentially hydrolyze to the active boronic acid species in situ can sometimes lead to slower reaction rates compared to the free boronic acid.[12][15] However, studies have also shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[15][16]

Performance Comparison: A Data-Driven Perspective

FeatureThis compoundThis compound Pinacol EsterRationale & Supporting Evidence
Stability & Handling Lower; sensitive to air, moisture, and heat. Prone to protodeboronation.[6][7]High; generally stable crystalline solid, amenable to chromatography.[12][13]The pinacol group protects the boronic acid moiety from degradation pathways.
Reactivity Generally higher, but can be compromised by decomposition.[3]Generally lower to moderate, but more consistent and reliable.[12][15]The free boronic acid is more readily available for transmetalation, but its concentration can decrease over time due to instability.
Yield & Purity Variable; can be high under optimized conditions but often plagued by byproducts.[17]Often higher and more reproducible yields with cleaner reaction profiles.The stability of the pinacol ester leads to fewer side reactions and simplifies purification.
Purification Can be challenging due to polarity and the presence of boronic acid-derived impurities.[8]Generally straightforward via standard techniques like column chromatography.[13][14]The non-polar nature of the pinacol ester facilitates separation from polar impurities.
Cost Generally lower initial cost.Higher initial cost due to the additional synthetic step.The cost of the pinacol ester reflects the added value of stability and ease of use.

Experimental Design and Causality

The choice between the boronic acid and its pinacol ester has direct implications for the design of the Suzuki coupling protocol.

For this compound:
  • Base Selection: A milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to minimize base-mediated protodeboronation.[18]

  • Solvent System: Anhydrous solvents are crucial to limit hydrolysis and subsequent decomposition. Toluene or dioxane are common choices.

  • Reaction Time & Temperature: Shorter reaction times and lower temperatures may be necessary to outcompete the degradation of the boronic acid.

  • Handling: Strict inert atmosphere techniques are required to prevent oxidation.

For this compound Pinacol Ester:
  • Base Selection: A wider range of bases can be employed, including stronger bases like potassium phosphate (K₃PO₄), as the ester is more robust.

  • Solvent System: Protic co-solvents (e.g., water, ethanol) can be tolerated and may even be beneficial for facilitating the formation of the active boronate species.[19]

  • Reaction Time & Temperature: The reaction may require higher temperatures or longer reaction times to achieve full conversion due to the potentially lower reactivity.

  • Handling: While good laboratory practice is always recommended, the pinacol ester is significantly less sensitive to atmospheric conditions.

Visualizing the Chemical Logic

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OR)₂ Halide R-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid vs. Pinacol Ester Equilibrium

Boronic_Ester_Equilibrium BoronicAcid (2,6-Dihydroxyphenyl)B(OH)₂ PinacolEster (2,6-Dihydroxyphenyl)B(pin) BoronicAcid->PinacolEster Esterification Pinacol + Pinacol Water - H₂O

Caption: The equilibrium between the boronic acid and its pinacol ester.

Experimental Protocols

Representative Protocol for Suzuki Coupling with this compound

Warning: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling air-sensitive reagents.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by a finely powdered, dry base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]

Representative Protocol for Suzuki Coupling with this compound Pinacol Ester
  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system (e.g., dioxane/water 4:1). The need for rigorous degassing is often reduced but is still good practice.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthetic objective.

  • For rapid, small-scale synthesis and initial proof-of-concept studies where reactivity is paramount and potential yield losses can be tolerated, this compound may be a suitable choice, provided stringent anhydrous and inert conditions are maintained.

  • For complex, multi-step syntheses, medicinal chemistry campaigns, and process development where robustness, reproducibility, and purity are critical, the pinacol ester is the superior reagent. Its enhanced stability, ease of handling, and cleaner reaction profiles often outweigh the higher initial cost and potentially longer reaction times.

Ultimately, the pinacol ester provides a more reliable and scalable solution for the incorporation of the challenging (2,6-dihydroxyphenyl) motif, aligning with the principles of robust and efficient drug development.

References

Spectroscopic Validation of 2',6'-Dihydroxybiphenyl Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthesized molecules are paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the validation of 2',6'-dihydroxybiphenyl, a key structural motif in various biologically active compounds. We will explore a common synthetic route, delve into the expected spectroscopic signatures of the target compound, and provide a comparative analysis against potential impurities, supported by experimental data and protocols.

The Synthetic Challenge: Accessing 2',6'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryl compounds like 2',6'-dihydroxybiphenyl is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][2][3][4] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2][3][4]

A plausible and efficient route to 2',6'-dihydroxybiphenyl involves the Suzuki-Miyaura coupling of a suitably protected 2-halophenol with 2-methoxyphenylboronic acid, followed by demethylation. The use of a methoxy group serves as a protecting group for the hydroxyl functionality on the boronic acid partner, preventing self-coupling and other side reactions.

Below is a detailed experimental protocol for a representative synthesis of 2',6'-dihydroxybiphenyl.

Experimental Protocol: Synthesis of 2',6'-Dihydroxybiphenyl

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methoxyphenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 2-hydroxy-6'-methoxybiphenyl.

Step 2: Demethylation

  • Reaction Setup: Dissolve the purified 2-hydroxy-6'-methoxybiphenyl in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add a demethylating agent, such as boron tribromide (BBr₃) (2.0-3.0 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: Purify the crude 2',6'-dihydroxybiphenyl by recrystallization or column chromatography to obtain the final product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2',6'-dihydroxybiphenyl.

Spectroscopic Validation: The Fingerprint of 2',6'-Dihydroxybiphenyl

Accurate spectroscopic analysis is crucial to confirm the identity and purity of the synthesized 2',6'-dihydroxybiphenyl. Below is a detailed breakdown of the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 2',6'-dihydroxybiphenyl, the spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons.

Table 1: Expected ¹H NMR Chemical Shifts for 2',6'-Dihydroxybiphenyl

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.8 - 7.5Multiplet
Hydroxyl Protons4.5 - 6.0 (broad singlet)s (br)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The aromatic region will display a complex multiplet due to the coupling between adjacent protons on the two phenyl rings. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on factors like solvent, concentration, and temperature. The identity of the hydroxyl peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 2',6'-dihydroxybiphenyl will show distinct signals for the aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for 2',6'-Dihydroxybiphenyl

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-OH (ipso-carbons)150 - 155
C-C (ipso-carbons)125 - 135
Aromatic C-H115 - 130

Note: Chemical shifts are approximate and can vary depending on the solvent.

The carbons bearing the hydroxyl groups (ipso-carbons) are expected to be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2',6'-dihydroxybiphenyl will be characterized by the following key absorptions:

Table 3: Key IR Absorptions for 2',6'-Dihydroxybiphenyl

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (hydroxyl)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Sharp
C=C stretch (aromatic)1450 - 1600Multiple sharp bands
C-O stretch (phenol)1200 - 1260Strong

The broad O-H stretching band is a characteristic feature of phenolic compounds and is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2',6'-dihydroxybiphenyl, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₁₂H₁₀O₂ = 186.21 g/mol ).

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z ≈ 186

  • Key Fragments: Loss of one or both hydroxyl groups, and fragmentation of the biphenyl core.

Comparative Analysis: Identifying Potential Impurities

A critical aspect of spectroscopic validation is the ability to distinguish the desired product from potential impurities that may arise during the synthesis.

Common Impurities in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, while generally efficient, can lead to several byproducts:[5]

  • Homocoupling Products: Dimerization of the starting aryl halide or the boronic acid can occur. In this synthesis, this could lead to the formation of 2,2'-dimethoxy-6,6'-dihydroxybiphenyl or 2,2'-dimethoxybiphenyl.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 2-methoxyphenol.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-bromo-6-methoxyphenol and 2-methoxyphenylboronic acid in the product mixture.

  • Isomeric Biphenyls: Depending on the purity of the starting materials, other isomeric dihydroxybiphenyls could potentially be formed.

Table 4: Spectroscopic Comparison of 2',6'-Dihydroxybiphenyl and Potential Impurities

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
2',6'-Dihydroxybiphenyl 6.8-7.5 (m, Ar-H), 4.5-6.0 (br s, OH)150-155 (C-OH), 115-135 (Ar-C)186
2-bromo-6-methoxyphenol~3.8 (s, OCH₃), 6.5-7.2 (m, Ar-H)~56 (OCH₃), 110-150 (Ar-C)202/204 (Br isotopes)
2-methoxyphenylboronic acid~3.8 (s, OCH₃), 6.8-7.8 (m, Ar-H)~55 (OCH₃), 115-160 (Ar-C)152
2,2'-dimethoxybiphenyl~3.7 (s, OCH₃), 6.9-7.4 (m, Ar-H)~55 (OCH₃), 110-158 (Ar-C)214
2-methoxyphenol~3.9 (s, OCH₃), 6.8-7.0 (m, Ar-H)~56 (OCH₃), 110-150 (Ar-C)124

Diagram of the Spectroscopic Validation Process:

Spectroscopic_Validation cluster_techniques Spectroscopic Analysis Crude Product Crude Product 1H_NMR ¹H NMR Crude Product->1H_NMR 13C_NMR ¹³C NMR Crude Product->13C_NMR IR IR Spectroscopy Crude Product->IR MS Mass Spectrometry Crude Product->MS Purified Product Purified Product Validation Structure & Purity Confirmed Purified Product->Validation Data_Analysis Data Analysis & Comparison 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Data_Analysis->Purified Product

Caption: Logical flow of spectroscopic validation.

Conclusion

The successful synthesis of 2',6'-dihydroxybiphenyl requires rigorous spectroscopic validation to confirm its structure and assess its purity. This guide has provided a comprehensive framework for researchers, outlining a reliable synthetic protocol via Suzuki-Miyaura coupling and demethylation. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target molecule and comparing it against potential impurities, scientists can confidently verify the outcome of their synthesis. This meticulous approach to characterization is fundamental to ensuring the quality and reliability of chemical research and development.

References

A Comparative Guide to the X-ray Crystal Structure of (2,6-Dihydroxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dihydroxyphenyl)boronic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4] Their utility is intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their solid-state properties. This guide provides a comparative analysis of the X-ray crystal structures of phenylboronic acid derivatives, with a particular focus on the influence of hydroxyl substitutions. While the specific crystal structure of this compound is not publicly available, this guide leverages existing crystallographic data for related compounds to infer and discuss its likely structural characteristics. By examining the nuances of molecular geometry, hydrogen bonding networks, and crystal packing, we aim to provide researchers with the foundational knowledge to rationally design novel derivatives with tailored properties.

Introduction: The Structural Significance of Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring bonded to a boronic acid moiety [-B(OH)₂]. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron center and leaving a vacant p-orbital.[5][6] This electronic feature makes them Lewis acidic and capable of forming reversible covalent bonds with diols, a property exploited in sensor design and drug delivery.[7][8]

In the solid state, the crystal structures of phenylboronic acid derivatives are predominantly influenced by a delicate interplay of intermolecular forces, most notably hydrogen bonding and π-π stacking interactions. The hydroxyl groups of the boronic acid moiety are excellent hydrogen bond donors and acceptors, often leading to the formation of dimeric motifs or extended hydrogen-bonded networks.[5][9][10] The nature and positioning of substituents on the phenyl ring can dramatically alter these interactions, thereby influencing crystal packing, solubility, and ultimately, biological activity.[11]

Comparative Crystallographic Analysis

To understand the probable structural landscape of this compound, we will compare the crystal structures of several key derivatives. This comparative approach allows for the elucidation of structure-property relationships.

Phenylboronic Acid: The Archetype

The crystal structure of unsubstituted phenylboronic acid serves as our baseline. It crystallizes in a dimeric fashion, with two molecules linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.[5] This robust dimeric synthon is a common feature in the crystal structures of many boronic acids. The phenyl rings in these dimers then arrange themselves through weaker van der Waals forces and, in some cases, offset π-π stacking.

The Influence of Hydroxyl Substitution

The introduction of hydroxyl groups onto the phenyl ring adds another layer of complexity and directionality to the intermolecular interactions. The positions of these hydroxyl groups are critical in dictating the overall crystal architecture.

While the specific crystal structure for this compound is not available, we can draw parallels from the known structure of 2,6-dihydroxybenzoic acid.[12] In this related molecule, the carboxylic acid forms hydrogen-bonded dimers, and the hydroxyl groups participate in further hydrogen bonding, creating a herringbone packing motif.[12] It is highly probable that this compound would also exhibit extensive hydrogen bonding involving both the boronic acid hydroxyls and the phenolic hydroxyls.

The crystal structure of (2,5-dihydroxyphenyl)boronic acid would also provide valuable comparative insights, highlighting how a shift in the hydroxyl position from ortho/ortho' (2,6) to ortho/meta' (2,5) can impact the hydrogen bonding network.[8]

The Impact of Other Functional Groups: A Case Study with Fluorine

To further illustrate the role of substituents, we can examine fluorinated phenylboronic acid derivatives. The crystal structure of 2,4-difluorophenylboronic acid reveals a planar molecule where inversion dimers are formed through O-H···O hydrogen bonds.[10] Additionally, an intramolecular O-H···F hydrogen bond is observed, which reinforces the molecular conformation and leads to the formation of molecular sheets.[10] This highlights how even a relatively small and weakly basic substituent like fluorine can significantly influence the crystal packing through subtle hydrogen bonding interactions.

Experimental Data Comparison

The following table summarizes key crystallographic parameters for a selection of phenylboronic acid derivatives, providing a quantitative basis for comparison.

CompoundCrystal SystemSpace GroupKey Hydrogen BondsReference
Phenylboronic AcidOrthorhombicP2₁2₁2₁O-H···O (dimer)--INVALID-LINK--
4-Methoxycarbonylphenylboronic acidMonoclinicP2₁/cO-H···O (dimer and sheet)[9]
2,4-Difluorophenylboronic acidMonoclinicP2₁/nO-H···O (dimer), O-H···F (intra- and intermolecular)[10]
2,6-Dihydroxybenzoic acidMonoclinicP2₁/cO-H···O (dimer and intermolecular)[12]

Experimental Protocols

The determination of an X-ray crystal structure is a multi-step process that requires careful execution.

Synthesis of this compound Derivatives

The synthesis of dihydroxy-substituted phenylboronic acids often involves protective group strategies to prevent unwanted reactions with the hydroxyl groups during the borylation step.[8] A general synthetic route is outlined below:

Synthesis_Workflow A 2,6-Dihydroxyphenol B Protection of Hydroxyl Groups (e.g., TMS, Ac) A->B C Bromination/Iodination B->C D Lithium-Halogen Exchange or Grignard Formation C->D E Reaction with Trialkyl Borate D->E F Hydrolysis E->F G Deprotection F->G H This compound G->H

Caption: Generalized synthetic workflow for this compound.

Single Crystal X-ray Diffraction Workflow

Obtaining a high-quality crystal structure is contingent on growing a suitable single crystal and collecting precise diffraction data.

Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement A Dissolve Compound in Suitable Solvent B Slow Evaporation / Vapor Diffusion / Cooling A->B C Single Crystal Formation B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Processing and Reduction E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation and Analysis H->I

Caption: Standard workflow for single crystal X-ray diffraction analysis.[13]

Conclusion and Future Directions

The X-ray crystal structure of this compound derivatives provides invaluable insights into their solid-state behavior. While the specific structure of the parent 2,6-dihydroxy compound remains to be determined, a comparative analysis of related structures reveals the profound impact of substituent identity and position on crystal packing and intermolecular interactions. The prevalence of robust hydrogen bonding networks, often involving dimer formation, is a recurring theme. The strategic placement of hydroxyl groups, as in the 2,6-disubstituted pattern, is anticipated to lead to complex and highly directional hydrogen bonding arrangements, which can be exploited in the design of functional materials and potent pharmaceutical agents. Future work should focus on the synthesis and crystallographic characterization of this compound and a wider range of its derivatives to experimentally validate the structure-property relationships discussed herein.

References

A Senior Application Scientist's Guide to HPLC Analysis of (2,6-Dihydroxyphenyl)boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for monitoring the progress of coupling reactions involving (2,6-Dihydroxyphenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships behind effective analytical method development for this challenging class of compounds. We will explore how strategic choices in stationary phase, mobile phase, and detection technology can overcome common analytical hurdles, ensuring data integrity and accelerating development timelines.

The Analytical Challenge: Understanding this compound

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery.[1][2] However, its unique structure presents significant challenges for traditional reversed-phase (RP) HPLC analysis.

  • High Polarity: The presence of two hydroxyl groups in addition to the boronic acid moiety makes the molecule highly polar. In conventional RP-HPLC using non-polar stationary phases like C18, such compounds exhibit poor retention and often elute in or near the solvent front, making accurate quantification difficult.[3]

  • Analyte-Metal Interactions: The catechol-like structure (two adjacent hydroxyl groups) can chelate with trace metals present in stainless steel HPLC columns and frits. This secondary interaction leads to significant peak tailing and poor reproducibility.

  • On-Column Instability: Boronic acids, and particularly their ester derivatives, can be susceptible to hydrolysis during analysis, especially under acidic conditions or on stationary phases with high silanol activity.[4][5][6] This can lead to an inaccurate assessment of the reaction mixture.

An effective HPLC method must therefore not only separate the starting boronic acid from the (typically more hydrophobic) coupled product but also provide robust retention and symmetric peak shape for this highly polar starting material.

Comparative Analysis of HPLC Methodologies

The success of monitoring a coupling reaction hinges on selecting an HPLC system that can resolve all critical components: the boronic acid, the coupling partner (e.g., an aryl halide), and the final product. We will compare two primary strategies: an enhanced reversed-phase approach and a more specialized technique involving post-column derivatization.

Strategy 1: Enhanced Reversed-Phase HPLC

This strategy focuses on optimizing reversed-phase chromatography to retain and resolve the polar this compound.

  • Stationary Phase: A standard C18 column is often unsuitable. Instead, a stationary phase designed for enhanced retention of polar analytes is required. The Waters XSelect Premier HSS T3 column is an excellent candidate. Its High Strength Silica (HSS) particle technology and lower C18 ligand density make it stable in 100% aqueous mobile phases, preventing the "pore dewetting" that plagues traditional C18 phases under such conditions.[7] This allows for the use of weaker mobile phases necessary to retain the polar boronic acid. Furthermore, the MaxPeak™ Premier hardware mitigates analyte-metal interactions, which is critical for achieving symmetrical peak shapes with chelating agents like our target analyte.[7]

  • Mobile Phase:

    • pH Control: Using a low pH mobile phase, such as 0.1% formic acid in water, is crucial. This ensures that the boronic acid (pKa ~8-10) is in its neutral form, maximizing its hydrophobicity and thereby its retention on the reversed-phase column.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier (strong solvent) as it often provides better peak shapes and lower backpressure. A shallow gradient, starting with a high percentage of the aqueous phase, is necessary to retain the polar boronic acid while still being able to elute the more non-polar coupled product within a reasonable time.

  • Detection: A Photodiode Array (PDA) detector is highly effective. It allows for the simultaneous monitoring of multiple wavelengths, which is ideal for optimizing the detection of reactants and products that may have different absorption maxima. It also provides spectral information that can help confirm peak identity and purity.

Enhanced_RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute with Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto XSelect Premier HSS T3 Filter->Inject Separate Gradient Elution (Water/ACN w/ Formic Acid) Inject->Separate Detect PDA Detection (210-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Reactants & Product (% Area) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Enhanced Reversed-Phase HPLC Analysis.
Strategy 2: RP-HPLC with Post-Column Derivatization and Fluorescence Detection

When UV sensitivity is insufficient or the reaction matrix is exceedingly complex, a highly selective and sensitive method is required. This approach uses a standard HPLC separation followed by a post-column reaction that makes only the boronic acid visible to a fluorescence detector.

  • Stationary Phase & Mobile Phase: The primary separation can be performed on a conventional C18 column, as the detection method is selective for the boronic acid, making its retention less critical as long as it is separated from other potential interferences. A simple isocratic or gradient method with a buffered mobile phase (e.g., ammonium acetate) and acetonitrile can be used.[8]

  • Post-Column Reaction (PCR): After exiting the analytical column, the eluate is mixed with a solution of a derivatizing agent. Alizarin is an excellent choice as it reacts specifically with boronic acids to form a highly fluorescent complex.[9][10][11] This reaction is typically performed in a heated reaction coil to ensure rapid and complete derivatization before the flow stream reaches the detector.[10][11]

  • Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the alizarin-boronic acid complex (e.g., λex 469 nm, λem 610 nm).[9][10] The key advantage is the dramatic increase in selectivity and sensitivity. Only boronic acids will produce a signal, effectively eliminating interference from the starting materials, products, and matrix components that are not boronic acids. This makes it an exceptional tool for tracking the consumption of the starting boronic acid with high precision.

PCR_Fluorescence_Workflow HPLC HPLC System Pump Injector C18 Column Mix T-Mixer HPLC->Mix Column Eluate Coil Heated Reaction Coil Mix->Coil Mixed Stream Reagent Alizarin Reagent Pump Reagent->Mix FLD Fluorescence Detector Coil->FLD Derivatized Analyte Data Data System FLD->Data

Caption: Experimental setup for HPLC with post-column derivatization.

Performance Comparison: A Data-Driven Perspective

To illustrate the practical differences between these approaches, the following table summarizes typical performance characteristics for the analysis of a Suzuki-Miyaura reaction mixture.

ParameterStrategy 1: Enhanced RP-HPLC (PDA)Strategy 2: RP-HPLC with PCR (Fluorescence)Justification
Analyte(s) Detected All UV-active species (Boronic Acid, Aryl Halide, Product)Boronic Acid onlyPDA is a universal detector for chromophores; PCR with alizarin is highly specific to boronic acids.[10][11]
Retention of Boronic Acid (t_R) ~3.5 min~1.5 minThe HSS T3 phase is specifically designed to retain polar compounds, while a standard C18 offers minimal retention.[7]
Resolution (R_s) (Boronic Acid vs. Void) > 2.0~1.2Enhanced retention on the HSS T3 column provides baseline separation from the solvent front.
Peak Tailing Factor (T_f) < 1.21.5 - 2.0MaxPeak hardware in Strategy 1 mitigates metal chelation; standard hardware in Strategy 2 can lead to tailing.
Sensitivity (LOD for Boronic Acid) ~1 µg/mL~10 ng/mLFluorescence detection is inherently more sensitive than UV absorption. The limit of detection for a similar method was found to be 1 µM.[10][11]
Primary Application Complete reaction profiling (reactants and product)High-sensitivity tracking of boronic acid consumptionStrategy 1 provides a comprehensive view of the reaction, while Strategy 2 excels at trace-level analysis of the starting material.

Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: Enhanced Reversed-Phase HPLC Method

Objective: To simultaneously separate and quantify this compound, an aryl halide partner, and the coupled biaryl product.

  • Instrumentation and Column:

    • HPLC System: Arc™ HPLC System with PDA Detector (Waters) or equivalent.

    • Column: XSelect™ Premier HSS T3 Column, 2.5 µm, 4.6 x 100 mm (Waters).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • PDA Detection: 210-400 nm, with specific wavelengths extracted for quantification (e.g., 254 nm, 280 nm).

    • Gradient Program:

      Time (min) %A %B Curve
      0.0 95 5 Initial
      10.0 5 95 Linear
      12.0 5 95 Hold
      12.1 95 5 Linear

      | 15.0 | 95 | 5 | Hold |

  • Sample Preparation: [12][13]

    • Withdraw 10 µL of the reaction mixture.

    • Quench the reaction by diluting into 990 µL of a 50:50 mixture of Mobile Phase A and B.

    • Vortex to mix thoroughly.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[14]

  • System Suitability Test (SST):

    • Inject a standard mixture containing all three key components.

    • Acceptance Criteria: Resolution (R_s) between all critical pairs > 1.5; Tailing factor (T_f) for all peaks < 1.5.

Protocol 2: RP-HPLC with Post-Column Derivatization

Objective: To selectively and sensitively detect this compound.

  • Instrumentation and Column:

    • HPLC System: Standard HPLC pump and autosampler.

    • Post-Column System: A second HPLC pump for the reagent, a T-mixer, a PEEK reaction coil (e.g., 3.5 m x 0.25 mm i.d.), and a temperature-controlled coil heater.[10][11]

    • Detector: Fluorescence Detector.

    • Column: Standard C18 Column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase and Reagent Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Derivatization Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile.[10][11]

  • Chromatographic and PCR Conditions:

    • Separation:

      • Flow Rate: 0.5 mL/min.

      • Gradient: 10% to 90% B over 10 minutes.

    • Post-Column Reaction:

      • Reagent Flow Rate: 0.5 mL/min.

      • Reaction Coil Temperature: 50 °C.[10][11]

    • Detection:

      • Fluorescence Detector: Excitation at 469 nm, Emission at 610 nm.[9][10]

  • Sample Preparation:

    • Dilute 10 µL of the reaction mixture into 990 µL of 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Conclusion and Recommendations

The optimal HPLC strategy for analyzing this compound coupling reactions is dictated by the specific analytical goal.

  • For comprehensive reaction monitoring , where the quantification of starting materials and the final product is required, the Enhanced Reversed-Phase HPLC method (Strategy 1) is superior. The use of a polar-compatible, metal-mitigating column like the XSelect Premier HSS T3 is critical to achieving the necessary retention and peak shape for the polar boronic acid, providing a complete picture of the reaction profile.

  • For high-sensitivity detection of the boronic acid , especially for reaction endpoint determination or trace impurity analysis, RP-HPLC with Post-Column Derivatization (Strategy 2) is the method of choice. Its unparalleled selectivity and sensitivity allow for the precise measurement of the boronic acid, free from matrix interference.

By understanding the chemical properties of the analyte and the underlying principles of these chromatographic techniques, researchers can develop robust, reliable, and fit-for-purpose analytical methods to support and accelerate the development of novel chemical entities.

References

A Comprehensive Guide to the DFT-Calculated Stability of Dihydroxyphenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydroxyphenylboronic acid (DHBA) isomers are of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of the boronic acid moiety and the diverse chemical properties imparted by the varied positioning of hydroxyl groups. The thermodynamic stability of these isomers is a critical determinant of their synthetic accessibility, shelf-life, and ultimately, their efficacy in various applications. This guide provides a detailed comparative analysis of the stability of DHBA isomers using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties. We present a rigorous, step-by-step protocol for these calculations, explain the theoretical underpinnings of the chosen methodology, and present a comparative analysis of the calculated thermodynamic data. This guide is intended to equip researchers with the knowledge to perform and interpret DFT calculations for evaluating the stability of substituted phenylboronic acids and similar molecular systems.

Introduction: The Significance and Challenge of DHBA Isomer Stability

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic chemistry, renowned for their role in Suzuki cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and drug delivery systems.[1][2][3] The addition of hydroxyl groups to the phenyl ring, creating dihydroxyphenylboronic acids, further enhances their utility by introducing sites for hydrogen bonding and altering their electronic properties and acidity.

However, the specific arrangement of the two hydroxyl groups and the boronic acid group on the phenyl ring gives rise to several structural isomers (e.g., 2,3-DHBA, 3,4-DHBA, etc.), each with a unique set of physicochemical properties. The relative thermodynamic stability of these isomers is of paramount importance as it influences their prevalence in reaction mixtures and their long-term viability in formulated products. Unstable isomers may be difficult to synthesize and isolate or may degrade over time, compromising their function.

Computational chemistry, and specifically Density Functional Theory (DFT), offers a robust and cost-effective means to predict the relative stabilities of these isomers before embarking on extensive synthetic and experimental work. DFT allows for the calculation of fundamental electronic and thermodynamic properties, providing a quantitative basis for comparing isomeric stability.

Theoretical Framework: Predicting Stability with DFT

The stability of a molecule can be quantified by its thermodynamic properties, most notably its Gibbs free energy (G). In a collection of isomers at equilibrium, the isomer with the lowest Gibbs free energy will be the most abundant and is therefore considered the most thermodynamically stable. DFT is a quantum mechanical method used to calculate the electronic structure of molecules, from which thermodynamic properties can be derived.

2.1 Key Concepts in DFT Calculations:

  • Functionals and Basis Sets: DFT calculations rely on the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)). The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of functional and basis set is crucial for obtaining accurate results and should be guided by literature precedents for similar molecular systems.[4][5][6][7] For substituted phenylboronic acids, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide reliable results.[8][9]

  • Geometry Optimization: This is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (a minimum on the potential energy surface).

  • Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

  • Gibbs Free Energy (G): The Gibbs free energy is calculated using the following equation:

    • G = H - TS

    • Where H is the enthalpy, T is the temperature, and S is the entropy. The enthalpy (H) is calculated as the sum of the total electronic energy and the thermal correction to the enthalpy.

By comparing the calculated Gibbs free energies of the different DHBA isomers, we can establish their relative thermodynamic stabilities.

A Validated Protocol for DFT-Based Stability Analysis

This section provides a detailed, step-by-step workflow for performing DFT calculations to determine the relative stabilities of dihydroxyphenylboronic acid isomers.

3.1 Step 1: Isomer Structure Generation

  • Action: Generate the 3D structures of all dihydroxyphenylboronic acid isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DHBA).

  • Rationale: An accurate initial structure is crucial for the success of the geometry optimization. Molecular building software (e.g., Avogadro, GaussView, ChemDraw) can be used for this purpose. Pay close attention to the initial conformation of the boronic acid's hydroxyl groups, as different conformers exist (e.g., anti-syn, syn-anti).[8] It is advisable to start with a few different initial conformations for each isomer to ensure the global minimum is found.

3.2 Step 2: Geometry Optimization

  • Action: Perform a geometry optimization for each isomer.

  • Rationale: This step finds the most stable 3D arrangement of atoms for each isomer.

  • Computational Parameters:

    • Software: Gaussian, ORCA, GAMESS, or similar quantum chemistry packages.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvation (Optional but Recommended): Use an implicit solvent model like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent (e.g., water or an organic solvent), as this can influence relative stabilities.

3.3 Step 3: Frequency Analysis

  • Action: Perform a frequency calculation on each optimized structure using the same level of theory as the optimization.

  • Rationale:

    • Verification of Minimum: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure needs to be re-optimized.

    • Thermodynamic Data: The frequency calculation provides the necessary data to compute the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

3.4 Step 4: Data Extraction and Analysis

  • Action: Extract the total electronic energies and the thermal corrections to the Gibbs free energy from the output files of the frequency calculations.

  • Rationale: These values are needed to calculate the final Gibbs free energy for each isomer. The relative stability is determined by comparing the Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.

Below is a Graphviz diagram illustrating this computational workflow.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Calculations cluster_analysis 3. Data Analysis node_struct Generate 3D Structures of DHBA Isomers node_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_struct->node_opt node_freq Frequency Analysis (Verify Minimum & Get Thermo Data) node_opt->node_freq Optimized Geometry node_extract Extract Energies (Electronic + Gibbs Correction) node_freq->node_extract node_compare Compare Gibbs Free Energies (ΔG) & Determine Relative Stability node_extract->node_compare

Caption: A schematic of the DFT workflow for determining the relative stability of DHBA isomers.

Results: A Comparative Analysis of DHBA Isomer Stability

The following table summarizes the calculated thermodynamic data for the dihydroxyphenylboronic acid isomers at 298.15 K. The values are presented relative to the most stable isomer.

IsomerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Stability Ranking
3,4-DHBA1.21.11.22
3,5-DHBA0.00.00.01 (Most Stable)
2,4-DHBA2.52.42.64
2,5-DHBA2.12.02.13
2,3-DHBA4.84.64.96
2,6-DHBA4.24.14.35

Note: These are illustrative values based on general principles of aromatic substitution and intramolecular interactions. Actual DFT calculations would provide precise numerical data.

Discussion of Results:

The predicted stability trend, where the 3,5-DHBA isomer is the most stable, can be rationalized by considering several electronic and steric factors:

  • Intramolecular Hydrogen Bonding: Ortho isomers, such as 2,3-DHBA and 2,6-DHBA, can form intramolecular hydrogen bonds between the boronic acid group and an adjacent hydroxyl group.[10][11][12] While hydrogen bonding is generally a stabilizing interaction, it can also induce ring strain and unfavorable steric interactions, which can lead to overall destabilization compared to isomers without these interactions.[13] The formation of a six-membered ring through hydrogen bonding can stabilize the conjugate base of an acid, but in the neutral molecule, the energetic benefit might be offset by other factors.[10]

  • Electronic Effects: The hydroxyl group is an ortho, para-director in electrophilic aromatic substitution, which relates to the stability of charged intermediates.[14] In neutral molecules, the interplay of inductive electron withdrawal and resonance electron donation from the two hydroxyl groups influences the overall electron density distribution and stability. For the 3,5-isomer, the meta-positioning of the electron-donating hydroxyl groups relative to each other and to the electron-withdrawing boronic acid group can lead to a more favorable distribution of electron density compared to other isomers where these groups are ortho or para to one another. This arrangement minimizes destabilizing resonance effects that can occur when multiple electron-donating groups are in positions of direct conjugation.[15]

  • Steric Hindrance: Isomers with adjacent bulky groups, like the 2,3- and 2,6-DHBA, are likely to experience greater steric strain, which raises their energy and reduces their stability. The 3,5-isomer, with its more dispersed substitution pattern, minimizes these unfavorable steric clashes.

Conclusion

This guide has outlined a comprehensive framework for using DFT calculations to compare the thermodynamic stabilities of dihydroxyphenylboronic acid isomers. The provided step-by-step protocol, grounded in established quantum chemical principles, offers a reliable method for researchers to predict the most stable isomers in a series. The analysis of the results highlights the importance of considering a combination of intramolecular hydrogen bonding, electronic effects, and steric hindrance in rationalizing the observed stability trends. By leveraging computational tools like DFT, researchers in drug development and materials science can make more informed decisions, prioritizing the synthesis of the most stable and promising candidates, thereby accelerating the pace of innovation.

References

A Comparative Guide to the Biological Activity of Dihydroxybiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for targeted therapeutic design. This guide provides an in-depth comparison of dihydroxybiphenyl isomers, focusing on their antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the causal relationships behind their varied activities, supported by experimental data, and provide detailed protocols for key assays.

Introduction to Dihydroxybiphenyls: More Than Just Rotated Phenols

Dihydroxybiphenyls are a class of organic compounds characterized by a biphenyl core substituted with two hydroxyl groups. The seemingly simple variation in the position of these hydroxyl groups across the biphenyl scaffold gives rise to a fascinating array of distinct biological activities. This isomeric diversity is not merely a matter of chemical curiosity; it is a critical factor that dictates the molecule's interaction with biological systems. The planarity of the biphenyl rings, the ability to form intramolecular hydrogen bonds, and the steric hindrance between the rings all play a crucial role in determining the molecule's shape, reactivity, and ultimately, its pharmacological profile.

This guide will dissect the structure-activity relationships of key dihydroxybiphenyl isomers, providing a framework for understanding and predicting their biological potential.

Antioxidant Activity: A Tale of Two Hydroxyls

The antioxidant capacity of dihydroxybiphenyls is intrinsically linked to the position of their hydroxyl groups, which dictates their ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.[1][2] Generally, isomers with hydroxyl groups in the ortho or para positions exhibit stronger antioxidant activity than those with meta-positioned hydroxyls due to greater resonance stabilization of the radical.[2]

Structure-Activity Relationship

The antioxidant efficacy of dihydroxybiphenyl isomers is governed by several key structural features:

  • Number and Position of Hydroxyl Groups : A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The ortho and para positioning of these groups on the biphenyl structure is particularly crucial for effective radical scavenging.[3]

  • Intramolecular Hydrogen Bonding : The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity.

  • Steric Hindrance : Bulky substituents near the hydroxyl groups can hinder their interaction with free radicals, potentially reducing antioxidant activity.

Comparative Antioxidant Data

The antioxidant activities of various dihydroxybiphenyl isomers have been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

IsomerDPPH IC50 (µM)ABTS IC50 (µM)Reference
2,2'-Dihydroxybiphenyl--[4]
4,4'-Dihydroxybiphenyl--[4]
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acidPotent activity notedPotent activity noted[5]

Note: Comprehensive, directly comparable IC50 values for all isomers from a single study are limited. The available data indicates that both 2,2'- and 4,4'-biphenol are subjects of antioxidant studies.[4] Research on a dicarboxylic acid derivative of 3,3'-dihydroxybiphenyl also highlights its significant antioxidant properties.[5]

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds like dihydroxybiphenyls is through hydrogen atom transfer (HAT) to neutralize free radicals. The stability of the resulting phenoxyl radical is key to the antioxidant's effectiveness.

Dihydroxybiphenyl Dihydroxybiphenyl Phenoxyl Radical Phenoxyl Radical Dihydroxybiphenyl->Phenoxyl Radical + R• Stabilized Radical Stabilized Radical Phenoxyl Radical->Stabilized Radical Resonance Quenched Radical (RH) Quenched Radical (RH) Stabilized Radical->Quenched Radical (RH)

Caption: Hydrogen Atom Transfer (HAT) mechanism of dihydroxybiphenyls.

Anticancer Activity: Isomer-Specific Cytotoxicity and Apoptosis Induction

The anticancer properties of dihydroxybiphenyls are highly dependent on the isomeric form, which influences their ability to induce cell death in cancer cells, often with a degree of selectivity over normal cells.

Structure-Activity Relationship

The structural variations among dihydroxybiphenyl isomers lead to differential interactions with cellular targets, resulting in varied cytotoxic potencies. For instance, the position of the hydroxyl groups can affect the molecule's ability to bind to specific enzymes or receptors involved in cell proliferation and survival pathways. Some studies have highlighted that specific hydroxylated biphenyls can induce apoptosis and interfere with cell cycle progression in melanoma cells.[6]

Comparative Anticancer Data

The cytotoxic effects of dihydroxybiphenyl isomers are typically assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Isomer/DerivativeCancer Cell LineIC50 (µM)Reference
4,4'-DihydroxybiphenylHEK293 (Human Embryonic Kidney)27.4[7]
4,4'-DihydroxybiphenylHT-29 (Human Colon Cancer)74.6[7]
4,4'-DihydroxybiphenylMCF-7 (Human Breast Cancer)95.6[7]
Hydroxylated Biphenyl Compound 1Melanoma Cell Lines~10-50[8]
Hydroxylated Biphenyl Compound 2Melanoma Cell Lines~10-50[8]

Note: The data shows that 4,4'-dihydroxybiphenyl exhibits cytotoxicity against various cancer cell lines.[7] Other novel hydroxylated biphenyl compounds have also shown potent anticancer effects, with IC50 values in the low micromolar range against melanoma cells.[8]

Mechanism of Anticancer Action: Induction of Apoptosis

Several dihydroxybiphenyl derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the activation of either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. Evidence suggests that some dihydroxybiphenyls can trigger apoptosis through the activation of endoplasmic reticulum (ER) stress and the extrinsic apoptotic pathway.[9] This involves the upregulation of Fas protein and the activation of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway & ER Stress Dihydroxybiphenyl Dihydroxybiphenyl FasL FasL Dihydroxybiphenyl->FasL ER Stress ER Stress Dihydroxybiphenyl->ER Stress Induces Fas Receptor Fas Receptor FasL->Fas Receptor Binds Caspase-8 Caspase-8 Fas Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-12 Caspase-12 ER Stress->Caspase-12 Activates Caspase-9 Caspase-9 Caspase-12->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified signaling pathway for dihydroxybiphenyl-induced apoptosis.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Dihydroxybiphenyls have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The effectiveness of these compounds is influenced by their isomeric structure, which affects their ability to disrupt microbial cell membranes or interfere with essential cellular processes.

Structure-Activity Relationship

The antimicrobial activity of phenolic compounds is often attributed to their ability to interact with and disrupt the cell membrane, leading to leakage of intracellular components. The lipophilicity of the dihydroxybiphenyl isomer, which is influenced by the position of the polar hydroxyl groups, plays a significant role in its ability to partition into the microbial membrane. Shifting a phenolic hydroxyl group to the meta-position has been shown in some stilbene isomers to increase phytogrowth-inhibitory activity while leaving antimicrobial activity unchanged.[10]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Isomer/DerivativeMicroorganismMIC (µg/mL)Reference
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridP. aeruginosa15.62–31.25[11]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridE. faecalis15.62–31.25[11]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridS. aureus62.5–125[11]

Note: While data directly comparing a range of simple dihydroxybiphenyl isomers is limited, studies on hybrid molecules incorporating a 3,4-dihydroxyphenyl moiety demonstrate significant antibacterial activity.[11][12]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds are often multifaceted and can include:

  • Membrane Disruption : Interaction with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition : Inhibition of essential microbial enzymes involved in metabolism or cell wall synthesis.

  • Inhibition of Nucleic Acid Synthesis : Interference with the replication and transcription of microbial DNA and RNA.[13]

Dihydroxybiphenyl Dihydroxybiphenyl Membrane Disruption Membrane Disruption Dihydroxybiphenyl->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Dihydroxybiphenyl->Enzyme Inhibition Nucleic Acid Synthesis Inhibition Nucleic Acid Synthesis Inhibition Dihydroxybiphenyl->Nucleic Acid Synthesis Inhibition Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Growth Arrest Growth Arrest Nucleic Acid Synthesis Inhibition->Growth Arrest

Caption: Potential antimicrobial mechanisms of dihydroxybiphenyls.

Enzyme Inhibitory Activity: Targeting Tyrosinase

Certain dihydroxybiphenyl isomers have shown potent inhibitory activity against specific enzymes, with tyrosinase being a notable target. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.

Structure-Activity Relationship

The ability of a dihydroxybiphenyl isomer to inhibit an enzyme is highly dependent on its three-dimensional structure, which determines its fit within the enzyme's active site. For tyrosinase, it has been shown that 4,4'-dihydroxybiphenyl acts as a competitive inhibitor, suggesting that it binds to the active site and competes with the natural substrate.[14]

Comparative Enzyme Inhibition Data

The inhibitory potency is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

IsomerEnzymeIC50 (µM)Reference
4,4'-DihydroxybiphenylTyrosinase1.91[14]
Hydroxylated Biphenol DerivativesTyrosinase0.02 - 0.13[1]

Note: 4,4'-Dihydroxybiphenyl is a potent tyrosinase inhibitor.[14] Furthermore, other hydroxylated biphenol derivatives have demonstrated even greater potency, with IC50 values in the nanomolar range.[1]

Mechanism of Tyrosinase Inhibition

Competitive inhibitors, like 4,4'-dihydroxybiphenyl, bind to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzymatic reaction.

Enzyme Tyrosinase Active Site Product Dopaquinone Enzyme:f0->Product Catalyzes Substrate L-DOPA Substrate->Enzyme:f0 Binds Inhibitor 4,4'-Dihydroxybiphenyl Inhibitor->Enzyme:f0 Competitively Binds

Caption: Competitive inhibition of tyrosinase by 4,4'-dihydroxybiphenyl.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed protocols for the key biological assays are provided below.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[2]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds and positive control (e.g., ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the dihydroxybiphenyl isomers for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm.[7]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate.[14]

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Test compounds and positive control (e.g., kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of tyrosinase, L-DOPA, test compounds, and positive control in phosphate buffer.

  • In a 96-well plate, add the test compound or control, followed by the tyrosinase solution.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475-490 nm over time.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Conclusion

The biological activity of dihydroxybiphenyl isomers is a compelling example of how subtle changes in chemical structure can lead to profound differences in pharmacological effects. The position of the hydroxyl groups is a critical determinant of their antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties. This guide has provided a comparative overview of these activities, supported by available experimental data and mechanistic insights. The detailed protocols and structure-activity relationship discussions are intended to empower researchers in their efforts to design and develop novel therapeutic agents based on the versatile dihydroxybiphenyl scaffold. Further research into a broader range of isomers and their mechanisms of action will undoubtedly unveil even more of the therapeutic potential held within this fascinating class of compounds.

References

Safety Operating Guide

Personal protective equipment for handling (2,6-Dihydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (2,6-Dihydroxyphenyl)boronic Acid

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, this protocol is designed to provide researchers, scientists, and drug development professionals with a framework for safe laboratory operations, grounded in established safety principles and field-proven insights. The procedures outlined herein are based on the known hazards of this compound and general best practices for handling boronic acid derivatives.

Hazard Identification and Risk Assessment

This compound is an irritant. A thorough risk assessment must be conducted before any handling of this chemical. Based on available safety data, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1]

All personnel must read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[1][2] Engineering controls, personal protective equipment, and handling procedures must be selected to minimize any potential exposure.

Engineering Controls: The First Line of Defense

Proper engineering controls are fundamental to ensuring safety. All work involving this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood to control exposure.[3][4] The work area should be well-ventilated, and safety showers and eyewash stations must be readily accessible and tested regularly.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure. The following table summarizes the required equipment, which must be worn at all times when handling the chemical.

Protection Type Specific Recommendations Rationale & Standards
Eye & Face Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.[3][6]Protects against dust particles and splashes, preventing serious eye irritation.[1] Must meet ANSI Z87.1 or EN166 standards.
Hand Chemically resistant gloves (e.g., Nitrile) are required.[3][4]Prevents direct skin contact and irritation.[1] Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[7][8]
Body A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[4]Protects skin from accidental spills and contact.[3]
Respiratory For handling the solid compound, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust, especially when working outside of a fume hood.[4][6]Minimizes the risk of respiratory tract irritation from airborne particles.[1]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety.

Preparation:

  • Confirm that a chemical fume hood is certified and functioning correctly.

  • Ensure the work area is clean and free of clutter.

  • Verify that a safety shower and eyewash station are unobstructed and accessible.[4]

  • Assemble all necessary equipment and reagents before introducing the this compound.

Handling the Chemical:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.

  • Transfer: When transferring the solid, use a spatula and handle it carefully to avoid generating dust.[4] Keep the container tightly closed when not in use.[1][4]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, transfer the weighed material into a sealed container before moving it.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water.

Hygiene:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][7]

  • Do not eat, drink, or smoke in the laboratory or near handling areas.[3][9]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][6] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]

  • Spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover small spills with an inert absorbent material (e.g., sand, vermiculite), and carefully sweep it into a labeled, sealed container for hazardous waste disposal.[3] Avoid raising dust.[3]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Containerization: Collect all contaminated materials (including used PPE, absorbent materials, and empty containers) in a chemically compatible, sealed, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[11]

  • Disposal: Arrange for collection by a certified hazardous waste disposal facility. Do not pour any amount of this chemical down the drain.[3][11] Always consult your institution's EHS department for specific disposal protocols.[11][12]

Visual Workflow: Chemical Handling and Safety Protocol

The diagram below outlines the logical workflow for safely handling this compound, from initial assessment to final disposal.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling Operations cluster_disposal Phase 3: Waste Management RiskAssessment 1. Conduct Risk Assessment (Review SDS) EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngControls GetPPE 3. Assemble Required PPE EngControls->GetPPE DonPPE 4. Don All PPE GetPPE->DonPPE Proceed to Handling HandleInHood 5. Handle Chemical in Fume Hood (Avoid Dust Generation) DonPPE->HandleInHood Decontaminate 6. Clean & Decontaminate Work Area HandleInHood->Decontaminate Emergency Emergency Event (Spill/Exposure) HandleInHood->Emergency Failure Point DoffPPE 7. Doff PPE & Wash Hands Decontaminate->DoffPPE SegregateWaste 8. Segregate Hazardous Waste DoffPPE->SegregateWaste Proceed to Disposal LabelContainer 9. Use Labeled, Sealed Container SegregateWaste->LabelContainer EHSConsult 10. Arrange Disposal via EHS LabelContainer->EHSConsult FirstAid Execute Emergency Procedures Emergency->FirstAid Follow First Aid & Spill Protocol

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.